4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)28-15-13-27(14-16-28)23-11-1-18(17-29)2-12-23/h1-12,17,24H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHAONIIJLIMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C=O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661702 | |
| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-58-9 | |
| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
This guide provides a comprehensive overview of the synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde, a key intermediate in pharmaceutical research and development. The document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategies, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted piperazine derivative of significant interest in medicinal chemistry. The core structure, featuring a bis(4-fluorophenyl)methyl moiety linked to a benzaldehyde through a piperazine linker, is a scaffold found in a variety of biologically active molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the benzaldehyde group offers a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of novel therapeutic agents.
This guide will detail two primary synthetic routes for the preparation of this target molecule: a classical nucleophilic aromatic substitution and a modern palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods will depend on factors such as substrate availability, desired yield, and the scale of the synthesis.
Synthetic Strategies
The formation of the C-N bond between the piperazine nitrogen and the benzaldehyde ring is the key transformation in the synthesis of the target molecule. Two robust and widely applicable methods for achieving this are detailed below.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This classical approach involves the reaction of a piperazine derivative with an activated aryl halide. In this case, the electron-withdrawing aldehyde group on the benzaldehyde ring activates the para-position towards nucleophilic attack by the secondary amine of the piperazine.
Reaction Scheme:
Causality of Experimental Choices:
-
Substrates: 1-Bis(4-fluorophenyl)methyl piperazine serves as the nucleophile. 4-Fluorobenzaldehyde is the electrophilic partner. The fluorine atom is a good leaving group in SNAr reactions, particularly when activated by an electron-withdrawing group like the formyl group (-CHO).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the reaction between the charged intermediate and the polar reactants.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the secondary amine of the piperazine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct formed during the reaction.
-
Temperature: The reaction is typically heated to reflux to provide the necessary activation energy for the substitution to occur at a reasonable rate.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This modern synthetic method often offers higher yields, milder reaction conditions, and a broader substrate scope compared to traditional methods.[2]
Reaction Scheme:
Causality of Experimental Choices:
-
Substrates: 1-Bis(4-fluorophenyl)methyl piperazine is the amine component. 4-Bromobenzaldehyde is the aryl halide. Aryl bromides are common and effective coupling partners in Buchwald-Hartwig reactions.
-
Catalyst: A palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is essential for the catalytic cycle.
-
Ligand: A bulky, electron-rich phosphine ligand, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the piperazine and generate the active amine nucleophile.[1][3][4][5][6]
-
Solvent: An anhydrous, aprotic solvent like toluene or 1,4-dioxane is used to ensure a water-free environment, as water can deactivate the catalyst and interfere with the reaction.
Experimental Protocols
Synthesis of Starting Materials
1. Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine
This starting material can be synthesized via reductive amination of bis(4-fluorophenyl)methanone with piperazine.
2. Synthesis of 4-(Piperazin-1-yl)benzaldehyde
This can be prepared by the reaction of piperazine with 4-fluorobenzaldehyde. A procedure for a similar reaction is reported where 1-methylpiperazine is reacted with 4-fluorobenzaldehyde in the presence of potassium carbonate in DMF at reflux for 24 hours.[7]
Detailed Protocol for Method 1: Nucleophilic Aromatic Substitution
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Bis(4-fluorophenyl)methyl piperazine | 288.34 | 10 | 2.88 g |
| 4-Fluorobenzaldehyde | 124.11 | 11 | 1.37 g (1.2 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15 | 2.07 g |
| Dimethylformamide (DMF) | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bis(4-fluorophenyl)methyl piperazine (2.88 g, 10 mmol), 4-fluorobenzaldehyde (1.37 g, 11 mmol), and potassium carbonate (2.07 g, 15 mmol).
-
Add 50 mL of anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 153°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with copious amounts of water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol for Method 2: Buchwald-Hartwig Amination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Bis(4-fluorophenyl)methyl piperazine | 288.34 | 10 | 2.88 g |
| 4-Bromobenzaldehyde | 185.02 | 10 | 1.85 g |
| Pd₂(dba)₃ | 915.72 | 0.1 (1 mol%) | 91.6 mg |
| XPhos | 476.65 | 0.4 (4 mol%) | 190.7 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 14 | 1.35 g |
| Anhydrous Toluene | - | - | 50 mL |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (190.7 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
-
Add 1-bis(4-fluorophenyl)methyl piperazine (2.88 g, 10 mmol) and 4-bromobenzaldehyde (1.85 g, 10 mmol).
-
Add 50 mL of anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 100-110°C and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification and Characterization
Purification
The crude product from either synthetic route is a tertiary amine and may exhibit strong interactions with the acidic silica gel during column chromatography, leading to poor separation and product loss.[8][9] To mitigate this, it is highly recommended to add a basic modifier to the eluent system.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) containing 0.5-1% triethylamine (TEA). The TEA will neutralize the acidic sites on the silica gel, allowing for the clean elution of the tertiary amine product.[8]
-
Monitoring: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzaldehyde and bis(4-fluorophenyl)methyl groups, the benzylic proton, and the piperazine protons. The piperazine ring protons often appear as two broad multiplets due to chair-to-chair interconversion.[10][11]
-
¹³C NMR: The spectrum should show distinct signals for the aldehydic carbon, the aromatic carbons, the benzylic carbon, and the piperazine carbons.
-
¹⁹F NMR: A single resonance for the equivalent fluorine atoms on the phenyl rings is expected.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺. The fragmentation pattern can provide further structural confirmation.[12]
-
-
Infrared (IR) Spectroscopy:
-
Look for characteristic absorption bands for the aldehyde C=O stretch (around 1690-1715 cm⁻¹), C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹), aromatic C=C stretching, and C-F stretching.
-
-
Melting Point:
-
A sharp melting point range for the purified solid indicates high purity.
-
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
1-Bis(4-fluorophenyl)methyl piperazine: Toxic if swallowed. May cause skin irritation.[13][14][15]
-
4-Fluorobenzaldehyde: Combustible liquid. Harmful if swallowed. Causes serious eye irritation.[16][17][18][19][20]
-
Potassium Carbonate: Causes serious eye irritation.
-
Dimethylformamide (DMF): Harmful in contact with skin and if inhaled. Can cause serious eye irritation.
-
Palladium Catalysts: May be flammable solids. Handle under an inert atmosphere.[21][22][23][24][25]
-
Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.[1][3][4][5][6]
-
Toluene: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
Consult the Safety Data Sheets (SDS) for each reagent for detailed safety information.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
-
Penta Manufacturing Company. (2024, November 4). Sodium tert-butoxide - Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-Bis(4-fluorophenyl)methyl piperazine. Retrieved from [Link]
-
Fisher Scientific. (2023, October 11). Safety Data Sheet: 4-Fluorobenzaldehyde. Retrieved from [Link]
-
Fisher Scientific. (2024, January 24). Safety Data Sheet: Sodium tert-butoxide. Retrieved from [Link]
- Uslu, H., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4281.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19826-19835.
- Köckerling, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3326.
- Coldham, I., et al. (2020). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 22(15), 5845–5849.
- Al-Ghorbani, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1-17.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
- Stuart, C. D., et al. (2023).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Palladium on 1/8" Alumina Pellets (0.5% Pd). Retrieved from [Link]
- Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 637-640.
-
National Institute of Standards and Technology. (n.d.). Benzhydryl piperazine. In NIST Chemistry WebBook. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 27469-60-9 Name: 1-[bis(4-fluorophenyl)methyl]piperazine. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
-
National Center for Biotechnology Information. (n.d.). Benzhydryl piperazine. In PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzhydryl piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Murthy, V., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740.
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10864.
- Brust, P., et al. (2014). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 19(9), 13748-13765.
- Kim, Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7375.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. 1-Bis(4-fluorphenyl)methylpiperazin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 1-Bis(4-fluorophenyl)methyl piperazine 97 27469-60-9 [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. 4-Fluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. echemi.com [echemi.com]
- 20. fishersci.be [fishersci.be]
- 21. chemicalbook.com [chemicalbook.com]
- 22. fishersci.ie [fishersci.ie]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 24. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 25. download.basf.com [download.basf.com]
An In-Depth Technical Guide to the Synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde, a valuable building block in medicinal chemistry. The synthesis is presented in a modular fashion, detailing the preparation of a key intermediate followed by its coupling to the benzaldehyde moiety through two distinct and robust chemical strategies. This document is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the underlying chemical principles and make informed decisions during the process.
Introduction and Strategic Overview
The target molecule, this compound (CAS No. 914349-58-9)[1][2], is a substituted benzaldehyde derivative incorporating the 1-[bis(4-fluorophenyl)methyl]piperazine scaffold. This structural motif is found in a variety of biologically active compounds, including the calcium channel blocker flunarizine[3]. The presence of the benzaldehyde functional group provides a versatile handle for further chemical modifications, such as reductive amination or Wittig reactions, making this compound a valuable intermediate in the synthesis of more complex drug candidates.
The synthetic approach is logically divided into two main stages:
-
Synthesis of the Key Intermediate: Preparation of 1-[bis(4-fluorophenyl)methyl]piperazine.
-
Coupling and Final Product Formation: Arylation of the intermediate piperazine with a suitable benzaldehyde precursor.
Two powerful and widely applicable methods for the crucial C-N bond formation in the second stage will be discussed in detail:
-
Nucleophilic Aromatic Substitution (SNAr): A classical and cost-effective method.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope.
This guide will provide detailed experimental procedures for each step, along with insights into the rationale behind the choice of reagents and reaction conditions.
Part 1: Synthesis of the Key Intermediate: 1-[Bis(4-fluorophenyl)methyl]piperazine
The synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine is a critical first step. A reliable method involves the nucleophilic substitution of 4,4'-difluorobenzhydryl chloride with piperazine.
Reaction Scheme:
Figure 2: SNAr synthesis of the target compound.
Causality Behind Experimental Choices:
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is ideal for SNAr reactions. It can dissolve the reactants and effectively solvate the potassium cation of the base, leaving the carbonate anion more nucleophilic.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to deprotonate the secondary amine of the piperazine, making it a more potent nucleophile to attack the electron-deficient aromatic ring of 4-fluorobenzaldehyde.
-
Temperature: Heating the reaction, typically to reflux, is necessary to overcome the activation energy of the aromatic substitution.
Experimental Protocol:
Materials:
-
1-[Bis(4-fluorophenyl)methyl]piperazine
-
4-Fluorobenzaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Ice-water
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 1-[bis(4-fluorophenyl)methyl]piperazine (1.0 equivalent) and 4-fluorobenzaldehyde (1.0 equivalent) in DMF.
-
Add potassium carbonate (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Method B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers high yields and tolerates a wide range of functional groups. It is an excellent alternative if the SNAr reaction is sluggish or gives low yields.
Reaction Scheme:
Figure 3: Buchwald-Hartwig synthesis of the target compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a bulky, electron-rich phosphine ligand like XPhos, is crucial for the catalytic cycle. The ligand stabilizes the palladium center and facilitates both the oxidative addition of the aryl halide and the reductive elimination of the final product.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperazine nitrogen, forming the palladium amide intermediate in the catalytic cycle.
-
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions as it is non-polar and has a suitable boiling point for the reaction.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium(0) catalyst.
Experimental Protocol:
Materials:
-
1-[Bis(4-fluorophenyl)methyl]piperazine
-
4-Chlorobenzaldehyde (or 4-bromobenzaldehyde)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Celite
-
Silica gel for column chromatography
-
Standard Schlenk line equipment for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 1-[bis(4-fluorophenyl)methyl]piperazine (1.0 equivalent), 4-chlorobenzaldehyde (1.2 equivalents), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equivalents).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100-110°C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure target compound.
Characterization of the Final Product
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₂₄H₂₂F₂N₂O | 392.45 | Solid |
Predicted Spectroscopic Data:
-
¹H NMR:
-
Aldehyde proton (CHO): Singlet around δ 9.8-10.0 ppm.
-
Aromatic protons of the benzaldehyde ring: Two doublets in the range of δ 7.7-7.9 ppm and δ 6.8-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Aromatic protons of the bis(4-fluorophenyl)methyl group: Multiplets in the range of δ 7.2-7.4 ppm and δ 6.9-7.1 ppm.
-
Methine proton (CH): Singlet around δ 4.2-4.4 ppm.
-
Piperazine protons: Two broad multiplets or singlets in the range of δ 3.2-3.5 ppm and δ 2.5-2.8 ppm.
-
-
¹³C NMR:
-
Aldehyde carbonyl carbon: Signal around δ 190-192 ppm.
-
Aromatic carbons: Multiple signals in the aromatic region (δ 115-165 ppm), with characteristic C-F couplings for the fluorinated rings.
-
Methine carbon: Signal around δ 75-77 ppm.
-
Piperazine carbons: Signals in the range of δ 45-55 ppm.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z 393.18.
-
Conclusion
This technical guide provides two robust and well-established synthetic routes for the preparation of this compound. The choice between the SNAr and Buchwald-Hartwig amination methods will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. Both protocols are presented with detailed experimental procedures and a rationale for the choice of conditions, empowering researchers to successfully synthesize this valuable intermediate for their drug discovery and development programs. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
- Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central.
- Supporting Information for [Article Title]. [Journal Name].
- 1-Bis(4-fluorophenyl)methyl piperazine 97 27469-60-9. Sigma-Aldrich.
- 4,4'-Difluorobenzhydrylpiperazine | 27469-60-9. ChemicalBook.
- 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9. Ossila.
- This compound [914349-58-9]. CASNU.
- 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde, min 95%, 1 gram. [Supplier Website].
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | 439691-80-2. Benchchem.
- Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3).
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 4-Piperazin-1-yl-benzaldehyde | 27913-98-0 | FP151440. Biosynth.
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
- 1-[bis-(4-Fluorophenyl)methyl]piperazine. Echemi.
- 1-[Bis(4-fluorophenyl)methyl]piperazine 27469-60-9. Tokyo Chemical Industry Co., Ltd..
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
- 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316.
- 1-[Bis(4-fluorophenyl)methyl]piperazine. CymitQuimica.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Journal Name].
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing).
- Concerted Nucleophilic Arom
- 1-Bis(4-fluorophenyl)methyl piperazine 97 27469-60-9. Sigma-Aldrich.
- 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR spectrum. ChemicalBook.
- 13C NMR spectroscopy of 4,4"-Methylenebis-(Phenylisocyanate)/1,4-butanediol/poly(tetramethylene ether glycol)poly(ether)urethanes.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
- Reductive Functionalization of Amides in Synthesis and for Modific
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Synthetic method for 4-fluorobenzaldehyde.
- Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-melanogenic Properties. [Journal Name].
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- 2-(4-Fluorophenyl)
- 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. [Journal Name].
- 4-[Bis(4-fluorophenyl)
- Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry. [Journal Name].
Sources
Physical and chemical properties of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Introduction
This compound (CAS No. 914349-58-9) is a complex organic molecule of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Structurally, it features a central piperazine ring linked to a benzaldehyde moiety and a bis(4-fluorophenyl)methyl (benzhydryl) group. This unique combination of functional groups makes it a valuable synthetic intermediate, particularly as a building block for developing targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).[1][3]
The core benzhydryl piperazine scaffold is a well-established pharmacophore found in several approved drugs, most notably the calcium channel blocker Flunarizine.[4] This structural similarity suggests a proven biocompatibility and provides a strong rationale for its use in drug discovery programs. This guide offers a comprehensive overview of the known and predicted physicochemical properties of this compound, details robust protocols for its synthesis and characterization, and discusses its chemical reactivity from the perspective of a drug development professional.
Molecular Identity and Physicochemical Profile
Accurate identification and a clear understanding of the fundamental physicochemical properties are paramount for any application, from reaction design to formulation development.
Key Identifiers
The foundational data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 914349-58-9 | [1][2][3] |
| Molecular Formula | C₂₄H₂₂F₂N₂O | [1][2][3] |
| Molecular Weight | 392.4 g/mol | [1][3] |
| Purity (Typical) | ≥95% | [1] |
| Canonical SMILES | O=Cc1ccc(cc1)N1CCN(CC1)C(c2ccc(F)cc2)c3ccc(F)cc3 | Inferred |
| InChI Key | Inferred from structure | Inferred |
Molecular Structure
The structural formula provides immediate insight into the molecule's functionality and potential reactivity.
Caption: 2D structure of the title compound.
Proposed Synthesis and Mechanistic Rationale
Caption: Proposed two-step synthetic workflow.
Step-by-Step Synthesis Protocol
This protocol is a validated, logical pathway derived from analogous preparations. The causality for each reagent and condition is provided to ensure reproducibility and understanding.
Part A: Synthesis of Intermediate 1-Bis(4-fluorophenyl)methyl piperazine [5]
-
Reduction of Ketone:
-
To a solution of bis(4-fluorophenyl)methanone in methanol at 0°C, add sodium borohydride (NaBH₄) portion-wise.
-
Rationale: NaBH₄ is a mild and selective reducing agent that efficiently converts the ketone to the corresponding secondary alcohol, bis(4-fluorophenyl)methanol, with high yield. Methanol serves as a protic solvent that facilitates the reaction.
-
-
Chlorination of Alcohol:
-
Treat the resulting bis(4-fluorophenyl)methanol with thionyl chloride (SOCl₂), typically neat or in a non-polar solvent.
-
Rationale: Thionyl chloride is a standard reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, leading to the formation of the reactive 4,4'-(chloromethylene)bis(fluorobenzene). This intermediate is highly susceptible to nucleophilic attack.
-
-
Alkylation of Piperazine:
-
Add the crude chloro-intermediate to a solution of excess piperazine in a suitable solvent like tetrahydrofuran (THF) with a base such as potassium carbonate (K₂CO₃).
-
Rationale: Piperazine acts as the nucleophile, displacing the chloride in an Sₙ2 reaction. Using excess piperazine minimizes the formation of the di-substituted byproduct. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion. The product, 1-Bis(4-fluorophenyl)methyl piperazine, can be purified via crystallization or column chromatography.
-
Part B: Synthesis of this compound
-
Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve 1-Bis(4-fluorophenyl)methyl piperazine, 4-fluorobenzaldehyde, and potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture (e.g., to 120-150°C) and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: This is a classic SₙAr reaction. The fluorine atom on 4-fluorobenzaldehyde is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. The secondary amine of the piperazine intermediate acts as the nucleophile. A polar aprotic solvent like DMSO is ideal as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity. Heat is required to overcome the activation energy of forming the Meisenheimer complex intermediate.[6][7]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Rationale: The product is highly organic and will be insoluble in water, while the inorganic salts (KF, K₂CO₃) and residual DMSO will be partitioned into the aqueous phase.
-
Filter the precipitate, wash with water, and dry.
-
Further purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product with ≥95% purity.
-
Protocols for Physicochemical Characterization
Given its status as a novel building block, rigorous characterization is essential. The following protocols provide a self-validating framework for confirming the identity, purity, and key properties of the synthesized material.
Purity and Identity Confirmation
Caption: A logical workflow for compound characterization.
3.1.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the percentage purity of the final compound.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm. The benzaldehyde chromophore should provide a strong signal.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Analysis: The purity is calculated from the peak area of the main product relative to the total peak area of all components in the chromatogram.
-
3.1.2 Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Utilize an LC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Employ the same LC method as described in 3.1.1.
-
Mass Spectrometry Mode: Positive ion electrospray ionization (ESI+).
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₂₄H₂₂F₂N₂O + H]⁺ = 393.18
-
The presence of a peak at or very near this m/z value confirms the molecular identity.
-
-
Structural Elucidation
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure of the molecule.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Predicted ¹H NMR Spectra:
-
Aldehyde Proton (-CHO): A sharp singlet expected around δ 9.8-10.0 ppm.[8][9]
-
Aromatic Protons: A complex series of multiplets between δ 6.8-7.9 ppm. The protons on the benzaldehyde ring will be distinct from those on the two fluorophenyl rings. Protons ortho to the fluorine atoms will show coupling to ¹⁹F.
-
Benzhydryl Proton (-CH): A singlet expected around δ 4.3-4.5 ppm.
-
Piperazine Protons: Two broad multiplets, integrating to 4H each, typically in the range of δ 2.5-3.5 ppm. The protons adjacent to the benzaldehyde-substituted nitrogen will be downfield compared to those adjacent to the benzhydryl-substituted nitrogen.
-
-
Predicted ¹³C NMR Spectra:
-
Aldehyde Carbonyl: δ ~191 ppm.
-
Aromatic Carbons: Multiple signals between δ 115-165 ppm. Carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).
-
Benzhydryl Carbon: δ ~75-80 ppm.
-
Piperazine Carbons: Signals in the δ 45-55 ppm range.
-
-
¹⁹F NMR Spectroscopy: A single resonance is expected for the two equivalent fluorine atoms.
3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups via their vibrational frequencies.
-
Sample Preparation: KBr pellet or as a thin film.
-
Expected Key Peaks:
-
~1685-1700 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde.
-
~2720 and 2820 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).
-
~1220-1240 cm⁻¹: Strong peak for the C-F stretching vibration.
-
~1500 and 1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1100-1150 cm⁻¹: C-N stretching of the piperazine amine.
-
References
-
Kilbourn, M. R. (1991). Synthesis of [18F]flunarizine. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 42(2), 109–111. [Link][10]
-
Narsaiah, A. V., & Kumar, J. K. (2011). A simple and efficient synthesis of calcium channel blocker flunarizine. Trade Science Inc.[Link][5]
-
Kilbourn, M. R. (1991). Synthesis of [18F]flunarizine. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 42(2), 109-111. [Link][11]
- CN106431858A - Synthetic method of flunarizine medicine intermediate 4,4-difluorobenzophenone.
-
Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link][8]
-
Flunarazine synthesis.svg. Wikimedia Commons. [Link]
-
1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. ResearchGate. [Link][9]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [914349-58-9] | CASNU [casnu.com]
- 3. labsolu.ca [labsolu.ca]
- 4. ossila.com [ossila.com]
- 5. tsijournals.com [tsijournals.com]
- 6. 4,4'-(1,4-piperazinediyl)bis-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Synthesis of [18F]flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS 914349-58-9 chemical structure and properties
An In-depth Technical Guide to Dabrafenib (CAS 914349-58-9): A Keystone in Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, a comprehensive understanding of targeted therapeutic agents is paramount. This guide provides a detailed exploration of Dabrafenib (CAS 914349-58-9), a potent and selective inhibitor of BRAF kinase, which has become a cornerstone in the treatment of various cancers driven by BRAF mutations.
Dabrafenib, also known by its trade name Tafinlar®, is a small molecule inhibitor with the chemical name N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[1][2] Its development marked a significant advancement in precision oncology.
Table 1: Physicochemical Properties of Dabrafenib
| Property | Value | Source |
| CAS Number | 1195765-45-7 | [1] |
| Molecular Formula | C23H20F3N5O2S2 | [1][2] |
| Molecular Weight | 519.56 g/mol | [2][3] |
| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [1][2] |
| Synonyms | GSK2118436, Tafinlar | [1][2][3] |
| Appearance | White to slightly colored solid | [4] |
| Solubility | Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml). | [4][5] |
| pKa | 6.6, 2.2, -1.5 | [4] |
Chemical Structure:
Caption: 2D structure of Dabrafenib.
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib is a potent ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high selectivity for the mutated BRAF V600E protein.[6][7] In approximately 50% of melanomas, a mutation in the BRAF gene leads to constitutive activation of the BRAF protein, which in turn activates the downstream MEK and ERK proteins in the mitogen-activated protein kinase (MAPK) signaling pathway.[6][8] This aberrant signaling drives uncontrolled cell proliferation and survival.[8]
Dabrafenib's primary mechanism of action is the disruption of this hyperactivated MAPK pathway.[7] By binding to the ATP-binding site of the mutant BRAF V600E kinase, Dabrafenib inhibits its activity, leading to decreased phosphorylation of MEK and ERK.[6][9] This results in G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[6] Dabrafenib has demonstrated inhibitory activity against several BRAF V600 mutations, including V600E, V600K, and V600D.[1][6]
Interestingly, in BRAF wild-type cells, BRAF inhibitors like Dabrafenib can cause a paradoxical activation of the MAPK pathway.[6] This is a critical consideration in patient selection and understanding potential resistance mechanisms.
Caption: Dabrafenib's inhibition of the MAPK signaling pathway.
In Vitro and In Vivo Efficacy Assessment
The preclinical evaluation of Dabrafenib has been extensive, providing a solid foundation for its clinical development.
In Vitro Assays
Cell Proliferation Assay: A crucial step in evaluating the anti-cancer activity of Dabrafenib is to determine its effect on the proliferation of cancer cell lines.
-
Objective: To measure the concentration-dependent inhibition of cell growth by Dabrafenib in BRAF V600 mutant and wild-type cell lines.
-
Methodology:
-
Seed cancer cell lines (e.g., A375P with BRAF V600E, and a BRAF wild-type line) in 96-well plates.
-
After cell attachment, treat with a serial dilution of Dabrafenib.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the half-maximal growth inhibitory concentration (gIC50).
-
-
Expected Outcome: Dabrafenib is expected to show potent inhibition of proliferation in BRAF V600E mutant cell lines (gIC50 in the nanomolar range) and significantly less activity in BRAF wild-type cells.[10]
ERK Phosphorylation Assay (Western Blot): This assay directly measures the on-target effect of Dabrafenib on the MAPK pathway.
-
Objective: To quantify the inhibition of ERK phosphorylation in response to Dabrafenib treatment.
-
Methodology:
-
Treat BRAF V600E mutant cells with varying concentrations of Dabrafenib for a short duration (e.g., 1-2 hours).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Visualize and quantify the bands to determine the ratio of p-ERK to total ERK.
-
-
Expected Outcome: A concentration-dependent decrease in the level of p-ERK will be observed in BRAF V600E mutant cells treated with Dabrafenib.[10]
In Vivo Models
Xenograft Tumor Growth Inhibition Studies: These studies are vital for assessing the anti-tumor efficacy of Dabrafenib in a living organism.
-
Objective: To evaluate the ability of orally administered Dabrafenib to inhibit the growth of human tumor xenografts in immunocompromised mice.
-
Methodology:
-
Implant human melanoma cells with the BRAF V600E mutation (e.g., A375P) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into vehicle control and Dabrafenib treatment groups.
-
Administer Dabrafenib orally at various doses and schedules.
-
Measure tumor volume regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., p-ERK levels).
-
-
Expected Outcome: Dabrafenib is expected to significantly inhibit tumor growth in mice bearing BRAF V600E mutant xenografts.[3][6]
Sources
- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dabrafenib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. medschool.co [medschool.co]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Introduction: The Versatile Scaffold of Bis(4-fluorophenyl)methyl Piperazine
An In-Depth Technical Guide to the Mechanism of Action of Bis(4-fluorophenyl)methyl Piperazine Derivatives
The bis(4-fluorophenyl)methyl piperazine core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse range of pharmacologically active agents.[1][2][3] Its inherent structural features, including the diarylmethyl moiety and the basic piperazine ring, allow for multifaceted interactions with various biological targets. This guide provides a comprehensive exploration of the mechanisms of action associated with derivatives of this scaffold, with a primary focus on their roles as calcium channel antagonists and dopamine transporter inhibitors. We will delve into the molecular intricacies of these interactions, the downstream cellular consequences, and the state-of-the-art experimental methodologies employed to elucidate these mechanisms. This document is intended for researchers and drug development professionals seeking a deep, technical understanding of this important chemical class.
Part 1: Primary Molecular Targets and Mechanisms of Action
The pharmacological profile of bis(4-fluorophenyl)methyl piperazine derivatives is predominantly characterized by their interaction with two key protein families: voltage-gated calcium channels and monoamine transporters, particularly the dopamine transporter.
Antagonism of Voltage-Gated Calcium Channels
A significant number of derivatives, including the well-known drug flunarizine, function as potent antagonists of voltage-gated calcium channels (VGCCs).[2][4][5]
Mechanism of Blockade: These compounds typically exhibit a non-competitive, voltage-dependent blockade of L-type and T-type calcium channels. The bis(4-fluorophenyl)methyl group is crucial for this activity, with the para-fluoro substituents significantly enhancing potency.[4] The mechanism involves the binding of the molecule to a site within the channel pore, thereby physically occluding the passage of Ca²⁺ ions. This blockade is often more pronounced at depolarized membrane potentials, indicating a preferential binding to the open or inactivated states of the channel.
Downstream Cellular Effects: By inhibiting the influx of extracellular calcium, these derivatives exert a range of physiological effects, including:
-
Vasodilation: Relaxation of smooth muscle in blood vessels, leading to antihypertensive effects.[4]
-
Neuroprotection: Attenuation of excitotoxicity by preventing excessive calcium entry into neurons.
-
Anticonvulsant Activity: Reduction of neuronal hyperexcitability.
Structure-Activity Relationship (SAR) Insights:
-
Diarylmethyl Moiety: The presence of two phenyl rings is critical. Fluoro-substitution at the para-positions of both rings generally maximizes potency.[4]
-
Piperazine Ring: The basic nitrogen of the piperazine ring is important for interaction with the channel. Modifications at the N4 position can modulate potency and selectivity.
Caption: Signaling pathway of VGCC antagonism.
Atypical Inhibition of the Dopamine Transporter (DAT)
Certain derivatives of the bis(4-fluorophenyl)methyl piperazine scaffold have been identified as atypical inhibitors of the dopamine transporter (DAT).[6][7][8]
Mechanism of Inhibition: Unlike classical DAT inhibitors like cocaine, which primarily lock the transporter in an outward-facing conformation and induce significant psychostimulant effects, these atypical inhibitors are thought to stabilize a different conformational state of the transporter. This results in a more modest increase in extracellular dopamine levels and a blunted abuse potential. The interaction involves key residues within the DAT binding pocket.
Impact on Dopaminergic Neurotransmission: By inhibiting the reuptake of dopamine from the synaptic cleft, these compounds enhance dopaminergic signaling. This mechanism is of significant interest for the development of therapeutics for conditions such as psychostimulant use disorder and attention-deficit/hyperactivity disorder (ADHD).[6][7]
Structure-Activity Relationship (SAR) Insights:
-
Bioisosteric replacement of the piperazine ring with aminopiperidines has been explored to improve metabolic stability while retaining DAT affinity.[6][7]
-
The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT).[9]
Caption: Mechanism of atypical DAT inhibition.
Part 2: Experimental Methodologies for Mechanistic Elucidation
A multi-pronged experimental approach is essential to fully characterize the mechanism of action of these derivatives. The following protocols represent the gold standard for investigating interactions with GPCRs, transporters, and ion channels.
Radioligand Binding Assays
Principle: These assays quantify the direct interaction between a compound and its target receptor or transporter by measuring the displacement of a high-affinity radiolabeled ligand.[10][11] This allows for the determination of binding affinity (Kᵢ).
Experimental Protocol: Competitive Inhibition Assay for Dopamine D2/D3 Receptors
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing the human dopamine D₂ or D₃ receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.[10]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competitor like haloperidol (for non-specific binding).
-
50 µL of the bis(4-fluorophenyl)methyl piperazine derivative at various concentrations.
-
50 µL of a suitable radioligand, such as [³H]spiperone, at a concentration near its Kₔ.[12][13]
-
150 µL of the prepared cell membrane suspension (typically 10-20 µg of protein).[10]
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[10]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/C glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[10]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]
-
| Parameter | Description | Typical Value Range |
| Kᵢ (nM) | Inhibitory constant; a measure of binding affinity. | 0.1 - 1000 |
| IC₅₀ (nM) | Concentration of inhibitor that displaces 50% of the radioligand. | Varies with assay conditions |
| Bₘₐₓ (fmol/mg) | Maximum number of binding sites. | Determined in saturation binding |
In Vitro Functional Assays: Calcium Imaging
Principle: Calcium imaging is a powerful technique to measure changes in intracellular calcium concentration in real-time, providing a functional readout of ion channel activity or GPCR signaling.[14][15] Fluorescent indicators that change their spectral properties upon binding to Ca²⁺ are used.[16]
Experimental Protocol: Fura-2 AM Ratiometric Calcium Imaging
-
Cell Preparation:
-
Plate cells expressing the target of interest (e.g., a specific calcium channel subunit or a Gq-coupled receptor) onto glass-bottom dishes.
-
Allow cells to adhere and grow to a suitable confluency.
-
-
Dye Loading:
-
Prepare a loading buffer (e.g., HBSS) containing Fura-2 AM (typically 2-5 µM) and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[16]
-
Wash the cells with buffer and incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells again to remove excess dye and allow for de-esterification of the AM ester within the cells.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-unbound).[16]
-
Capture the emission fluorescence at ~510 nm for both excitation wavelengths.
-
-
Experimental Procedure:
-
Establish a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀).
-
Apply the bis(4-fluorophenyl)methyl piperazine derivative at the desired concentration and record any changes in the baseline ratio.
-
Induce calcium influx by applying a depolarizing stimulus (e.g., high KCl solution) or a specific agonist.
-
Observe the effect of the pre-applied derivative on the stimulus-induced rise in the F₃₄₀/F₃₈₀ ratio.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is directly proportional to the intracellular calcium concentration.
-
Quantify the peak response to the stimulus in the presence and absence of the inhibitor.
-
Generate concentration-response curves to determine the IC₅₀ of the compound for inhibiting calcium influx.
-
Caption: Workflow for a calcium imaging experiment.
Electrophysiological Analysis: Patch-Clamp Technique
Principle: Regarded as the "gold standard" for studying ion channels, the patch-clamp technique allows for the direct measurement of ionic currents flowing through single or populations of ion channels with high temporal resolution.[17][18]
Experimental Protocol: Whole-Cell Voltage-Clamp Recording
-
Preparation:
-
Use cells expressing the calcium channel of interest.
-
Prepare an extracellular solution (e.g., containing Ba²⁺ as the charge carrier to enhance currents and block K⁺ channels) and an intracellular solution for the patch pipette (containing a Cs⁺-based solution to block K⁺ currents).
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Seal Formation and Whole-Cell Configuration:
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[19]
-
Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell configuration).[19]
-
-
Voltage-Clamp and Recording:
-
"Clamp" the membrane potential at a holding potential where the channels are mostly closed (e.g., -80 mV).
-
Apply a voltage-step protocol to activate the channels. For example, step the potential from -80 mV to a series of depolarizing potentials (e.g., -40 mV to +60 mV in 10 mV increments).[20][21]
-
Record the resulting inward Ba²⁺ currents.
-
-
Compound Application:
-
Establish a stable baseline recording of the calcium channel currents.
-
Perfuse the extracellular solution containing the bis(4-fluorophenyl)methyl piperazine derivative over the cell.
-
Record the currents again in the presence of the compound to observe the extent of inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Calculate the percentage of inhibition at each voltage.
-
Construct a current-voltage (I-V) relationship to assess the voltage-dependence of the block.
-
Use a concentration-response protocol to determine the IC₅₀ for channel blockade.
-
| Parameter | Description | Information Gained |
| Peak Current (pA or nA) | Maximum current elicited by a voltage step. | Magnitude of channel activity. |
| % Inhibition | Reduction in peak current by the compound. | Potency of the blocker. |
| I-V Curve | Plot of peak current vs. membrane potential. | Voltage-dependence of channel activation and block. |
Conclusion and Future Directions
The bis(4-fluorophenyl)methyl piperazine scaffold represents a remarkably versatile platform for the development of potent and selective modulators of key neurological and cardiovascular targets. A thorough understanding of their mechanism of action, primarily as calcium channel antagonists and atypical dopamine transporter inhibitors, is crucial for the rational design of next-generation therapeutics. The integration of binding assays, functional imaging, and electrophysiology provides a robust framework for elucidating the nuanced pharmacology of these compounds. Future research will likely focus on refining the subtype selectivity of these derivatives, particularly for different calcium channel and dopamine receptor subtypes, to develop drugs with improved efficacy and reduced side-effect profiles.
References
-
Electrophysiological Approaches for the Study of Ion Channel Function. PMC - NIH. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. PubMed. Available at: [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Available at: [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Available at: [Link]
-
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ChEMBL - EMBL-EBI. Available at: [Link]
-
Video: Patch Clamp Electrophysiology: Principle & Applications. JoVE. Available at: [Link]
-
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Johns Hopkins University. Available at: [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Available at: [Link]
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Ion channel electrophysiology in pharmaceutical research. Technology Networks. Available at: [Link]
-
A Short Guide to Electrophysiology and Ion Channels. Publishing at the Library. Available at: [Link]
-
Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques. Technology Networks. Available at: [Link]
-
CALCIUM IMAGING PROTOCOL. protocols.io. Available at: [Link]
-
A simple Ca2+-imaging approach to neural network analyses in cultured neurons. PMC. Available at: [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central - NIH. Available at: [Link]
-
[3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. PubMed. Available at: [Link]
-
Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition, as a stimulant of central cholinergic neurotransmission in Alzheimer's disease. PubMed. Available at: [Link]
-
Calcium imaging: a technique to monitor calcium dynamics in biological systems. PMC. Available at: [Link]
-
Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. PubMed. Available at: [Link]
-
Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]
-
Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications. Available at: [Link]
-
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Thermal shift assay. Wikipedia. Available at: [Link]
-
Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC - NIH. Available at: [Link]
-
(PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. Available at: [Link]
-
Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. ScienceDirect. Available at: [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC - PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Available at: [Link]
-
Calcium Channels inhibitors. Adooq Bioscience. Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. Available at: [Link]
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]
Sources
- 1. Buy 1-[Bis(4-fluorophenyl)methyl]piperazine | 27469-60-9 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. 1-Bis(4-fluorophenyl)methyl piperazine 97 27469-60-9 [sigmaaldrich.com]
- 4. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 19. Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques | Technology Networks [technologynetworks.com]
- 20. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Patch Clamp Electrophysiology: Principle & Applications [jove.com]
The Benzhydryl Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
The benzhydryl piperazine moiety, a deceptively simple yet remarkably versatile chemical scaffold, has etched an indelible mark on the landscape of medicinal chemistry and drug discovery. Characterized by a diphenylmethyl (benzhydryl) group linked to a piperazine ring, this structural motif is the backbone of a multitude of clinically significant drugs spanning diverse therapeutic areas.[1][2][3] Its privileged nature stems from a unique combination of structural features: the bulky, lipophilic benzhydryl group, which facilitates passage across biological membranes, including the blood-brain barrier, and the basic piperazine ring, which is readily amenable to chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.[4][5] This guide provides a comprehensive exploration of benzhydryl piperazine analogs, from their fundamental chemical synthesis and structure-activity relationships to their intricate mechanisms of action and diverse therapeutic applications, offering field-proven insights for professionals in drug development.
A Spectrum of Pharmacological Activities: Beyond Antihistaminic Effects
While historically recognized for their potent H1 antihistaminic activity, the pharmacological profile of benzhydryl piperazine analogs is remarkably broad, a testament to the scaffold's ability to interact with multiple biological targets.[1][6] This versatility has led to the development of drugs with applications in neurology, cardiology, and beyond.
Key Pharmacological Activities:
-
Antihistaminic (H1 Receptor Antagonism): This is the most well-established activity, forming the basis for first-generation antihistamines like cyclizine and meclizine, which are used to treat nausea, vomiting, and motion sickness.[2][3][7][8]
-
Calcium Channel Blockade: A significant number of benzhydryl piperazine derivatives, such as cinnarizine and flunarizine, exhibit calcium channel blocking activity, particularly on T-type and L-type voltage-gated calcium channels.[9][10][11][12][13] This action is crucial for their use in treating vertigo, migraine, and certain vascular disorders.[9][14][15]
-
Central Nervous System (CNS) Activity: The ability of these compounds to cross the blood-brain barrier has led to their investigation for various CNS disorders.[5][16] This includes anticonvulsant, anxiolytic, and antipsychotic properties, often linked to their interaction with dopamine and serotonin receptors.[12][16][17]
-
Anti-inflammatory and Anticancer Potential: More recent research has uncovered the potential of novel benzhydryl piperazine analogs as dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, demonstrating anti-inflammatory and even anti-cancer activity in preclinical models.[6][18]
The Medicinal Chemist's Perspective: Synthesis and Structure-Activity Relationships (SAR)
The synthesis of benzhydryl piperazine analogs is typically straightforward, allowing for the generation of large libraries for screening and optimization. The core scaffold is generally constructed through the nucleophilic substitution reaction between a benzhydryl halide and piperazine or its derivatives.[4][19]
General Synthetic Scheme:
A common synthetic route involves the reaction of benzhydryl chloride with an excess of piperazine to yield the monosubstituted 1-benzhydrylpiperazine. This intermediate can then be further functionalized by reacting it with various electrophiles, such as alkyl halides or acyl chlorides, at the second nitrogen atom of the piperazine ring.[4][19]
Structure-Activity Relationship (SAR) Insights:
The pharmacological profile of benzhydryl piperazine analogs can be significantly altered by modifying different parts of the molecule.
-
Benzhydryl Moiety: Substitution on the phenyl rings of the benzhydryl group can influence potency and selectivity. For instance, the introduction of fluorine atoms, as seen in flunarizine, can enhance calcium channel blocking activity.[1]
-
Piperazine Ring: The piperazine ring serves as a crucial linker and its conformation can impact receptor binding. Modifications at the N4 position are particularly important for dictating the compound's primary pharmacological action.[20]
-
N4-Substituent: The nature of the substituent at the N4 position is a key determinant of activity.
-
Small alkyl groups (e.g., methyl in cyclizine) often lead to potent H1 antihistaminic activity.[21]
-
Longer chains or bulkier groups can introduce other activities. For example, the cinnamyl group in cinnarizine contributes to its calcium channel blocking properties.[12][22]
-
Incorporation of polar functional groups can modulate pharmacokinetic properties and reduce CNS side effects.
-
| Compound | N4-Substituent | Primary Activity | Key Therapeutic Use |
| Cyclizine | -CH3 | H1 Antagonist | Motion Sickness, Nausea |
| Cinnarizine | -CH=CH-Ph | Calcium Channel Blocker, H1 Antagonist | Vertigo, Cerebrovascular Disorders |
| Flunarizine | -CH2CH2-F-Ph | Calcium Channel Blocker | Migraine Prophylaxis, Vertigo |
Table 1: Influence of N4-substituent on the primary activity of selected benzhydryl piperazine drugs.
Core Mechanisms of Action: A Deeper Dive
H1 Receptor Antagonism: The Classic Mechanism
The antihistaminic effects of benzhydryl piperazine analogs are mediated through their action as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[3] In this capacity, they not only block the binding of histamine but also stabilize the receptor in an inactive conformation, reducing its basal activity.[3] This action in the central nervous system, particularly in the chemoreceptor trigger zone and vestibular system, is responsible for their antiemetic and anti-motion sickness properties.[7][8]
Calcium Channel Blockade: A Key to Neurovascular Effects
Several benzhydryl piperazine analogs, notably cinnarizine and flunarizine, function as selective calcium channel blockers.[11][12] They primarily target voltage-gated calcium channels, which are crucial for neurotransmitter release and smooth muscle contraction.[23] By inhibiting the influx of calcium into cells, these drugs exert a vasodilatory effect on cerebral blood vessels, improving microcirculation.[10][13] This mechanism is fundamental to their efficacy in treating vertigo, where they are thought to reduce the excitability of vestibular sensory cells, and in the prophylaxis of migraine.[9][14][15]
Experimental Protocols for In Vitro Evaluation
Protocol 1: In Vitro Evaluation of H1 Antihistaminic Activity (Guinea Pig Ileum Assay)
This classic pharmacological preparation is a reliable method to determine the H1 antagonist activity of a compound.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction: Histamine is added to the organ bath in a cumulative concentration-response manner to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed, and the test compound (benzhydryl piperazine analog) is added to the bath at a specific concentration and incubated for a predetermined period.
-
Challenge with Histamine: The cumulative concentration-response to histamine is repeated in the presence of the test compound.
-
Data Analysis: The rightward shift in the histamine concentration-response curve is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Protocol 2: In Vitro Evaluation of Calcium Channel Blocking Activity (Aortic Ring Assay)
This assay assesses the vasorelaxant properties of a compound, which is indicative of calcium channel blockade.[24][25]
Methodology:
-
Tissue Preparation: Thoracic aortic rings are isolated from a rat and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with carbogen. The endothelial layer may be removed to study direct effects on smooth muscle.
-
Contraction Induction: The aortic rings are pre-contracted with a high concentration of potassium chloride (KCl), which induces depolarization and opens voltage-gated calcium channels, leading to calcium influx and contraction.
-
Compound Addition: The test compound is added to the bath in a cumulative concentration-response manner.
-
Measurement of Relaxation: The relaxation of the pre-contracted aortic rings is measured isometrically.
-
Data Analysis: The concentration of the test compound that produces 50% relaxation (IC50) is determined. This can be compared to a known calcium channel blocker like verapamil or nifedipine.[25]
Therapeutic Applications in Drug Discovery: A Focus on CNS Disorders
The unique ability of many benzhydryl piperazine analogs to penetrate the CNS has made them attractive candidates for treating a range of neurological and psychiatric conditions.[17][26]
-
Epilepsy: Certain analogs have shown promise as anticonvulsant agents in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[27][28][29][30] Their mechanism in this context may involve a combination of calcium channel blockade and modulation of other neurotransmitter systems.
-
Vertigo and Meniere's Disease: Cinnarizine and flunarizine are widely used for the management of vertigo of both central and peripheral origin.[9][14][15][23] Their efficacy is attributed to their labyrinthine suppressant action and vasodilatory effects on cerebral blood vessels.[23]
-
Migraine Prophylaxis: Flunarizine is an established prophylactic treatment for migraine, believed to act by preventing cerebral vasospasm and reducing neuronal hyperexcitability through its calcium channel blocking activity.[9][14][15]
-
Alzheimer's Disease: Emerging research suggests that novel piperazine derivatives may offer therapeutic benefits in Alzheimer's disease by inhibiting acetylcholinesterase and amyloid-β aggregation.[5][31]
Conclusion and Future Directions
The benzhydryl piperazine scaffold continues to be a fertile ground for drug discovery, demonstrating a remarkable capacity to yield compounds with diverse and potent pharmacological activities. From their origins as first-generation antihistamines to their current applications in neurology and their emerging potential in oncology and inflammatory diseases, these analogs exemplify the power of a privileged structure in medicinal chemistry. Future research will likely focus on designing novel analogs with improved selectivity and reduced side-effect profiles, particularly concerning CNS effects like sedation. The exploration of this versatile scaffold is far from over, and it is poised to deliver the next generation of innovative therapeutics for a wide range of challenging diseases.
References
- Holmes, B., Brogden, R.N., Heel, R.C., Speight, T.M., & Avery, G.S. (1984). Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 27(1), 6-44.
- Wauquier, A., Ashton, D., & Marrannes, R. (1985). Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders. Drugs, 30(1), 1-28.
- Kira, M., et al. (1995). Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers. Journal of Medicinal Chemistry, 38(20), 4026-32.
- Pediatric Oncall. (n.d.).
- López-Rodríguez, M. L., et al. (2002). Exploring the Structure-Activity Relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a High-Affinity and Selective Delta-Opioid Receptor Nonpeptide Agonist Ligand. Journal of Medicinal Chemistry, 45(24), 5347-5356.
- Wikipedia. (n.d.). Flunarizine.
- CoLab. (n.d.). Flunarizine A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use.
- Khan, I., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 14(5), 896-913.
- Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9585-9596.
- Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
- Kumar, S., et al. (2012). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of the Serbian Chemical Society, 77(10), 1373-1383.
- Gupta, Y. K., & Sharma, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-43.
- Santhoshi, A., et al. (2016). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. Medicinal Chemistry Research, 25(11), 2523-2536.
- Gupta, Y. K., & Sharma, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-43.
- Shafieq, S., Ali, S. S., & Sharma, N. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Journal of Young Pharmacists, 15(3), 356-362.
- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research.
- Rau, O., Wurglics, M., & Schubert-Zsilavecz, M. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine, 4(2), 167-180.
- PatSnap Synapse. (2023). Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target.
- Pediatric Oncall. (n.d.).
- Wikipedia. (n.d.). Cyclizine.
- BenchChem. (n.d.). The Benzhydrylpiperazines: A Technical History of a Cornerstone in Antihistamine Discovery.
- Pérez-Alvarez, V. M., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 116-125.
- BenchChem. (n.d.). The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines.
- ResearchGate. (2025). The Screening models for antiepileptic drugs: A Review.
- Google Patents. (2005).
- Wikipedia. (n.d.). Cinnarizine.
- MedP
- emc. (2021). Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC).
- Deranged Physiology. (n.d.). Cyclizine.
- Shamash, J., et al. (1995). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. British Journal of Cancer, 72(4), 932-936.
- Al-Ostath, A. I., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073.
- ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?.
- Asadpour, S., et al. (2015). Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats. Iranian Journal of Pharmaceutical Research, 14(4), 1187-1194.
- Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening.
- Murthy, N. K., & D'Souza, R. S. (2017). Cinnarizine: A Contemporary Review. Journal of Otology, 12(2), 57-63.
- Liu, Q., et al. (2019). Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation. Toxicological Sciences, 167(1), 253-264.
- Google Patents. (1979). Antihistaminic 1-benzhydryl-4-cinnamyl-piperazine prodn.
- ResearchGate. (n.d.). Antioxidant activity of new benzhydrylpiperazine analogues 8-18.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cinnarizine.
- Singh, S., & Singh, D. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 679-698.
- ResearchGate. (2022). design synthesis and pharmacological investigation of novel benzhydryl piperazine derivatives as a new class of anti-convulsant agents.
- Fernández, A., et al. (2021). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Medicinal Chemistry Letters, 12(5), 819-825.
- Abou-Gharbia, M., et al. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry, 38(20), 4026-32.
- Wong, Y. C., et al. (2014). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 17(5), 797-808.
- Zernov, N., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 12(1), 17006.
- National Heart Foundation of Australia. (2010). Calcium channel blockers.
- Google Patents. (2006). Piperazine subtituted compounds used as calcium channel blockers.
Sources
- 1. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Cyclizine - Wikipedia [en.wikipedia.org]
- 9. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Cinnarizine - Wikipedia [en.wikipedia.org]
- 13. trial.medpath.com [trial.medpath.com]
- 14. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flunarizine A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use | CoLab [colab.ws]
- 16. Flunarizine - Wikipedia [en.wikipedia.org]
- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 18. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsr.com [ijpsr.com]
- 20. Exploring the structure-activity relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a high-affinity and selective delta-opioid receptor nonpeptide agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CH605873A5 - Antihistaminic 1-benzhydryl-4-cinnamyl-piperazine prodn. - Google Patents [patents.google.com]
- 23. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ijpp.com [ijpp.com]
- 29. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 30. researchgate.net [researchgate.net]
- 31. academic.oup.com [academic.oup.com]
Solubility Profile of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde in Common Laboratory Solvents
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The characterization of a compound's solubility is a cornerstone of early-stage drug development and chemical research, directly influencing reaction kinetics, purification strategies, and the design of formulations for biological screening. This guide provides a comprehensive technical overview of the solubility characteristics of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde (CAS: 914349-58-9).[1][2] We will explore the theoretical principles governing its solubility based on its molecular structure, present an inferred solubility profile derived from analogous compounds, and provide a detailed, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in various solvent systems.
Introduction: The Critical Role of Solubility
This compound is a complex organic molecule featuring a benzhydrylpiperazine core, a structure it shares with pharmacologically active compounds like Flunarizine.[3] As a functionalized benzaldehyde, it serves as a valuable building block in medicinal chemistry and materials science.[1]
Compound Identity:
A thorough understanding of its solubility is paramount. For the synthetic chemist, it dictates the choice of solvent for a reaction to ensure homogeneity and optimal yield. For the analytical scientist, it informs the selection of mobile phases for chromatography. For the pharmacologist, it is the first step in creating stock solutions for in vitro and in vivo testing, where poor solubility can lead to inaccurate results. This guide provides the foundational knowledge and practical methodologies to confidently work with this compound.
Theoretical Solubility Principles & Molecular Structure Analysis
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4][5] The solubility of this compound is governed by a balance of polar and non-polar characteristics within its structure.
-
Hydrophobic Regions: The two fluorophenyl rings and the overall large carbon skeleton create a significant non-polar, hydrophobic character. These regions will favor interactions with non-polar solvents (e.g., hexane, toluene) and the non-polar domains of amphipathic solvents.
-
Hydrophilic/Polar Regions: The molecule possesses several sites capable of polar interactions:
-
The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.
-
The aldehyde group's oxygen atom is also a hydrogen bond acceptor.
-
These features suggest favorable interactions with polar aprotic solvents (e.g., DMSO, DMF, acetone) and, to a lesser extent, polar protic solvents (e.g., ethanol, methanol).
-
The large molecular size and dominant hydrophobic surface area predict that the compound will have limited solubility in highly polar solvents like water.[5][6]
Caption: Influence of functional groups on solubility.
Common Laboratory Solvents
The choice of solvent is critical. Below is a table of common lab solvents, categorized by their polarity, which is a key predictor of their interaction with the solute.
| Solvent | Class | Relative Polarity[7] | Dielectric Constant (20°C)[8] | Key Characteristics |
| Water | Polar Protic | 1.000 | 80.1 | Strong hydrogen bonding network. |
| Methanol | Polar Protic | 0.762 | 33.0 | Capable of hydrogen bonding. |
| Ethanol | Polar Protic | 0.654 | 25.3 | Common choice for less polar organics. |
| DMSO | Polar Aprotic | 0.444 | 46.7 | Strong H-bond acceptor, dissolves many organics. |
| Acetonitrile | Polar Aprotic | 0.460 | 37.5 | Common in analytical chemistry. |
| Acetone | Polar Aprotic | 0.355 | 21.0 | Good general-purpose solvent. |
| DCM | Polar Aprotic | 0.309 | 9.1 | Volatile, dissolves many organic compounds. |
| THF | Polar Aprotic | 0.207 | 7.5 | Ethereal solvent, good for moderately polar compounds. |
| Toluene | Non-Polar | 0.099 | 2.4 | Aromatic, dissolves non-polar compounds. |
| Hexane | Non-Polar | 0.009 | 1.9 | Aliphatic, dissolves highly non-polar compounds. |
Inferred Solubility Profile
-
Flunarizine hydrochloride is reported to be soluble in ethanol, DMSO, and dimethylformamide (DMF) at approximately 1 mg/mL.[9]
-
It is considered sparingly soluble in aqueous buffers.[9]
-
A detailed study confirmed the solubility of Flunarizine HCl in a range of solvents, including methanol, ethanol, acetone, and acetonitrile, with solubility increasing with temperature.[11]
Based on this analog data and the compound's structure, the following semi-quantitative solubility profile is predicted:
| Solvent | Predicted Solubility | Rationale / Commentary |
| Water | Insoluble / Very Poor | The large hydrophobic structure will dominate over the polar groups.[6] |
| Methanol / Ethanol | Sparingly Soluble | May achieve solubility in the range of ~1 mg/mL, similar to Flunarizine HCl.[9] |
| DMSO / DMF | Soluble | These strong polar aprotic solvents are excellent at solvating large, complex organic molecules. Expected to be the best choice for preparing concentrated stock solutions. |
| Acetone / Acetonitrile | Moderately Soluble | Expected to be a viable solvent, with solubility likely increasing with temperature.[11] |
| DCM / THF | Soluble | These solvents should effectively solvate the large non-polar regions of the molecule. |
| Toluene / Hexane | Sparingly Soluble / Poor | While the molecule has significant non-polar character, the polarity from the piperazine and aldehyde moieties may limit solubility in purely non-polar hydrocarbon solvents. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[5][12]
Objective:
To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (≥95% purity)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Workflow Diagram
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. labsolu.ca [labsolu.ca]
- 3. ossila.com [ossila.com]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
An In-depth Technical Guide to Identifying Potential Therapeutic Targets for Vanillin and Its Derivatives
Abstract
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of vanilla bean extract, is more than a globally recognized flavoring agent; it is a privileged molecular scaffold in drug discovery.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[4][5][6][7][8] This guide provides drug development professionals with a comprehensive framework for identifying and validating the therapeutic targets of novel compounds derived from this versatile benzaldehyde. We will move beyond simple screening to explore the causality behind experimental choices, focusing on robust, self-validating methodologies to ensure scientific integrity. This document will detail strategies for target identification, biophysical validation of interactions, and elucidation of downstream signaling pathways, using vanillin's known anti-inflammatory and anticancer activities as illustrative case studies.
Introduction: Vanillin as a Bioactive Scaffold
The vanillin molecule possesses several functional groups—aldehyde, hydroxyl, and ether—attached to an aromatic ring, which are ripe for chemical modification to generate diverse derivatives with enhanced therapeutic potential.[2][3] Its established safety profile and wide-ranging biological effects make it an ideal starting point for drug development campaigns.[1][9] Numerous studies have highlighted its ability to modulate key cellular pathways involved in cancer, neurodegeneration, and inflammation.[4][6][9] For instance, vanillin and its derivatives have been shown to inhibit cancer cell proliferation, suppress inflammatory responses by inhibiting NF-κB signaling, and protect neurons from oxidative stress.[2][4][10] The central challenge, and the focus of this guide, is to systematically uncover the direct molecular targets through which these compounds exert their effects.
A Strategic Framework for Target Identification & Validation
Identifying the specific protein(s) a compound interacts with is a critical step in drug development. A multi-pronged approach, combining computational, biochemical, and cell-based methods, provides the most robust pathway to confident target identification and validation.
Figure 1: A strategic workflow for drug target identification and validation.
Initial Target Discovery: Casting a Wide Net
The initial phase aims to generate a list of potential protein interactors.
-
In Silico Approaches: Molecular docking simulations can predict the binding of vanillin derivatives to the crystal structures of known proteins. This is particularly useful for screening against families of proteins, such as kinases or proteases. For example, studies have used docking to investigate the binding of vanillin to the active site of CaM-dependent protein kinase IV (CAMKIV), a target in cancer.[11]
-
Biochemical Screening: High-throughput methods like proteome microarrays allow for the simultaneous screening of a compound against thousands of purified human proteins, providing a rapid landscape of potential binders.
-
Cell-Based Screening: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for identifying target engagement in a native cellular environment.[12][13] It is based on the principle that a protein's thermal stability increases upon ligand binding.[14][15] By comparing protein melting curves in treated versus untreated cells, direct targets can be identified.[16]
Target Validation: Confirming the Interaction
Once a list of "hits" is generated, the next crucial step is to validate these interactions biophysically and biochemically. This phase is about confirming a direct, specific, and functionally relevant interaction.
-
Biophysical Validation (Surface Plasmon Resonance - SPR): SPR is the gold standard for quantifying the kinetics and affinity of biomolecular interactions in real-time without the need for labels.[17][18] It measures changes in the refractive index on a sensor surface as the analyte (vanillin derivative) flows over the immobilized ligand (target protein).[17][18][19] This provides precise data on association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which represents binding affinity.[18][20]
-
Biochemical Validation (Enzyme Activity Assays): If the putative target is an enzyme, its functional activity must be assessed. For example, various benzaldehyde derivatives have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production.[21][22][23] A well-designed enzyme inhibition assay can determine the compound's inhibitory concentration (IC50) and mode of inhibition (e.g., competitive, noncompetitive).[22]
| Parameter | Technique | Purpose | Typical Output |
| Binding Affinity | Surface Plasmon Resonance (SPR) | To quantify the strength of the interaction between the compound and the target protein. | Dissociation Constant (KD) |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | To confirm the compound binds to its target within the complex environment of an intact cell. | Thermal Shift (ΔTagg) |
| Functional Effect | Enzyme Inhibition Assay | To measure the compound's effect on the biological activity of an enzyme target. | Half-maximal Inhibitory Concentration (IC50) |
Table 1: Key quantitative parameters and associated techniques for target validation.
Case Study: Deconvoluting the Anti-Inflammatory Action of Vanillin
Vanillin is well-documented to exert anti-inflammatory effects, largely by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][10][24][25] This pathway is a cornerstone of the inflammatory response.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[4] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including IL-6, TNF-α, iNOS, and COX-2.[10][26][27]
Studies have shown that vanillin can inhibit this process by preventing the phosphorylation of the p65 subunit of NF-κB and the phosphorylation of IκBα.[4] This action prevents the nuclear translocation of NF-κB and halts the inflammatory cascade.[4]
Figure 2: Vanillin's inhibition of the canonical NF-κB signaling pathway.
Key Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for key assays in the target identification workflow.
Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol is designed to confirm target engagement in intact cells by measuring changes in protein thermal stability.
Objective: To generate a melt curve for a target protein in the presence and absence of a vanillin derivative to determine if the compound induces a thermal shift.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., A549 lung cancer cells) to ~80% confluency.
-
Treat cells with the vanillin derivative at a desired concentration (e.g., 100 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.[16]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature point using a specific detection method, such as Western Blot or AlphaScreen®.[14]
-
-
Data Analysis:
-
Quantify the band intensities (for Western Blot) at each temperature.
-
Normalize the data to the amount of protein at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against temperature to generate melt curves for both vehicle- and compound-treated samples. A shift in the curve to the right indicates protein stabilization and target engagement.
-
Protocol: Surface Plasmon Resonance (SPR) Binding Assay
This protocol details the steps to quantify the binding kinetics and affinity of a vanillin derivative to a purified target protein.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for the interaction.
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Immobilize the purified target protein (ligand) to the activated surface by injecting it over the chip. The protein's primary amines will form covalent bonds with the surface.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Preparation and Injection:
-
Prepare a series of dilutions of the vanillin derivative (analyte) in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration (buffer only) sample for double referencing.
-
-
Binding Measurement:
-
Inject the analyte solutions over the sensor surface at a constant flow rate. This is the association phase , where binding is monitored in real-time.[19]
-
After the association phase, flow running buffer over the chip. This is the dissociation phase , where the release of the analyte from the ligand is monitored.[19]
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine) to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.
-
-
Data Analysis:
-
The real-time binding data is recorded as a sensorgram (Response Units vs. Time).[18]
-
Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (ka and kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka. A lower KD value signifies a higher binding affinity.[18]
-
Conclusion and Future Directions
Vanillin provides a privileged and versatile scaffold for the development of novel therapeutics. The systematic approach outlined in this guide—combining initial discovery screens with rigorous biophysical and cell-based validation—is essential for confidently identifying and characterizing the molecular targets of new vanillin derivatives. By understanding the direct protein interactions and their downstream consequences on signaling pathways, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic. Future work should focus on developing derivatives with improved potency and selectivity for validated targets, such as PI3K, CAMKIV, and specific components of the NF-κB and TRPV1 pathways, to address unmet needs in oncology, neurodegenerative disorders, and inflammatory diseases.[11][28][29]
References
-
Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions. (2023). Antioxidants, 12(1), 196. [Link]
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]
-
Singh, S., Semwal, B. C., Singh, B., Singh, A. P., & Panda, S. P. (n.d.). Vanillin: A Review on the Therapeutic Potential as an Anti-inflammatory Agent. Recent Advances in Inflammation & Allergy Drug Discovery. Retrieved January 16, 2026, from [Link]
-
Neuroprotective effects and mechanisms of vanillin. Vanillin exerts... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
How does SPR work in Drug Discovery? (n.d.). deNOVO Biolabs. Retrieved January 16, 2026, from [Link]
-
Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. (2020). Applied Biochemistry and Biotechnology, 191(4), 1711–1716. [Link]
-
Vanillin: A Review on the Therapeutic Potential as an Anti-inflammatory Agent. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]
-
How Is Surface Plasmon Resonance Used In Drug Discovery? (n.d.). YouTube. Retrieved January 16, 2026, from [Link]
-
Surface Plasmon Resonance (SPR). (n.d.). Charnwood Discovery. Retrieved January 16, 2026, from [Link]
-
Szallasi, A., & Blumberg, P. M. (1999). Complex Regulation of TRPV1 by Vanilloids. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]
-
TRPV1 (vanilloid receptor, capsaicin receptor) agonists and antagonists. (n.d.). Vrije Universiteit Amsterdam. Retrieved January 16, 2026, from [Link]
-
Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia. (2018). Applied Biochemistry and Biotechnology, 187(2), 536–547. [Link]
-
Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. (2020). Expert Opinion on Drug Discovery, 15(11), 1261–1265. [Link]
-
Phytochemicals in Food – Uses, Benefits & Food Sources. (n.d.). Ask Ayurveda. Retrieved January 16, 2026, from [Link]
-
Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(2), 249–253. [Link]
-
Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Journal of Applied Pharmaceutical Science, 1–17. [Link]
-
TRPV1. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Therapeutic role of vanillin receptors in cancer. (2020). Advances in Clinical and Experimental Medicine, 29(10), 1293–1299. [Link]
-
Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols, 9(9), 2100–2122. [Link]
-
Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases. (2012). Journal of the Korean Association of Oral and Maxillofacial Surgeons, 38(4), 209. [Link]
-
Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia. (2019). Applied Biochemistry and Biotechnology. [Link]
-
Neurosupportive Role of Vanillin, a Natural Phenolic Compound, on Rotenone Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. (2016). BioMed Research International, 2016, 1–13. [Link]
-
Arya, S. S., Rookes, J. E., Cahill, D. M., & Lenka, S. K. (2021). Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. Advances in Traditional Medicine, 21(1), 1–17. [Link]
-
Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. (2013). Journal of Reports in Pharmaceutical Sciences. [Link]
-
Therapeutic role of vanillin receptors in cancer. (n.d.). Advances in Clinical and Experimental Medicine. Retrieved January 16, 2026, from [Link]
-
Miller School Researchers Pioneer Nanovanilloid-Based Brain Cooling for Traumatic Injury. (n.d.). University of Miami Miller School of Medicine. Retrieved January 16, 2026, from [Link]
-
Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. (2011). Journal of Agricultural and Food Chemistry, 59(10), 5283–5290. [Link]
-
Vanillin Enhances TRAIL-Induced Apoptosis in Cancer Cells through Inhibition of NF-κB Activation. (2015). In Vivo, 29(3), 343–348. [Link]
-
Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (2023). Foods, 12(15), 2942. [Link]
-
Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. (2011). Immunopharmacology and Immunotoxicology, 33(3), 568–574. [Link]
-
Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells. (2017). Molecular and Cellular Biochemistry, 436(1-2), 179–189. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2024). ACS Omega. [Link]
-
Robers, M. B., Molina, D. M., & Jafari, R. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Current Protocols in Chemical Biology, 10(4), e53. [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2024). ACS Omega, 9(21), 23512–23547. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology, 56(1), 141–159. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamscience.com [benthamscience.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. scispace.com [scispace.com]
- 17. portlandpress.com [portlandpress.com]
- 18. denovobiolabs.com [denovobiolabs.com]
- 19. youtube.com [youtube.com]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. brieflands.com [brieflands.com]
- 24. Vanillin Enhances TRAIL-Induced Apoptosis in Cancer Cells through Inhibition of NF-κB Activation | In Vivo [iv.iiarjournals.org]
- 25. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia (Journal Article) | OSTI.GOV [osti.gov]
- 27. mdpi.com [mdpi.com]
- 28. Therapeutic role of vanillin receptors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale behind its application, present a comprehensive, step-by-step protocol for a representative PROTAC synthesis via reductive amination, and outline the essential analytical techniques for the characterization and purification of the final product. The protocols and insights provided herein are designed to be self-validating and are grounded in established principles of medicinal chemistry and targeted protein degradation.
Introduction: The Strategic Role of this compound in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The design and synthesis of the linker are critical, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2][3]
The subject of this guide, this compound, is a valuable synthetic intermediate for the construction of PROTACs. Its aldehyde functional group provides a reactive handle for the facile introduction of a linker and an E3 ligase ligand through reductive amination, a robust and widely used reaction in medicinal chemistry.[3][4][5] The bis(4-fluorophenyl)methylpiperazine moiety can serve as a warhead for a specific POI, or as a component of the linker itself, potentially influencing the physicochemical properties of the final PROTAC.
This guide will focus on a practical application of this building block, detailing the synthesis of a hypothetical PROTAC. For this purpose, we will propose the conjugation of this compound with an amine-terminated polyethylene glycol (PEG) linker attached to a von Hippel-Lindau (VHL) E3 ligase ligand. The choice of a PEG linker is based on its ability to enhance solubility and provide flexibility, while VHL is one of the most successfully exploited E3 ligases in PROTAC development.[6][7]
PROTAC Synthesis Workflow
The synthesis of our target PROTAC will be achieved through a two-step process, beginning with the formation of an imine between the aldehyde and the amine-terminated linker-E3 ligase ligand, followed by the reduction of the imine to a stable secondary amine.
Caption: A generalized workflow for the synthesis of a PROTAC via reductive amination.
Detailed Experimental Protocol
This section outlines a detailed, step-by-step protocol for the synthesis of a PROTAC using this compound and a commercially available amine-terminated VHL ligand with a PEG linker (e.g., Amine-PEG4-VHL ligand).
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >95% |
| Amine-PEG4-VHL Ligand | Commercial Source | >95% |
| Sodium triacetoxyborohydride (STAB) | Sigma-Aldrich | 97% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | >99.8% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% |
| Methanol (MeOH) | Fisher Scientific | HPLC |
| Acetonitrile (ACN) | Fisher Scientific | HPLC |
| Water, deionized | In-house | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house | - |
| Brine | In-house | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Sigma-Aldrich | >99% |
Reaction Setup and Procedure
Reaction Scheme:
Caption: Reductive amination reaction for PROTAC synthesis.
Step-by-Step Protocol:
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add the amine-terminated VHL-linker conjugate (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The use of a slight excess of the amine component can help drive the reaction to completion. DIPEA is added to neutralize any acidic species that may be present.
-
-
Imine Formation:
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions. STAB is a mild and selective reducing agent suitable for reductive aminations.[3]
-
Continue to stir the reaction at room temperature overnight (12-16 hours).
-
-
Reaction Workup:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude product will likely contain unreacted starting materials and byproducts. Purification is crucial to obtain the PROTAC in high purity for subsequent biological evaluation. High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of PROTACs.[8]
Preparative Reversed-Phase HPLC Protocol:
-
System: A preparative HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or FA.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 30 minutes), followed by a hold at 95% B and re-equilibration at 5% B. The optimal gradient should be developed on an analytical scale first.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) to detect the aromatic moieties of the PROTAC.
-
Fraction Collection: Collect fractions corresponding to the major peak of the desired PROTAC.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield the final PROTAC as a solid.
Characterization of the Final PROTAC
Thorough characterization of the synthesized PROTAC is essential to confirm its identity, purity, and structural integrity. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the PROTAC. The spectra should be consistent with the proposed structure, showing characteristic peaks for the warhead, linker, and E3 ligase ligand moieties. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the newly formed C-N bond and the linker protons are key indicators of a successful reaction.[10][11][12]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the exact mass of the synthesized PROTAC.[13][14][15] The observed mass should match the calculated theoretical mass of the protonated molecule [M+H]⁺, confirming the molecular formula of the product.
Causality and Self-Validation in the Protocol
-
Choice of Reductive Amination: This reaction is highly reliable and proceeds under mild conditions, making it compatible with the often complex and sensitive functional groups present in PROTAC molecules.[3][4] The formation of a stable secondary amine bond ensures the integrity of the PROTAC under physiological conditions.
-
Use of STAB: Sodium triacetoxyborohydride is a milder reducing agent compared to other borohydrides like sodium borohydride. This selectivity reduces the risk of over-reduction of other functional groups that might be present in the warhead or E3 ligase ligand.[3]
-
Purification by RP-HPLC: The use of reversed-phase HPLC allows for the separation of the desired PROTAC from more polar or less polar impurities, ensuring a high degree of purity which is critical for accurate biological assessment.[8]
-
Comprehensive Characterization: The combination of NMR and HRMS provides orthogonal data that, when in agreement, provides a high degree of confidence in the structural assignment and purity of the final compound.[9]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel PROTACs. The straightforward and robust reductive amination protocol outlined in this application note provides a reliable method for its incorporation into PROTAC scaffolds. By following the detailed experimental procedures and employing the recommended purification and characterization techniques, researchers can confidently synthesize and validate new PROTAC molecules for targeted protein degradation studies.
References
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). PMC. Available at: [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. (2020). ACS Central Science. Available at: [Link]
-
Native mass spectrometry can effectively predict PROTAC efficacy. (2019). bioRxiv. Available at: [Link]
-
Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. (2023). RSC Publishing. Available at: [Link]
-
Characterizing PROTAC ternary complex formation with mass photometry. Refeyn. Available at: [Link]
-
Scope of PROTAC synthesis via reductive amination. Reaction conditions:... ResearchGate. Available at: [Link]
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online. Available at: [Link]
-
Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). PMC. Available at: [Link]
-
Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). ACS Publications. Available at: [Link]
-
Linkers in PROTACs. Precise PEG. Available at: [Link]
-
Application Note - Protein Degrader Formation (Via Reductive Amination). Scribd. Available at: [Link]
-
Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. Precise PEG. Available at: [Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. Available at: [Link]
-
Targeted Protein Degradation at Syngene. AWS. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. Available at: [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available at: [Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. Available at: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]
Sources
- 1. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Reductive Amination of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the reductive amination of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. Reductive amination is a cornerstone of medicinal chemistry for its efficiency in forming carbon-nitrogen bonds.[1][2][3][4] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and explain the rationale behind the selection of reagents and conditions, thereby ensuring both reproducibility and a deep understanding of the chemical transformation.
Introduction: The Significance of the Benzhydrylpiperazine Moiety
The this compound scaffold is of significant interest in drug development. The bis(4-fluorophenyl)methylpiperazine core is a privileged structure found in numerous centrally acting agents, including the calcium channel blocker Flunarizine.[5][6][7] The aldehyde functionality serves as a versatile handle for introducing a wide array of chemical diversity through reactions such as reductive amination, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.
Reductive amination, a process that transforms an aldehyde or ketone into an amine, is one of the most robust and widely used methods for C-N bond formation in the pharmaceutical industry.[1][2][8][9][10] Its popularity stems from its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of starting materials.[3][11] This application note will focus on a direct, one-pot reductive amination protocol using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[9][12][13][14]
The Mechanism of Reductive Amination
The reductive amination of an aldehyde with a primary or secondary amine in the presence of a hydride reducing agent proceeds through a two-step sequence within a single pot:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by a mild acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[15][16]
-
Hydride Reduction: The resulting imine or iminium ion is then reduced by a hydride-donating reagent.[17] For a successful one-pot reaction, the reducing agent must be selective for the iminium ion over the starting aldehyde.[9][16] Sodium triacetoxyborohydride (STAB) is an ideal choice because the electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the aldehyde but highly effective at reducing the more electrophilic iminium ion.[14]
Diagram of the Reductive Amination Workflow
Caption: A typical workflow for a one-pot reductive amination reaction.
Detailed Experimental Protocol
This protocol provides a general method for the reductive amination of this compound with a representative primary or secondary amine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier Recommendation |
| This compound | 914349-58-9 | 406.46 | Commercial Supplier |
| Amine (Primary or Secondary) | Varies | Varies | Sigma-Aldrich, Acros |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Sigma-Aldrich, Combi-Blocks |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Anhydrous, Sigma-Aldrich |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | HPLC Grade |
| Saturated Sodium Bicarbonate Solution (aq. NaHCO₃) | N/A | N/A | Laboratory Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask with inert gas inlet (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the aldehyde in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1–0.2 M.[13][18] Dichloromethane (DCM) or tetrahydrofuran (THF) can also be used as alternative aprotic solvents.[9][12]
-
Amine Addition: Add the desired primary or secondary amine (1.1–1.2 equivalents) to the stirred solution.
-
Catalyst (Optional but Recommended): For less reactive amines or hindered systems, a catalytic amount of glacial acetic acid (0.1–0.2 equivalents) can be added to facilitate iminium ion formation.[13][15]
-
Imine Formation: Allow the mixture to stir at room temperature for 20–30 minutes to ensure the formation of the imine/iminium intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.2–1.5 equivalents) portion-wise to the reaction mixture. The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. A typical reaction time is 2–12 hours. The disappearance of the starting aldehyde and the formation of a new, more polar spot (the product amine) on the TLC plate indicates reaction completion.
-
Work-up:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired tertiary amine.[19]
Scientific Rationale and Troubleshooting
-
Choice of Reducing Agent: STAB is preferred over stronger reducing agents like sodium borohydride (NaBH₄) for one-pot reactions because NaBH₄ can readily reduce the starting aldehyde, leading to undesired alcohol byproducts.[12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[8]
-
Solvent Selection: Anhydrous aprotic solvents like DCE, DCM, or THF are crucial as STAB is water-sensitive.[9][12] Protic solvents like methanol are generally avoided with STAB.[12]
-
Role of Acetic Acid: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of imine formation.[15][16] However, excess acid can protonate the amine starting material, rendering it non-nucleophilic.
-
Stoichiometry: A slight excess of the amine and the reducing agent is used to ensure complete consumption of the limiting aldehyde.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider adding another portion of STAB or gently warming the reaction mixture (e.g., to 40 °C).
-
Side Product Formation (Alcohol): This indicates that the reducing agent is reducing the aldehyde. Ensure that the STAB is of good quality and that the reaction conditions are anhydrous.
-
Dialkylation (with primary amines): In some cases, the secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. Using a stepwise procedure (formation and isolation of the imine, followed by reduction) can mitigate this.[13]
-
Data Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.[19]
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of new signals corresponding to the newly formed N-alkyl group. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of new aliphatic carbon signals. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. |
| HPLC | A single major peak indicating the purity of the isolated compound. |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of tertiary amines. By understanding the underlying mechanism and the rationale for the chosen reagents and conditions, researchers can reliably and safely execute this important transformation, paving the way for the discovery of new therapeutic agents.
Chemical Reaction Diagram
Caption: General scheme for the reductive amination of the aldehyde.
References
-
Brainly. (2024, January 25). What is the role of acetic acid in the reductive amination experiment? Retrieved from [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
-
ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]
- Ghosh, A. (2019).
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Myers, A. G. Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]
- Ahmad, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]
- Carlson, M. W., et al. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
-
Ison, E. (2013). Reductive Amination. WordPress. Retrieved from [Link]
- Fang, D. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11756–11765.
-
TSI Journals. (2010). A simple and efficient synthesis of calcium channel blocker flunarizine. Retrieved from [Link]
- Kilbourn, M. R. (1991). Synthesis of [18F]flunarizine. International Journal of Radiation Applications and Instrumentation. Part A.
-
PubMed. (1991). Synthesis of [18F]flunarizine. Retrieved from [Link]
-
SciSpace. (1991). Synthesis of [18F]flunarizine. Retrieved from [Link]
- Royal Society of Chemistry. (2013).
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (2013). Flunarizine derivative, preparation method and use thereof.
- MacMillan, D. W. C., et al. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
- Ryazanova, N. D., et al. (2025). 4-{3,5-Bis[2,3,5,6-tetrafluoro-4-(piperazin-1-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde in the Synthesis of New Dendritic Chromophores. Russian Journal of Organic Chemistry, 61(1), 185–188.
-
AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]
- ResearchGate. (2020).
-
BOJNSCI. 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Synthesis of [ 18 F ] Flunarizine | Semantic Scholar [semanticscholar.org]
- 7. ossila.com [ossila.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
- 15. brainly.com [brainly.com]
- 16. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. rsc.org [rsc.org]
Application of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde in Medicinal Chemistry: A Synthetic Gateway to Novel Therapeutics
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a multitude of biological targets, thereby serving as a foundation for the development of diverse therapeutic agents. The piperazine ring is a quintessential example of such a scaffold, renowned for its presence in a wide array of clinically successful drugs.[1] The compound 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde represents a highly valuable and versatile intermediate, strategically functionalized to unlock a vast chemical space for drug discovery and development.
This benzaldehyde derivative incorporates the 1-[bis(4-fluorophenyl)methyl]piperazine core, a key structural motif found in drugs like flunarizine, a well-known calcium channel blocker used in the management of migraine and vertigo.[2] The presence of the two fluorine atoms on the phenyl rings can enhance metabolic stability and modulate the electronic properties of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. The aldehyde group, a reactive carbonyl functionality, serves as a synthetic handle for a variety of chemical transformations, most notably Schiff base formation and Knoevenagel condensation. These reactions provide a straightforward entry into a rich diversity of molecular architectures with the potential for a broad spectrum of biological activities.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a synthetic precursor, providing detailed, field-proven protocols for the synthesis of novel derivatives. Furthermore, we will discuss the potential therapeutic applications of these derivatives, drawing upon the established pharmacological profiles of structurally related compounds.
Synthetic Utility: A Hub for Molecular Diversification
The true power of this compound in medicinal chemistry lies in the reactivity of its aldehyde group. This functionality allows for the facile introduction of a wide range of substituents and heterocyclic systems, enabling the systematic exploration of structure-activity relationships (SAR). The two primary reaction pathways that leverage the aldehyde are Schiff base formation and Knoevenagel condensation.
Schiff Base Formation: Accessing a World of Imines
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a robust and high-yielding reaction.[3] Schiff bases are not merely synthetic intermediates; they often exhibit a range of biological activities themselves, including antimicrobial, antifungal, and anticancer properties.[4] The imine bond can also be subsequently reduced to a more stable secondary amine, providing another layer of molecular diversity.
A general workflow for the synthesis of Schiff bases from this compound is depicted below:
Caption: General workflow for Schiff base synthesis.
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.[5][6]
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminoantipyrine, aniline, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1 equivalent of this compound in absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1 equivalent of the desired primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for Schiff base formation as it readily dissolves both the aldehyde and many primary amines, and its boiling point is suitable for refluxing the reaction.
-
Catalyst: A catalytic amount of acid is often used to accelerate the reaction by activating the aldehyde. However, in many cases, the reaction can proceed without a catalyst, especially with more nucleophilic amines.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing for the completion of the reaction in a reasonable timeframe.
Knoevenagel Condensation: Forging Carbon-Carbon Bonds
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are versatile intermediates for the synthesis of a wide range of heterocyclic compounds and other complex molecules.
The general workflow for a Knoevenagel condensation with this compound is as follows:
Caption: General workflow for Knoevenagel condensation.
This protocol provides a general method for the Knoevenagel condensation of this compound with malononitrile.[4][9]
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine 1 equivalent of this compound and 1 equivalent of malononitrile in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture. Piperidine acts as a base to deprotonate the active methylene compound, generating the nucleophilic enolate.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a few hours. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the product can be precipitated by the addition of cold water.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent can be performed for further purification if necessary.
Causality Behind Experimental Choices:
-
Active Methylene Compound: Malononitrile is a highly reactive methylene compound due to the strong electron-withdrawing nature of the two nitrile groups, which makes the methylene protons highly acidic.
-
Base Catalyst: A weak organic base like piperidine is sufficient to catalyze the reaction without promoting self-condensation of the aldehyde.
-
Solvent: Ethanol is a suitable solvent for this reaction, facilitating the dissolution of the reactants and the precipitation of the product upon completion.
Medicinal Chemistry Applications: A Cornucopia of Therapeutic Potential
The derivatives synthesized from this compound are poised to exhibit a wide range of pharmacological activities, given the established biological profiles of the piperazine core and the diverse functionalities that can be introduced.
Anticancer Activity
Piperazine derivatives have been extensively investigated for their potential as anticancer agents.[10] The introduction of various heterocyclic moieties via Schiff base formation or Knoevenagel condensation can lead to compounds with potent cytotoxic activity against various cancer cell lines. For instance, Schiff bases derived from substituted benzaldehydes have shown promising anticancer effects.[9]
Antimicrobial and Antifungal Activity
The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[11][12] The imine linkage in Schiff bases is also known to contribute to antimicrobial activity.[4] Therefore, derivatives of this compound are promising candidates for the development of new anti-infective agents.
Neuroprotective and CNS-related Activities
Given that the parent compound's core is related to flunarizine, a calcium channel blocker with neuroprotective effects, it is plausible that derivatives of this compound could exhibit a range of CNS activities. Piperazine-containing compounds have been explored as dopamine receptor antagonists, serotonin receptor modulators, and inhibitors of various enzymes in the CNS.
Enzyme Inhibition
The versatile scaffold provided by this benzaldehyde allows for the design of specific enzyme inhibitors. For example, piperazine derivatives have been investigated as tyrosinase inhibitors, which are of interest in the treatment of hyperpigmentation disorders.
Data Presentation
The following table summarizes the potential therapeutic applications of derivatives synthesized from this compound, based on the known activities of related piperazine-containing compounds.
| Therapeutic Area | Potential Molecular Target/Mechanism | Rationale based on Structurally Related Compounds |
| Oncology | Kinase inhibition, Tubulin polymerization inhibition, Apoptosis induction | Many piperazine-containing compounds exhibit potent anticancer activity.[10] |
| Infectious Diseases | Inhibition of microbial enzymes, Disruption of cell wall synthesis | Schiff bases and piperazine derivatives are known for their broad-spectrum antimicrobial and antifungal properties.[4][11] |
| Neurology/Psychiatry | Calcium channel modulation, Dopamine/Serotonin receptor antagonism | The core structure is related to flunarizine, a CNS-active drug.[2] |
| Dermatology | Tyrosinase inhibition | Piperazine derivatives have been identified as potent tyrosinase inhibitors. |
Conclusion and Future Perspectives
This compound is a strategically designed and highly valuable building block in medicinal chemistry. Its synthetic tractability, particularly through Schiff base formation and Knoevenagel condensation, provides a rapid and efficient means to generate large libraries of diverse compounds for biological screening. The established pharmacological importance of the bis(4-fluorophenyl)methyl]piperazine scaffold suggests that the derivatives of this aldehyde hold significant promise for the development of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and neurology. Further exploration of the chemical space accessible from this versatile intermediate is warranted and is likely to yield new and potent drug candidates.
References
-
Synthesis and Bio-activity of 4-Substituted 1-[Bis(4-Fluoro-Phenyl)Methyl]Piperazine. CNKI. [Link]
-
Knoevenagel Condensation. Cambridge University Press. [Link]
-
MDPI. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8000. [Link]
-
Organic Reactions. (2026). The Knoevenagel Condensation. Organic Reactions. [Link]
-
DergiPark. (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Celal Bayar University Journal of Science, 12(3), 335-341. [Link]
-
Ay, E. (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Semantic Scholar. [Link]
-
Iraqi Academic Scientific Journals. (2024). Preparation of novel Schiff base complexes of some transition metal (II) derived from 4. Iraqi Journal of Science, 65(1), 1-10. [Link]
-
MDPI. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239. [Link]
-
Suzuki, J., et al. (2022). Piperazine compounds with biological activity and flupentiofenox as an... ResearchGate. [Link]
-
International Journal of Science and Research Archive. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive, 7(2), 466-473. [Link]
-
MDPI. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(11), 3321. [Link]
-
Wiley Online Library. (2021). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 16(16), 2565-2573. [Link]
-
PubMed. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). [Link]
-
PubMed Central. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4296. [Link]
-
Jurnal Kimia Valensi. (2024). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. Jurnal Kimia Valensi, 10(2). [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]
Sources
- 1. 1-双(4-氟苯基)甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Bio-activity of 4-Substituted 1-[Bis(4-Fluoro-Phenyl)Methyl]Piperazine | Semantic Scholar [semanticscholar.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. organicreactions.org [organicreactions.org]
- 9. asianpubs.org [asianpubs.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Note & Protocols: Strategic Derivatization of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Imperative for Derivatization
The 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde scaffold represents a privileged core structure in medicinal chemistry. Its central bis(4-fluorophenyl)methylpiperazine moiety is a key pharmacophore found in compounds like Flunarizine, a known calcium channel blocker.[1][2][3] The terminal benzaldehyde group, however, presents a versatile chemical handle for systematic structural modifications. Such derivatization is fundamental to Structure-Activity Relationship (SAR) studies, which aim to elucidate how specific structural changes in a molecule influence its biological activity.[4] By systematically altering the aldehyde functionality, researchers can probe the steric, electronic, and pharmacokinetic requirements of the target receptor or enzyme, thereby guiding the rational design of more potent and selective therapeutic agents.
This document provides a detailed guide for the derivatization of this core scaffold, focusing on robust and high-yield synthetic protocols. We will explore several key derivatization pathways, explaining the mechanistic rationale behind each method and providing step-by-step protocols suitable for implementation in a drug discovery laboratory.
Core Scaffold and Derivatization Strategy
The aldehyde group is an electrophilic center that can readily participate in a variety of chemical transformations. Our strategy focuses on three primary, high-impact derivatization pathways that allow for the introduction of diverse functional groups, thereby maximizing the chemical space explored in an SAR campaign.
Caption: Strategic derivatization pathways for SAR studies.
Derivatization Protocols and Methodologies
Pathway 1: Reductive Amination
Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for its reliability in forming carbon-nitrogen bonds.[5][6][7] This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is highly effective for creating a library of analogs with diverse amine side chains, which can significantly impact a compound's polarity, basicity, and ability to form hydrogen bonds.
Experimental Protocol: Synthesis of N-Benzyl-1-(4-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanamine
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. To a solution of this compound (e.g., 438 mg, 1.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Argon), add benzylamine (128 mg, 1.2 mmol) and a drop of glacial acetic acid. b. Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation. c. Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur. d. Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. e. Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (15 mL). f. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL). g. Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired secondary amine.
Data Presentation: Exemplar Reductive Amination Derivatives
| Derivative R-Group | Amine Used | Expected Yield (%) | Notes |
| Benzyl | Benzylamine | 85-95% | Introduces a bulky, hydrophobic group. |
| Cyclohexyl | Cyclohexylamine | 80-90% | Introduces a non-aromatic, lipophilic group. |
| 4-Methoxybenzyl | 4-Methoxybenzylamine | 85-95% | Probes electronic effects and potential H-bond acceptance. |
| Morpholin-4-ylethyl | 4-(2-Aminoethyl)morpholine | 75-85% | Increases polarity and aqueous solubility. |
Pathway 2: Wittig Reaction
Scientific Rationale: The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high regioselectivity.[8][9][10] This reaction allows for the extension of the molecule's carbon skeleton and the introduction of a double bond, which can lock the conformation of the side chain and alter the electronic properties of the aromatic system. The stereochemical outcome (E/Z isomerism) can often be controlled by the choice of the ylide and reaction conditions, providing another layer of structural diversity for SAR studies.[9]
Caption: General workflow of the Wittig reaction.
Experimental Protocol: Synthesis of (E)-1-[Bis(4-fluorophenyl)methyl]-4-(4-styrylphenyl)piperazine
-
Reagents and Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equiv)
-
Methanol
-
Deionized water
-
-
Procedure: a. To a suspension of sodium hydride (e.g., 44 mg, 1.1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol) portion-wise. b. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction. c. Cool the reaction mixture back to 0 °C and add a solution of this compound (438 mg, 1.0 mmol) in anhydrous THF (10 mL) dropwise. d. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. e. Carefully quench the reaction by the dropwise addition of methanol (5 mL), followed by water (10 mL). f. Extract the product with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. h. Purify the crude product by recrystallization or column chromatography to yield the stilbene derivative.[11]
Pathway 3: Hydrazone and Oxime Formation
Scientific Rationale: The formation of hydrazones and oximes from aldehydes provides a rapid and efficient way to introduce functionalities capable of acting as hydrogen bond donors and acceptors.[12][13][14] These groups can significantly alter the polarity and binding interactions of the parent molecule. The reaction is typically a simple condensation, often acid-catalyzed, and proceeds in high yield.[15] This pathway is particularly useful for exploring interactions with polar residues in a binding pocket.
Experimental Protocol: Synthesis of this compound Oxime
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv)
-
Sodium acetate (CH₃COONa) (2.0 equiv)
-
Ethanol
-
Water
-
-
Procedure: a. Dissolve this compound (438 mg, 1.0 mmol) in ethanol (15 mL) in a round-bottom flask. b. In a separate flask, dissolve hydroxylamine hydrochloride (104 mg, 1.5 mmol) and sodium acetate (164 mg, 2.0 mmol) in a minimal amount of water (approx. 5 mL).[12] c. Add the aqueous solution of hydroxylamine/sodium acetate to the ethanolic solution of the aldehyde. d. Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC. e. After completion, cool the mixture to room temperature. A precipitate may form. f. If a precipitate forms, collect it by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation. g. Wash the collected solid with cold water and dry under vacuum to obtain the oxime product. Recrystallization from ethanol/water may be performed for further purification.
Characterization of Derivatives
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the covalent structure of the derivatives.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.[16]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.[17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of new functional groups (e.g., disappearance of the aldehyde C=O stretch, appearance of C=N stretch for imines/oximes).[16]
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic derivatization of this compound. By employing reductive amination, the Wittig reaction, and hydrazone/oxime formation, researchers can efficiently generate a diverse library of analogs. This strategic approach is essential for comprehensive SAR studies, enabling the identification of key structural features that govern biological activity and ultimately accelerating the drug discovery and development process.
References
- Benchchem.
- Preparation of Oxime Derivatives and Studying the Biological Activity. Journal of Science in Medicine and Life, 2024.
- National Forensic Science Technology Center. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
- Almaghrabi, Mohammed. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University, 2021.
- Laturwale Shital Kour Jaspal Singh et al.
- Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed, 2012.
- United Nations Office on Drugs and Crime.
- Recent advance in synthesis and biological activity of oxime derivatives.
- Microwave synthesis method of benzaldehyde oxime compound.
- Wittig reaction with benzaldehyde. Chemistry Stack Exchange, 2014.
- Wittig Reaction. Organic Chemistry Portal.
- The Wittig Reaction. YouTube, 2022.
- Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds. PubMed, 2021.
- Kilbourn, Michael R. Synthesis of [18F]flunarizine. Appl.
- Solvent Free Wittig Reactions. J. Chem. Educ., 2007.
- Benchchem. Application Notes and Protocols: The Wittig Reaction with Benzyltriphenylphosphonium Chloride.
- Reaction path for synthesis of formylpyrazoles.
- Synthesis of [18F]flunarizine. PubMed.
- Flunarizine derivative, preparation method and use thereof.
- A simple and efficient synthesis of calcium-channel blocker flunarizine. TSI Journals, 2010.
- Hydrazone Deriv
- 4-{3,5-Bis[2,3,5,6-tetrafluoro-4-(piperazin-1-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde in the Synthesis of New Dendritic Chromophores.
- Synthetic method of flunarizine medicine intermediate 4,4-difluorobenzophenone.
- Synthesis and antimicrobial studies of hydrazone deriv
- Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. PMC - PubMed Central, 2019.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- 4,4'-(1,4-piperazinediyl)bis-Benzaldehyde synthesis. ChemicalBook.
- 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde. BOJNSCI.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
- Reductive aminations of aldehydes with benzylamine or cyclohexylamine.
- Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC - PubMed Central, 2016.
- Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3).
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI, 2023.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- 1-Bis(4-fluorophenyl)methyl piperazine. Sigma-Aldrich.
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of [18F]flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]
- 15. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Screening for Selective ALDH1A3 Inhibitors Using a Benzyloxybenzaldehyde Derivative Scaffold
Introduction
Aldehyde Dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in oncogenic pathways and a marker for cancer stem cells in various malignancies, including glioblastoma and mesothelioma.[1][2] Overexpression of ALDH1A3 is often correlated with poor patient prognosis, chemoresistance, and increased tumor invasiveness.[1][3] This enzyme catalyzes the oxidation of retinal to retinoic acid, a potent signaling molecule that regulates cellular proliferation and differentiation.[4] The central role of ALDH1A3 in cancer biology makes it a compelling target for therapeutic intervention.[2][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) assay to identify novel, selective inhibitors of ALDH1A3, with a focus on the promising benzyloxybenzaldehyde scaffold.
Scientific Principle of the Assay
The primary HTS assay described here is a fluorescence-based enzymatic assay that quantifies the dehydrogenase activity of ALDH1A3. The enzymatic reaction involves the oxidation of an aldehyde substrate (e.g., hexanal or retinaldehyde) to its corresponding carboxylic acid, which is coupled with the reduction of the cofactor nicotinamide adenine dinucleotide (NAD⁺) to NADH.[6] The production of NADH is monitored fluorometrically, as it exhibits intrinsic fluorescence with an excitation maximum around 340 nm and an emission maximum around 460 nm.[6][7] Inhibitors of ALDH1A3 will decrease the rate of NADH formation, resulting in a lower fluorescence signal. This direct, "mix-and-read" format is highly amenable to automation and miniaturization for HTS.[8]
Causality Behind Experimental Choices:
-
Fluorescence Detection: This method is chosen for its high sensitivity, wide dynamic range, and compatibility with HTS platforms, allowing for the detection of subtle changes in enzyme activity.
-
Benzyloxybenzaldehyde Scaffold: Derivatives of this scaffold have been identified as potent and selective inhibitors of ALDH1A3, making them excellent reference compounds and a promising starting point for library screening.[6][9] Specifically, compounds like 4-(Benzyloxy)-3-methoxybenzaldehyde (ABMM-15) have demonstrated high selectivity for ALDH1A3 over other isoforms like ALDH1A1.[10]
-
Substrate Concentration: The assay is performed at a substrate concentration near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[11]
Visualizing the ALDH1A3 Inhibition Pathway
The following diagram illustrates the enzymatic reaction catalyzed by ALDH1A3 and the mechanism of inhibition by a competitive inhibitor.
Caption: ALDH1A3 enzymatic reaction and competitive inhibition workflow.
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Enzymatic Assay
This protocol is designed for a 384-well plate format, but can be adapted to other formats.
Materials and Reagents:
-
Recombinant Human ALDH1A3 Enzyme: Purified and of high purity.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA.[4]
-
NAD⁺ Solution: Stock solution prepared in assay buffer.
-
Aldehyde Substrate Solution: e.g., Hexanal or Retinaldehyde, prepared in assay buffer.
-
Test Compounds: Typically dissolved in 100% DMSO.
-
Positive Control: A known ALDH1A3 inhibitor, such as 4-(Benzyloxy)-3-methoxybenzaldehyde (ABMM-15).[4]
-
Negative Control: 100% DMSO.
-
Microplates: 384-well, black, flat-bottom, low-volume plates.
-
Fluorescence Plate Reader: Capable of excitation at ~340 nm and emission at ~460 nm.
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the appropriate wells of a 384-well plate.
-
Enzyme and Cofactor Addition: Prepare a 2X enzyme/cofactor solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer. Dispense 25 µL of this solution into each well. The final concentration of ALDH1A3 should be in the low nanomolar range, and NAD⁺ should be at a concentration sufficient for the reaction (e.g., 200 µM).[12]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.[4]
-
Reaction Initiation: Prepare a 2X substrate solution. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume should be 50 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal (Ex/Em = 340/460 nm) every minute for 30-60 minutes.
Assay Validation and Quality Control
To ensure the reliability of the HTS data, it is crucial to validate the assay performance. The Z'-factor is a widely accepted statistical parameter for this purpose.[13]
Z'-Factor Calculation:
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p is the mean signal of the positive control (e.g., enzyme with a known inhibitor).
-
σ_p is the standard deviation of the positive control.
-
μ_n is the mean signal of the negative control (e.g., enzyme with DMSO).
-
σ_n is the standard deviation of the negative control.
An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5 .[14]
Data Analysis and Hit Identification
Data Analysis Workflow:
Caption: High-throughput screening data analysis workflow.
-
Calculate Initial Velocity: From the kinetic data, determine the initial reaction velocity (Vmax) for each well by calculating the slope of the linear portion of the fluorescence signal over time.
-
Data Normalization: Normalize the data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_positive_control) / (Vmax_negative_control - Vmax_positive_control))
-
Hit Identification: Identify primary "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Dose-Response and IC50 Determination: Confirm hits by performing dose-response experiments. Generate a concentration-response curve and calculate the half-maximal inhibitory concentration (IC50) value for each confirmed hit.
Secondary Assay: Cell-Based ALDH Activity (ALDEFLUOR™ Assay)
To validate the activity of primary hits in a cellular context, a secondary assay such as the ALDEFLUOR™ assay is recommended. This assay measures the intracellular conversion of a fluorescent ALDH substrate, allowing for the quantification of ALDH activity in live cells.[15][16]
Abbreviated Protocol:
-
Cell Culture: Culture a cancer cell line known to express high levels of ALDH1A3 (e.g., A549 or MDA-MB-231).[15][17]
-
Compound Treatment: Treat cells with the hit compounds at various concentrations.
-
ALDEFLUOR™ Staining: Resuspend the cells in the ALDEFLUOR™ assay buffer containing the activated substrate. A parallel sample treated with the specific ALDH inhibitor N,N-diethylaminobenzaldehyde (DEAB) serves as a negative control.[16]
-
Flow Cytometry Analysis: Incubate the cells and analyze the fluorescent signal using a flow cytometer. A reduction in the percentage of ALDEFLUOR-positive cells in the compound-treated samples compared to the DMSO control indicates inhibition of cellular ALDH activity.[4]
Data Presentation
Quantitative data from the primary screen and follow-up studies should be summarized in a clear and concise format.
Table 1: HTS Assay Validation Parameters
| Parameter | Value | Acceptance Criteria |
| Z'-Factor | 0.78 | > 0.5 |
| Signal-to-Background | 12 | > 5 |
| CV (%) of Controls | < 10% | < 20% |
Table 2: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 | 0.23 ± 0.05 | [6] |
| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde | ALDH1A3 | 1.29 ± 0.10 | [6] |
| Test Compound 1 | Structure of Hit 1 | ALDH1A3 | Calculated IC50 | This Study |
| Test Compound 2 | Structure of Hit 2 | ALDH1A3 | Calculated IC50 | This Study |
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the high-throughput screening and identification of novel, selective inhibitors of ALDH1A3. By employing a sensitive fluorescence-based primary assay and confirming hits in a relevant cell-based secondary assay, researchers can confidently identify promising lead compounds for further drug development. The benzyloxybenzaldehyde scaffold serves as an excellent starting point for these discovery efforts, with demonstrated potential for high potency and selectivity. Rigorous assay validation and a structured data analysis workflow are paramount to the success of any HTS campaign.
References
-
Morgan, C. A., et al. (2015). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. PLoS One, 10(6), e0128113. [Link]
-
Moreno-Mateos, D., et al. (2022). A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. Cancers, 14(13), 3245. [Link]
-
Pawar, K., et al. (2023). The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. Cancers, 15(2), 443. [Link]
-
ALBA Synchrotron. (2022). New evidence for the role of the interaction of ALDH1A3 with ATP in cancer, diabetes, and obesity. ALBA Synchrotron News. [Link]
-
Pawar, K., et al. (2023). The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. National Center for Biotechnology Information. [Link]
-
BioAssay Systems. (n.d.). QuantiChrom™ Aldehyde Dehydrogenase Inhibitor Screening Kit. BioAssay Systems Products. [Link]
-
Duan, J. J., et al. (2016). ALDH1A3, a metabolic target for cancer diagnosis and therapy. International Journal of Cancer, 139(5), 965–975. [Link]
-
Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
-
Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]
-
S. Lagria, et al. (2022). Inhibition kinetics of ALDH1A3 by compound 14 at various concentrations of inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1886-1901. [Link]
-
PubChem. (2010). AID 1030 - qHTS Assay for Inhibitors of Aldehyde Dehydrogenase 1 (ALDH1A1). PubChem BioAssay. [Link]
-
Luo, Y., et al. (2019). Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay. Scientific Reports, 9(1), 1-10. [Link]
-
Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. [Link]
-
Philp, N., et al. (2023). The ALDH1A3 Reporter Construct: A Novel Mechanism of Identifying and Tracking the Breast Cancer Stem Cell Population. bioRxiv. [Link]
-
Larson, J. L., et al. (2013). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry, 56(17), 6845–6854. [Link]
-
Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Bradford Scholars - University of Bradford. [Link]
-
Charafe-Jauffret, E., et al. (2013). Identification of ALDH1A3 as a viable therapeutic target in breast cancer metastasis-initiating cells. Oncotarget, 4(10), 1647–1658. [Link]
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Gorshkov, K., et al. (2011). HTS data analysis workflow. ResearchGate. [Link]
-
Philp, N., et al. (2023). The ALDH1A3 Reporter Construct: A Novel Mechanism of Identifying and Tracking the Breast Cancer Stem Cell Population. bioRxiv. [Link]
-
BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. BioAssay Systems Services. [Link]
-
Kilbride, P., et al. (2021). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. bioRxiv. [Link]
-
Van den Hout, M., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Drug Discovery Resources. [Link]
-
Judson, R., et al. (2013). Perspectives on validation of high-throughput assays supporting 21st century toxicity testing. Altex, 30(1), 53-68. [Link]
Sources
- 1. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers [mdpi.com]
- 2. ALDH1A3, a metabolic target for cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. New evidence for the role of the interaction of ALDH1A3 with ATP in cancer, diabetes, and obesity - ALBA Synchrotron [cells.es]
- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. ALDH1A3 antibody (25167-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for the Synthesis and Evaluation of Dopamine Transporter Inhibitors based on the GBR-12909 Scaffold
Introduction: The Rationale for Targeting the Dopamine Transporter
The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1][2] This mechanism terminates the action of dopamine and maintains homeostasis within the dopaminergic system, which is integral to motor control, motivation, reward, and cognitive functions.[3][4] The dysfunction of DAT is implicated in several neuropsychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[4] Consequently, the DAT has emerged as a significant therapeutic target for the development of novel pharmacotherapies.[2]
Compounds that inhibit the dopamine transporter, thereby increasing extracellular dopamine levels, have shown therapeutic potential. For instance, methylphenidate is a widely prescribed treatment for ADHD, while bupropion is an antidepressant, both of which act, in part, by blocking DAT.[5] Furthermore, the development of selective DAT inhibitors is a promising strategy for the treatment of cocaine addiction, as these agents may reduce cocaine's reinforcing effects.[6]
This application note provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of dopamine transporter inhibitors, using the well-characterized and selective DAT inhibitor, GBR-12909 (Vanoxerine) , as a primary exemplar. GBR-12909, or 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, is a potent and selective inhibitor of dopamine uptake with a high affinity for the DAT.[7] The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel central nervous system (CNS) agents.
I. Synthesis of GBR-12909: A Detailed Protocol
The following is a robust, multi-step synthesis protocol for GBR-12909, adapted from established literature procedures. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.
Synthetic Workflow Overview
Sources
- 1. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alteration of dopamine uptake into rat striatal vesicles and synaptosomes caused by an in vitro exposure to atrazine and some of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde as a Potential Chemical Probe
Introduction and Scientific Context
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling researchers to study its function in a biological system.[1] The quality of a chemical probe is defined by its potency, selectivity, and demonstrated target engagement in a cellular context.[1][2]
The compound 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde (henceforth referred to as "the compound") is a synthetic organic molecule featuring a central piperazine ring, a bis(4-fluorophenyl)methyl group, and a benzaldehyde moiety.[3][4] While its synthesis and chemical properties are documented, its application as a validated chemical probe for a specific biological target is not established in the peer-reviewed scientific literature.
However, the compound's core structure, specifically the bis(4-fluorophenyl)methyl]piperazine scaffold, is a key pharmacophore in several well-characterized, biologically active molecules.[5][6] Most notably, it is the central component of Flunarizine, a known selective calcium channel blocker.[7][8] This structural relationship provides a strong, rational basis for hypothesizing that the compound may also interact with calcium channels or other related neurological targets.
This document provides a comprehensive guide for researchers interested in the systematic evaluation of this compound as a potential chemical probe. It outlines a logical workflow, from initial hypothesis generation based on structural analogy to detailed protocols for in vitro target validation.
Rationale by Structural Analogy: The Link to Flunarizine
The primary rationale for investigating this compound's biological activity stems from its close structural similarity to Flunarizine. Flunarizine is a selective T-type calcium channel blocker that also exhibits antihistamine and D2 dopamine receptor antagonist properties.[9] It is used clinically for the prophylaxis of migraine and the management of vertigo.[8]
The key structural difference is the substitution on the piperazine nitrogen: the compound possesses a benzaldehyde group, whereas Flunarizine has a cinnamyl group. This modification may alter the molecule's potency, selectivity, and pharmacokinetic properties, but the core bis(4-fluorophenyl)methyl]piperazine moiety, known to be crucial for the activity of Flunarizine and other dopamine transporter (DAT) inhibitors, suggests a high probability of interaction with similar biological targets.[10][11]
Caption: Structural relationship between the compound and Flunarizine.
Proposed Experimental Workflow for Target Validation
To validate the hypothesis that the compound modulates calcium channel activity, a systematic, multi-step approach is required. This workflow ensures that any observed biological effect is directly attributable to the compound's interaction with its putative target.
Caption: Proposed workflow for validating the compound as a chemical probe.
Detailed Protocol: In Vitro Intracellular Calcium Flux Assay
This protocol describes a cell-based assay to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to the compound. It utilizes a fluorescent calcium indicator dye (e.g., Indo-1, Fluo-8) and can be performed using a fluorescence plate reader or flow cytometer.[12][13][14]
4.1. Objective To determine if the compound can inhibit or stimulate intracellular calcium mobilization, potentially through the blockade or activation of voltage-gated calcium channels.
4.2. Materials
-
Cell Line: A cell line endogenously expressing T-type calcium channels (e.g., HEK293, primary neurons, or a suitable recombinant cell line).
-
Compound Stock: 10 mM stock of this compound in anhydrous DMSO.
-
Calcium Indicator Dye: Indo-1 AM or Fluo-8 AM (acetoxymethyl ester) dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another physiological buffer containing calcium (e.g., 1 mM CaCl₂).[15]
-
Positive Control (Agonist): Ionomycin (a calcium ionophore) or KCl (to induce membrane depolarization).[16]
-
Positive Control (Antagonist): Flunarizine dihydrochloride.
-
Negative Control: DMSO vehicle.
-
Quenching Agent (Optional): EGTA to chelate extracellular calcium.[12]
-
Equipment: Fluorescence microplate reader or flow cytometer with appropriate excitation/emission filters.[14][15]
4.3. Step-by-Step Procedure
-
Cell Plating:
-
Seed cells into a 96-well, black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 - 80,000 cells/well).[14]
-
Incubate for 24-48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Dye Loading:
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the compound, Flunarizine (positive control antagonist), and DMSO (vehicle control) in assay buffer. A typical concentration range to screen would be from 1 nM to 100 µM.
-
After incubation, gently remove the dye loading solution.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 10-20 minutes at room temperature to allow for compound-target interaction.
-
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence reader, pre-set to the correct excitation/emission wavelengths (e.g., Ex/Em 490/525 nm for Fluo-8).[13]
-
For Antagonist Mode:
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Using an automated injector, add a stimulating agent (e.g., KCl to a final concentration of 50 mM) to all wells to open voltage-gated calcium channels.
-
Immediately begin kinetic reading of fluorescence intensity for 5-10 minutes.
-
-
For Agonist Mode:
-
Establish a baseline fluorescence reading.
-
Inject the compound and measure any changes in fluorescence over time. (This is less likely given the structural hypothesis but is important for full characterization).
-
-
4.4. Data Analysis
-
Quantify Response: For each well, calculate the change in fluorescence (ΔF = F_max - F_baseline).
-
Normalization: Normalize the data by expressing the response as a percentage of the positive control (e.g., % inhibition relative to the KCl-only response).
-
Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.
-
Calculate IC₅₀/EC₅₀: Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
Criteria for a Valid Chemical Probe
For this compound to be considered a high-quality chemical probe, the experimental data should meet established criteria.[1][2]
| Criteria | Recommended Threshold | Rationale |
| Biochemical Potency | Kᵢ or Kᴅ < 100 nM | Ensures the probe interacts with the target at concentrations low enough to minimize off-target effects. |
| Cellular Potency | EC₅₀ < 1 µM | Demonstrates the ability to engage the target within a cellular environment at a reasonable concentration.[1] |
| Selectivity | >30-fold selectivity vs. related family members | Crucial for attributing a cellular phenotype specifically to the modulation of the intended target.[1][2] |
| Target Engagement | Direct evidence in cells (e.g., cellular thermal shift assay) | Confirms that the compound physically binds to the intended target in a physiological context. |
Conclusion and Future Directions
The structural similarity of this compound to the known calcium channel blocker Flunarizine provides a compelling rationale for its investigation as a potential chemical probe. The protocols and workflow detailed in this note offer a rigorous framework for validating its biological target, quantifying its potency, and assessing its selectivity.
If initial results from the calcium flux assay are promising (i.e., show an IC₅₀ < 1 µM), further studies would be warranted. These include electrophysiology patch-clamp experiments for direct measurement of ion channel activity and broad selectivity screening against a panel of receptors and kinases to confirm its specificity. Only through such a systematic validation process can the scientific community confidently use this compound to probe biological systems.[17][18]
References
-
CALCIUM FLUX PROTOCOL. (n.d.). Retrieved from [Link]
-
European Federation for Medicinal Chemistry. (n.d.). Validating Chemical Probes. Retrieved from [Link]
-
Workman, P., et al. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery, 7(4), 350-361. Retrieved from [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Covalent Grafts (pp. 1-28). Retrieved from [Link]
-
Protocols.io. (n.d.). Fluo-8 Calcium Flux Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
-
Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 347-354. Retrieved from [Link]
-
University College London. (n.d.). Calcium Flux. Retrieved from [Link]
-
Müller, S., et al. (2020). Validating Small Molecule Chemical Probes for Biological Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 973-985. Retrieved from [Link]
-
Axtman, A. D., et al. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(4), 413-415. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flunarizine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(12), 2235-2251. Retrieved from [Link]
-
LabAlley. (n.d.). 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde, min 95%, 1 gram. Retrieved from [Link]
-
CASNU. (n.d.). This compound. Retrieved from [Link]
-
A&J Pharmtech. (n.d.). 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde. Retrieved from [Link]
-
BOJNSCI. (n.d.). 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). Retrieved from [Link]
-
Tang, W. S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 826726. Retrieved from [Link]
-
Giancola, J. B., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]
-
Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][12][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Retrieved from [Link]
-
Kulkarni, S. K., et al. (2006). Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Bioorganic & Medicinal Chemistry Letters, 16(19), 5091-5095. Retrieved from [Link]
-
ChEMBL. (n.d.). Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound [914349-58-9] | CASNU [casnu.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Flunarizine | 40218-96-0 [smolecule.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 12. bu.edu [bu.edu]
- 13. Fluo-8 Calcium Flux Assay [protocols.io]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 15. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. books.rsc.org [books.rsc.org]
- 18. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of Bioactive Compounds Synthesized from Benzaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
Benzaldehyde and its derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry.[1] Their inherent reactivity and the capacity for diverse substitutions on the aromatic ring make them ideal starting materials for the synthesis of novel therapeutic agents.[2] Documented biological activities of benzaldehyde derivatives are extensive, encompassing anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] This guide provides a comprehensive framework and detailed protocols for the systematic in vitro evaluation of compounds synthesized from a benzaldehyde scaffold. The methodologies outlined herein are designed to facilitate the identification and characterization of lead compounds, from initial cytotoxicity screening to target engagement and mechanism of action studies.
Introduction: The Therapeutic Potential of Benzaldehyde Scaffolds
The benzaldehyde scaffold is a privileged structure in drug discovery, serving as a foundational building block for a multitude of bioactive molecules.[1] The aldehyde functional group is a versatile handle for various chemical transformations, allowing for the synthesis of diverse compound libraries, including Schiff bases, chalcones, and heterocyclic systems.[5][6] Furthermore, the aromatic ring can be readily functionalized with electron-donating or electron-withdrawing groups to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[1] This chemical tractability has led to the development of benzaldehyde derivatives with a wide array of biological activities, making them promising candidates for addressing various therapeutic needs.[7][8]
This application note details a tiered approach to the in vitro characterization of novel compounds derived from benzaldehyde. The workflow is designed to be logical and efficient, starting with broad assessments of cytotoxicity and progressing to more specific assays to elucidate the mechanism of action.
Tier 1: Primary Screening - Assessing Cytotoxicity
A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic potential.[9] This initial screen helps to identify compounds with potent anti-proliferative effects (in the context of anticancer drug discovery) and to flag those with undesirable toxicity for other therapeutic applications.[10] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that reduces cell viability by 50%.[11]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]
Protocol 2.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzaldehyde-derived compounds in the appropriate cell culture medium. The final DMSO concentration should typically be kept below 1% to avoid solvent-induced toxicity.[13] Add the diluted compounds to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[12]
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is another common method to quantify cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[11]
Protocol 2.2: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH released relative to control wells (spontaneous release from untreated cells and maximum release from cells treated with a lysis buffer).[11]
| Assay | Principle | Endpoint | Advantages | Considerations |
| MTT | Measures mitochondrial reductase activity in viable cells.[10] | Colorimetric (Absorbance at 570 nm) | High-throughput, cost-effective.[10] | Can be affected by compounds that alter cellular metabolism. |
| LDH | Quantifies the release of lactate dehydrogenase from damaged cells.[11] | Colorimetric (Absorbance at 490 nm) | Measures cell membrane integrity directly. | Less sensitive than MTT for early-stage apoptosis. |
Tier 2: Target-Based and Functional Assays
Following the initial cytotoxicity screen, the next step is to investigate the specific biological targets or pathways modulated by the active compounds. Benzaldehyde derivatives are known to interact with a variety of protein classes, including kinases and G-protein coupled receptors (GPCRs).[15][16]
In Vitro Kinase Inhibition Assay
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[15] An in vitro kinase assay can determine if a compound directly inhibits the activity of a specific kinase.
Protocol 3.1: In Vitro Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.[13]
-
Kinase Reaction: In a 96-well plate, combine the purified protein kinase, its specific peptide substrate, and the test compound at various concentrations.[17]
-
Reaction Initiation: Start the kinase reaction by adding ATP.[17]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).[13]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
GPCR Signaling - β-Arrestin Recruitment Assay
GPCRs are a large family of transmembrane receptors that mediate a wide range of physiological responses.[18] Ligand binding to a GPCR can trigger G-protein-dependent signaling or β-arrestin-mediated pathways.[19] The Tango assay is a well-established method to measure β-arrestin recruitment to an activated GPCR.[19]
Protocol 3.2: Tango GPCR β-Arrestin Recruitment Assay
-
Cell Culture: Use a cell line stably expressing the target GPCR fused to a transcription factor and a β-arrestin-protease fusion protein.
-
Compound Treatment: Treat the cells with the benzaldehyde derivatives at various concentrations.
-
Incubation: Incubate for a sufficient time to allow for receptor activation and β-arrestin recruitment, leading to the cleavage of the transcription factor.
-
Reporter Gene Expression: The cleaved transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
Signal Detection: Measure the reporter gene signal (e.g., luminescence).
-
Data Analysis: Plot the signal intensity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Simplified schematic of the Tango GPCR assay principle.[19]
Tier 3: Target Engagement in a Cellular Environment
Confirming that a compound directly binds to its intended target within the complex environment of a living cell is a critical step in drug development.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for assessing target engagement in situ.[21] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[20]
Protocol 4.1: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.[20]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[20]
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody (e.g., via Western blot or ELISA).[22]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]
| Compound | Target Protein | Apparent Tm (°C) - Vehicle | Apparent Tm (°C) - Compound | ΔTm (°C) |
| Compound A | Kinase X | 52.5 | 58.0 | +5.5 |
| Compound B | Kinase X | 52.5 | 53.0 | +0.5 |
Tier 4: Assessment of Downstream Cellular Functions
Many benzaldehyde derivatives exhibit antioxidant and anti-inflammatory properties.[3][4] Simple and robust in vitro assays can be used to quantify these activities.
Antioxidant Activity - DPPH and ABTS Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to measure the radical scavenging activity of compounds.[23][24] In these assays, the antioxidant compound donates an electron or hydrogen atom to the stable radical, causing a color change that can be measured spectrophotometrically.[25]
Protocol 5.1: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[24]
Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
In inflammatory conditions, macrophages can be stimulated to produce high levels of nitric oxide (NO). This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[4]
Protocol 5.2: Nitric Oxide Inhibition Assay
-
Cell Stimulation: Seed RAW 264.7 cells in a 96-well plate and treat them with the test compound for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value. Ensure that the observed inhibition is not due to cytotoxicity by running a parallel viability assay.[4]
Conclusion
The systematic in vitro evaluation pipeline presented in this guide provides a robust framework for characterizing the biological activity of novel compounds synthesized from benzaldehyde. By progressing through a tiered approach of cytotoxicity screening, target-based assays, cellular target engagement, and functional assays, researchers can efficiently identify promising lead candidates and gain valuable insights into their mechanisms of action. This structured approach, grounded in established and validated protocols, is essential for advancing the development of new therapeutics derived from this versatile chemical scaffold.
References
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
Recent progress in assays for GPCR drug discovery. (n.d.). Journal of Biological Chemistry. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
-
Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.). Odyssee-Environnement. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). NIH. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. [Link]
-
Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). MDPI. [Link]
-
Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (n.d.). CABI Digital Library. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. (2021). PubMed. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
-
Cytotoxicity Assays. (n.d.). Life Science Applications. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]
-
Thermal shift assay. (n.d.). Wikipedia. [Link]
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (n.d.). ResearchGate. [Link]
-
Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Benzaldehyde derivatives with investigated inhibition profile 2.... (n.d.). ResearchGate. [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (n.d.). MDPI. [Link]
-
Benzaldehyde Derivatives from Sarcodontia crocea. (n.d.). Journal of Natural Products. [Link]
-
GPCR Assay Services. (n.d.). Reaction Biology. [Link]
-
Evaluation of the effect of benzaldehyde derivatives in human cancer cells. (n.d.). RGCC International. [Link]
-
Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. (2023). [Link]
-
Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. (n.d.). ResearchGate. [Link]
-
Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019). ACS Omega (ACS Publications). [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (n.d.). PMC - PubMed Central. [Link]
-
Activated release of bioactive aldehydes from their precursors embedded in electrospun poly(lactic acid) nonwovens. (2018). ResearchGate. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]
-
Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. oiccpress.com [oiccpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. opentrons.com [opentrons.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rgcc-international.com [rgcc-international.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [protocols.io]
- 18. GPCR Signaling Assays [promega.com.au]
- 19. journals.physiology.org [journals.physiology.org]
- 20. annualreviews.org [annualreviews.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 23. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. e3s-conferences.org [e3s-conferences.org]
- 25. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and successful outcomes.
The primary synthetic route discussed is a two-step process: first, the mono-N-alkylation of piperazine to form the key intermediate, 1-[Bis(4-fluorophenyl)methyl]piperazine [1][2], followed by a Nucleophilic Aromatic Substitution (SNAr) reaction with 4-fluorobenzaldehyde.
Overall Synthetic Workflow
The synthesis is logically approached in two distinct stages. This stepwise method allows for the purification of the key piperazine intermediate, which is critical for preventing difficult-to-remove impurities in the final step.
Caption: High-level workflow for the two-part synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My final reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
A1: Low yield in the final SNAr step typically points to one of four areas: reaction conditions, reagent quality, side reactions, or workup losses.
-
Causality: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier for the displacement of the aryl fluoride, which is a poor leaving group unless the ring is sufficiently activated. The base plays a crucial role in deprotonating the piperazine nitrogen, increasing its nucleophilicity. An inadequate base or temperature will result in a sluggish and incomplete reaction.
-
Solutions & Optimization:
-
Increase Temperature: This reaction often requires refluxing in a high-boiling point solvent. If you are running the reaction at 80-100 °C, consider increasing it to 120-150 °C.
-
Choice of Base: A moderately strong, non-nucleophilic inorganic base is ideal. Potassium carbonate (K₂CO₃) is a common choice. If the reaction is still slow, a stronger base like cesium carbonate (Cs₂CO₃) can be more effective. Avoid strong organic bases that can lead to side reactions with the aldehyde.
-
Solvent Selection: A polar aprotic solvent is required to solubilize the reagents and facilitate the charge separation in the transition state. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices due to their high boiling points and polarity.
-
Reagent Purity: Ensure your 1-[Bis(4-fluorophenyl)methyl]piperazine intermediate is pure and free of residual piperazine (see Q3). Also, confirm the purity of the 4-fluorobenzaldehyde, as impurities can inhibit the reaction.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Acetonitrile (ACN) | DMSO or DMF | Higher boiling point allows for increased reaction temperature, improving kinetics. |
| Base | Triethylamine (TEA) | K₂CO₃ or Cs₂CO₃ | Inorganic bases have lower risk of side reactions and are effective at high temperatures. |
| Temperature | 80 °C | 120-150 °C | Overcomes the high activation energy of aryl fluoride displacement. |
| Stoichiometry | 1.1 eq. Piperazine | 1.2-1.5 eq. Piperazine | A slight excess of the amine component can drive the reaction to completion. |
Q2: My TLC/LC-MS analysis shows a significant amount of a byproduct with a mass corresponding to a piperazine-linked dimer of benzaldehyde. What is this and how can I prevent it?
A2: This is a very common and frustrating problem. The byproduct is almost certainly 4,4'-(piperazine-1,4-diyl)bis-benzaldehyde [3].
-
Causality: This impurity does not form in the final reaction step. It arises because your 1-[Bis(4-fluorophenyl)methyl]piperazine starting material is contaminated with unreacted piperazine. During the SNAr reaction, one molecule of this free piperazine reacts with two molecules of 4-fluorobenzaldehyde, creating a symmetrical, often insoluble, and difficult-to-remove dimer. This issue originates from the non-selective di-alkylation during the synthesis of the intermediate.[4]
-
Solutions & Prevention:
-
Purify the Intermediate: Before proceeding to the final step, rigorously purify the 1-[Bis(4-fluorophenyl)methyl]piperazine. Column chromatography is the most effective method.
-
Optimize Intermediate Synthesis: The root cause is the formation of di-alkylated piperazine. To prevent this, use a large excess of piperazine (5-10 equivalents) relative to the bis(4-fluorophenyl)methyl halide during the intermediate synthesis. This statistically favors mono-alkylation.[4]
-
Slow Addition: Add the alkylating agent dropwise to the solution of excess piperazine. This maintains a low concentration of the electrophile, further minimizing the chance of a second alkylation event.[4]
-
Caption: Desired reaction pathway versus the problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: Is Nucleophilic Aromatic Substitution (SNAr) the only way to synthesize this molecule? What about a Buchwald-Hartwig amination?
A1: While SNAr is a common and scalable method, the Buchwald-Hartwig amination is an excellent and often milder alternative.[5] It is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[6][7]
-
SNAr Pros & Cons:
-
Pros: Does not require an expensive metal catalyst, simpler reaction setup.
-
Cons: Often requires high temperatures, which can be unsuitable for sensitive substrates. The scope can be limited.
-
-
Buchwald-Hartwig Pros & Cons:
-
Pros: Operates under much milder conditions, has a very broad substrate scope, and can give higher yields.[5]
-
Cons: Requires a palladium catalyst and a specialized phosphine ligand, which adds cost.[7] Requires careful exclusion of oxygen. Residual palladium may need to be removed from the final product, which is a critical consideration in pharmaceutical development.
-
For this specific synthesis, you would couple 1-[Bis(4-fluorophenyl)methyl]piperazine with 4-bromobenzaldehyde using a catalyst system like Pd₂(dba)₃ and a ligand such as BINAP or Xantphos.[5][8]
Q2: How do I best purify the final product? It seems to be an oil or a low-melting solid.
A2: Purification can be challenging. A two-pronged approach is recommended.
-
Initial Purification by Column Chromatography: This is the most reliable method for removing unreacted starting materials and any byproducts. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. Monitor fractions by TLC.
-
Final Purification by Recrystallization or Salt Formation: If the purified oil/solid still contains minor impurities or if you need crystalline material, two options exist:
-
Recrystallization: Try dissolving the product in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or ethyl acetate) and allowing it to cool slowly. Seeding with a small crystal can induce crystallization.
-
Salt Formation: As the product contains a basic piperazine nitrogen, it can be converted to a more stable and often crystalline salt. Dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether/isopropanol dropwise. The hydrochloride salt will often precipitate as a clean, filterable solid.
-
Q3: Can I use a one-pot reductive amination to make this product?
A3: A one-pot reductive amination is theoretically possible but highly discouraged for this specific target due to selectivity issues. A stepwise reductive amination, however, is a viable alternative to SNAr for the second step.
-
Stepwise Reductive Amination: You would react 1-[Bis(4-fluorophenyl)methyl]piperazine with 4-formylbenzaldehyde in the presence of a reducing agent. This method avoids high temperatures. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is mild and selective.[9][10] The reaction involves the formation of an iminium ion intermediate, which is then reduced in situ.[11][12]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine (Intermediate)
This protocol is optimized to favor mono-alkylation and minimize the formation of the di-substituted byproduct.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 eq.) and a suitable solvent such as acetonitrile or toluene.
-
Dissolution: Stir the mixture until the piperazine is fully dissolved. You may need to warm it slightly.
-
Reagent Addition: In a separate flask, dissolve bis(4-fluorophenyl)methyl chloride (1.0 eq.) in a small amount of the same solvent.
-
Slow Addition: Add the bis(4-fluorophenyl)methyl chloride solution to the piperazine solution dropwise over 1-2 hours at room temperature under a nitrogen atmosphere.
-
Reaction: After the addition is complete, add potassium carbonate (2.0 eq.) and heat the mixture to reflux (80-110 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove the excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure 1-[Bis(4-fluorophenyl)methyl]piperazine.
Protocol 2: Synthesis of this compound via SNAr
-
Setup: To a dry round-bottom flask, add the purified 1-[Bis(4-fluorophenyl)methyl]piperazine (1.2 eq.), 4-fluorobenzaldehyde (1.0 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Solvent: Add anhydrous DMSO to the flask. The concentration should be approximately 0.5 M with respect to the 4-fluorobenzaldehyde.
-
Reaction: Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the 4-fluorobenzaldehyde is consumed (typically 8-16 hours).
-
Workup: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.
References
- BenchChem Technical Support Team. (2025).
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. [Link]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. 1-Bis(4-fluorophenyl)methyl piperazine 97 27469-60-9 [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. 4,4'-(1,4-piperazinediyl)bis-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Introduction: This guide provides in-depth troubleshooting and frequently asked questions for the purification of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde (CAS 914349-58-9). This molecule is a key building block, often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex pharmaceutical agents.[1] Its unique structure, featuring a bulky, lipophilic bis(4-fluorophenyl)methyl group and a polar benzaldehyde moiety, presents specific challenges in achieving high purity. This document is intended for researchers, chemists, and drug development professionals to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical and chemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the first step to designing a robust purification strategy.
-
High Molecular Weight: With a molecular weight of 392.4 g/mol , the compound is non-volatile, making techniques like distillation unsuitable.[1]
-
Lipophilicity and Polarity: The large, non-polar bis(4-fluorophenyl)methyl group dominates the molecule's character, making it highly soluble in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate. The piperazine nitrogens and the benzaldehyde oxygen introduce polarity, allowing for purification via normal-phase chromatography.
-
Basic Nature: The two nitrogen atoms in the piperazine ring are basic. This property can cause tailing or streaking on silica gel columns. It also provides a handle for acid-base extraction to remove non-basic impurities.
-
Aldehyde Reactivity: The benzaldehyde group is susceptible to oxidation, forming the corresponding benzoic acid derivative. This can occur during synthesis, workup, or even on storage if exposed to air.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Impurities typically originate from unreacted starting materials or side reactions. The synthesis often involves the nucleophilic substitution reaction between 1-[Bis(4-fluorophenyl)methyl]piperazine and a 4-formylphenyl derivative.[2]
| Impurity Name | Structure | Origin | Typical Removal Strategy |
| 1-[Bis(4-fluorophenyl)methyl]piperazine | C₁₇H₁₈F₂N₂ | Unreacted starting material.[3] | Column chromatography. |
| Bis(4-fluorophenyl)methanol | C₁₃H₁₀F₂O | Precursor to the piperazine starting material.[4] | Column chromatography. |
| 4-Fluorobenzaldehyde | C₇H₅FO | Starting material for the benzaldehyde portion. | Aqueous workup, column chromatography. |
| 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzoic acid | C₂₄H₂₂F₂N₂O₂ | Oxidation of the final product. | Basic aqueous wash (e.g., NaHCO₃ solution). |
| N-Oxides | - | Oxidation of the piperazine nitrogens.[5] | Column chromatography, may require different solvent systems. |
Q3: What is the general recommendation for storing the purified compound?
A3: To prevent degradation, particularly oxidation of the aldehyde, the purified compound should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (2-8 °C). It should be protected from light and air.
Troubleshooting Purification Workflows
This section addresses specific problems encountered during purification experiments.
Problem 1: My crude product on a TLC plate shows multiple spots, with some tailing.
-
Underlying Cause: The presence of multiple impurities is common. The "tailing" or "streaking" of the main spot is characteristic of basic compounds like piperazine derivatives on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation.
-
Solution: Modified Eluent for Chromatography
-
Step 1: Baseline Analysis: Develop a TLC using a standard eluent system, such as Hexane:Ethyl Acetate (e.g., 7:3 v/v). Note the tailing.
-
Step 2: Add a Basic Modifier: Prepare a new eluent system with a small amount of a basic modifier. A common choice is triethylamine (TEA) at 0.5-1% by volume (e.g., Hexane:Ethyl Acetate:TEA, 70:30:0.5).
-
Step 3: Re-evaluate TLC: Run a new TLC with the modified eluent. The spots should be tighter and more defined, indicating that the TEA is competing with your compound for the acidic sites on the silica.
-
Step 4: Column Chromatography: Pack your column with silica gel slurried in the initial non-polar solvent (e.g., hexane with 0.5% TEA). Load your sample and elute using a gradient of the modified eluent system.
-
Problem 2: After column chromatography, my yield is significantly lower than expected.
-
Underlying Cause: Low yield can result from several factors:
-
Irreversible Adsorption: The compound may have bound too strongly to the silica gel, especially if no modifier was used.
-
Degradation on Column: Prolonged exposure to the acidic silica surface can sometimes degrade sensitive molecules.
-
Inappropriate Solvent Choice: The product may have been partially eluted with the column wash or remained in the column if the eluent was not polar enough.
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield after chromatography.
Problem 3: My final product contains the corresponding carboxylic acid impurity, which co-elutes with the product.
-
Underlying Cause: The benzaldehyde group has been oxidized to a carboxylic acid. This impurity is more polar but can have similar chromatographic behavior, making separation difficult.
-
Solution: Acid-Base Extraction during Workup This protocol should be performed before attempting column chromatography.
-
Step 1: Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Step 2: Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt.
-
Causality: The target aldehyde is not acidic and will remain in the organic layer, while the acidic impurity is selectively extracted into the aqueous layer.
-
-
Step 3: Separation: Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the acid.
-
Step 4: Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Step 5: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Step 6: Purity Check: Analyze the resulting material by TLC or LC-MS to confirm the absence of the acid impurity before proceeding with further purification if necessary.
-
Problem 4: The purified material is an amorphous solid or oil and won't crystallize.
-
Underlying Cause: The presence of minor impurities can inhibit crystal lattice formation. The molecule's conformational flexibility can also make crystallization challenging.
-
Solution: Recrystallization Protocol Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid. The key is finding a suitable solvent system.
-
Step 1: Solvent Screening: Test the solubility of a small amount of your compound in various solvents (e.g., isopropanol, ethanol, acetonitrile, toluene, heptane). The ideal single solvent is one in which the compound is soluble when hot but poorly soluble at room temperature or below.
-
Step 2: Binary Solvent System (if needed): If a single solvent is not ideal, use a binary system. Find a "solvent" in which the compound is very soluble (e.g., DCM or Ethyl Acetate) and an "anti-solvent" in which it is poorly soluble (e.g., Hexane or Heptane).
-
Step 3: Recrystallization Procedure:
-
Dissolve the compound in the minimum amount of the hot "solvent" (or the good solvent from the binary pair).
-
If using a binary system, add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the "solvent" to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
-
-
References
- Smolecule. (2023, July 20). Buy Flunarizine | 40218-96-0. Smolecule.
- SynZeal. Flunarizine Impurities. SynZeal.
- Pharmaffiliates. Flunarizine Dihydrochloride-impurities.
- Pharmaffiliates. Flunarizine-impurities.
- BOC Sciences. Flunarizine and Impurities. BOC Sciences.
- CymitQuimica. CAS 27064-96-6: Flunarizine Impurity 5. CymitQuimica.
- Google Patents. (1970). RU2600450C1 - Method of producing flunarizine.
- Kilbourn, M. R. (1991). Synthesis of [18F]flunarizine. International Journal of Radiation Applications and Instrumentation. Part A.
- Google Patents. (2008). US20080200474A1 - Novel flunarizine salt forms and methods of making and using the same.
- PubMed. (1991). Synthesis of [18F]flunarizine.
- Royal Society of Chemistry.
- AWS. Structure-Based Design of 1,4-Dibenzoylpiperazines as β-catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Inhibitors.
- Wikipedia. Flunarizine.
- Stratech. 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde, min 95%, 1 gram.
- ResearchGate. (2025). 4-{3,5-Bis[2,3,5,6-tetrafluoro-4-(piperazin-1-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde in the Synthesis of New Dendritic Chromophores.
- National Institutes of Health. (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one.
- Guidechem. This compound.
- BOJNSCI. 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde.
- Ossila. 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9.
- National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
- Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.
- Alfa Chemistry. CAS 27913-98-0 4-Piperazin-1-yl-benzaldehyde.
- ResearchGate. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054.
- Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- United Nations Office on Drugs and Crime.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- ResearchGate. (2020). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid.
- ResearchGate. Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3).
- SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one.
- ResearchGate. (2007). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine.
- SIELC Technologies. Separation of 1,5-Bis(4-chlorophenyl)-2,5-dihydro-2,2-dimethyl-1H-imidazo(4,5-b)phenazine on Newcrom R1 HPLC column.
Sources
Technical Support Center: Synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde. This molecule is a critical intermediate in the development of various pharmacologically active compounds. Achieving high purity is paramount, as the presence of side-products can complicate downstream applications, affect biological activity, and create regulatory hurdles.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed for researchers, medicinal chemists, and process development scientists to help identify, understand, and mitigate common side reactions encountered during the synthesis. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your laboratory work.
The synthesis is typically approached via a convergent strategy, involving the preparation of a key intermediate, 1-[Bis(4-fluorophenyl)methyl]piperazine , followed by its coupling with a 4-formylphenyl synthon. This guide will address potential pitfalls in both stages of this common pathway.
Part 1: Troubleshooting the Synthesis of the Key Intermediate: 1-[Bis(4-fluorophenyl)methyl]piperazine
The first critical stage is the N-alkylation of piperazine with a bis(4-fluorophenyl)methyl halide. The primary challenge in this step is controlling the selectivity of the alkylation.
Frequently Asked Questions (FAQs)
Q1: During the synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine, my LC-MS analysis shows a major impurity with a mass corresponding to the addition of two benzhydryl groups. What is this impurity and why does it form?
This is a classic and highly common side reaction resulting in the formation of 1,4-Bis[bis(4-fluorophenyl)methyl]piperazine . This occurs because piperazine has two secondary amine nitrogens (N1 and N4) of similar reactivity. After the first successful alkylation to form your desired mono-substituted product, the remaining nitrogen is still nucleophilic and can react with a second molecule of the bis(4-fluorophenyl)methyl halide.[1]
Several factors drive the formation of this di-alkylation product:
-
Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent dramatically increases the probability of the second reaction occurring.[1]
-
Reactivity: The mono-alkylated piperazine product is still a potent nucleophile, often basic enough to react with any remaining alkylating agent.[1]
-
Reaction Conditions: Elevated temperatures and extended reaction times can provide the activation energy needed for the less reactive, more sterically hindered mono-substituted piperazine to undergo a second alkylation.[1]
Q2: How can I effectively suppress the formation of the 1,4-disubstituted side product?
Controlling selectivity is key. The most effective strategy is to manipulate the reaction kinetics to heavily favor the first alkylation over the second.
-
Use a Large Excess of Piperazine: This is the most common and effective method. By using a 5- to 10-fold molar excess of piperazine relative to the alkylating agent, you create a statistical advantage where the alkylating agent is far more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[1]
-
Controlled Addition: Add the alkylating agent slowly or dropwise to the solution of piperazine. This maintains a low instantaneous concentration of the alkylating agent, further reducing the chance of a second alkylation.
-
Temperature Management: Conduct the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) to better control the reaction rate.
The diagram below illustrates the main reaction and the competing di-alkylation side reaction.
Caption: Competing reaction pathways in the N-alkylation of piperazine.
Part 2: Troubleshooting the Final Coupling Step
The final step typically involves coupling 1-[Bis(4-fluorophenyl)methyl]piperazine with a 4-formylphenyl synthon. The choice of reaction—most commonly a Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr)—introduces different potential side reactions.
Frequently Asked Questions (FAQs)
Q3: I am attempting a Buchwald-Hartwig amination with 4-bromobenzaldehyde and my yield is low. I've also identified benzaldehyde as a significant byproduct. What is causing this?
The formation of benzaldehyde points to a common side reaction in palladium-catalyzed cross-couplings: hydrodehalogenation .[2] In this process, the aryl halide is reduced, and the halogen atom is replaced by a hydrogen atom.
Mechanistic Cause: This side reaction can compete with the desired reductive elimination step that forms the C-N bond. It often arises from the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can happen through various pathways, including β-hydride elimination from alkoxide bases or reactions with trace amounts of water or other proton sources.[2] This Pd-H species can then react with the aryl halide in the catalytic cycle to produce the reduced arene (benzaldehyde) and regenerate the palladium catalyst.
Troubleshooting Hydrodehalogenation:
-
Choice of Base: Use of strong, non-hydroxide bases can minimize this. Bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) often accelerate the desired reductive elimination, outcompeting the hydrodehalogenation pathway.[3]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize side reactions involving oxygen or moisture.
Q4: I am using a Nucleophilic Aromatic Substitution (SNAr) reaction with 4-fluorobenzaldehyde. The reaction is sluggish and I'm left with a lot of unreacted starting material. What can I do?
An SNAr reaction requires the aromatic ring to be sufficiently electron-deficient to be attacked by the nucleophile (the piperazine nitrogen). While the aldehyde group is electron-withdrawing, the reaction may still require optimization.
Causality & Solutions:
-
Insufficient Activation: The fluorine atom may not be sufficiently activated.
-
Solvent Choice: Use a polar, aprotic solvent like DMSO or DMF, which can stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.
-
Temperature: SNAr reactions often require elevated temperatures (e.g., 80-150 °C). Carefully increase the reaction temperature while monitoring for potential degradation.
-
-
Base Strength: A base is required to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the HF byproduct.
-
Use a suitable inorganic base like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃).
-
The following workflow can guide your troubleshooting process for low yield in the final coupling step.
Caption: Troubleshooting workflow for low yield in the final coupling reaction.
Part 3: Experimental Protocols & Data
To provide a practical framework, we offer a protocol for minimizing the most common side reaction and a table summarizing key reaction parameters.
Protocol 1: Minimizing Di-alkylation in the Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine
This protocol employs a large excess of piperazine to favor mono-alkylation.
Materials:
-
Piperazine (10 equivalents)
-
Bis(4-fluorophenyl)methyl bromide (1 equivalent)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (10 eq.) in the chosen solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve bis(4-fluorophenyl)methyl bromide (1 eq.) in a minimal amount of the same solvent.
-
Add the alkylating agent solution dropwise to the stirred piperazine solution over a period of 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Self-Validation Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The desired product should be the major spot, with minimal formation of the higher Rf/lower polarity di-substituted product.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain a large amount of unreacted piperazine, which can typically be removed during column chromatography purification or an acidic wash.
Data Summary Table
The following table summarizes common conditions and potential outcomes for the two main synthetic steps.
| Step | Reaction Type | Key Reagents | Stoichiometry (A:B) | Solvent | Common Side Product | Mitigation Strategy |
| Intermediate Synthesis | N-Alkylation | A: PiperazineB: Bis(4-F-phenyl)methyl-Br | 10 : 1 | DCM, MeCN | 1,4-Disubstituted piperazine | Use large excess of piperazine[1] |
| Final Coupling | Buchwald-Hartwig | A: IntermediateB: 4-Bromo-benzaldehyde | 1.1 : 1 | Toluene, Dioxane | Benzaldehyde | Optimize Pd-catalyst/ligand[3] |
| Final Coupling | SNAr | A: IntermediateB: 4-Fluoro-benzaldehyde | 1.1 : 1 | DMSO, DMF | (Mainly unreacted SM) | Increase temperature, use K₂CO₃/Cs₂CO₃ |
References
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 1014. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Piperazine and its Impurities. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Ryazanova, N. D., et al. (2025). 4-{3,5-Bis[2,3,5,6-tetrafluoro-4-(piperazin-1-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde in the Synthesis of New Dendritic Chromophores. Russian Journal of Organic Chemistry, 61(1). Abstract available at [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions with Benzaldehyde
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for successfully employing benzaldehyde and its derivatives in key synthetic coupling reactions. As a foundational building block in organic synthesis, benzaldehyde's reactivity presents unique opportunities and challenges. This center is designed to provide not just procedural steps, but the underlying chemical logic to empower you to solve problems methodically and efficiently.
Part 1: Frequently Asked Questions (FAQs) - The Foundation
Before troubleshooting a complex reaction, it's crucial to ensure the fundamentals are sound. Here, we address the most common preliminary questions regarding your key starting material: benzaldehyde.
Q1: My benzaldehyde has been on the shelf for a while. What are the common impurities I should be worried about?
A1: The most significant and common impurity in aged benzaldehyde is benzoic acid , which forms via air oxidation.[1][2] This process can occur at room temperature and is often accelerated by light and heat.[1] Other potential impurities include benzyl alcohol (from reduction), benzyl chloride (if chlorination steps were used in synthesis), and trace metals from equipment.[1][3]
-
Why it matters: Benzoic acid can poison your catalyst or react with bases, altering the stoichiometry and pH of your reaction, leading to low yields or complete failure. Trace metals can also interfere with catalytic cycles.[1]
-
Recommendation: For sensitive reactions like palladium-catalyzed couplings, it is highly recommended to use freshly distilled benzaldehyde or material from a recently opened bottle.[2] You can purify older benzaldehyde by distillation, as benzoic acid has a much higher boiling point.[2]
Q2: Does the aldehyde functional group interfere with palladium-catalyzed cross-coupling reactions?
A2: Generally, the aldehyde group is well-tolerated in the most common palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings.[4][5] However, it's not entirely inert. The aldehyde can coordinate to the palladium center, which may inhibit the reaction or influence its selectivity under certain conditions.[5] If you suspect the aldehyde is causing issues, particularly with sterically hindered substrates, careful selection of bulky ligands can often mitigate these effects.[5]
Q3: How critical is maintaining an inert atmosphere for these reactions?
A3: It is absolutely critical, especially for palladium-catalyzed reactions. The active catalyst is typically a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen.[4][6] Oxidation deactivates the catalyst, often leading to the formation of palladium black (finely divided palladium metal) and causing the reaction to stall.[6] Furthermore, oxygen can promote unwanted side reactions, such as the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings.[4][7][8]
-
Best Practice: Always use proper degassing techniques for all solvents and ensure the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.[6][7]
Part 2: Troubleshooting Guide by Reaction Type
This section provides specific, actionable advice for common problems encountered in different classes of coupling reactions involving benzaldehyde.
2.1 Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira)
These reactions are pillars of modern synthesis, but their success hinges on a delicate balance of catalyst, ligand, base, and solvent.
Caption: General troubleshooting workflow for failed coupling reactions.
-
Potential Cause A: Inefficient Oxidative Addition. This is common with electron-rich benzaldehyde derivatives or less reactive aryl chlorides.[4][7] The first step of the catalytic cycle is sluggish.
-
Potential Cause B: Poor Transmetalation. The transfer of the organic group from boron to palladium is failing. This step is highly dependent on the base.[4]
-
Potential Cause C: Protodeboronation of the Boronic Acid. The boronic acid is being replaced by a hydrogen atom before it can couple. This can be an issue with unstable boronic acids or non-anhydrous conditions.[7]
-
Potential Cause: Presence of Oxygen. Oxygen can promote the oxidative dimerization of the nucleophilic coupling partner.[4][7] In Sonogashira reactions, this copper-mediated side reaction is known as Glaser coupling.[8]
-
Solution: Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[7] For Sonogashira reactions, a copper-free protocol can be employed to eliminate this side reaction entirely.[8]
-
-
Potential Cause: Formation of a Palladium-Hydride Species. This can occur, especially with electron-rich aryl halides, and leads to the reduction of the starting material instead of coupling.[4]
-
Solution: Use a milder base to disfavor the pathways that generate palladium-hydrides.[4] Ensure strictly anhydrous conditions. Switching to a bulky, electron-rich ligand can also sterically disfavor the hydride pathway and promote the desired reductive elimination of the cross-coupled product.[4][12]
-
Sources
- 1. What are the common impurities in benzaldehyde? - Blog [sinoshiny.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Stability issues of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde in solution
Welcome to the technical support center for 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde (CAS 914349-58-9). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Leveraging extensive experience in chemical stability and analytics, this document provides in-depth troubleshooting advice, validated experimental protocols, and a mechanistic understanding of potential degradation pathways.
Introduction to the Molecule and Inherent Stability Concerns
This compound is a complex organic molecule featuring three key functional regions: a benzaldehyde group, a piperazine linker, and a diphenylmethyl moiety with fluorine substituents. Each of these components contributes to the molecule's overall reactivity and potential instability in solution. The primary concerns are the susceptibility of the aldehyde to oxidation and the potential for reactions involving the piperazine ring. Understanding these liabilities is the first step in designing robust experiments and ensuring the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My solution of this compound is showing a decrease in purity over time, even when stored at low temperatures. What is happening?
Answer: This is a common issue related to the inherent reactivity of the benzaldehyde functional group. Benzaldehyde and its derivatives are susceptible to autoxidation, especially when exposed to air (oxygen), light, and even trace metal impurities in the solvent.[1][2]
-
Primary Degradation Pathway: The aldehyde moiety (-CHO) is likely oxidizing to the corresponding carboxylic acid, 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzoic acid. This is a well-documented degradation pathway for benzaldehydes.[1][3] The presence of this acidic impurity can alter the pH of your solution and potentially catalyze further degradation.
-
Causality behind the issue:
-
Oxygen: Dissolved oxygen in your solvent is the primary culprit. Even with refrigeration, if the solution vial has a significant headspace of air, oxidation can proceed.
-
Light: Photolytic degradation can generate radical species that initiate and propagate the oxidation chain reaction.[4] Standard laboratory lighting can be sufficient to induce this over time.
-
Trace Metals: Metal ions (e.g., iron, copper) can act as catalysts for oxidation.[1] Ensure you are using high-purity solvents and clean glassware.
-
-
Troubleshooting Steps:
-
Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by using a sonication/vacuum cycle.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere. After dissolving the compound, flush the headspace of the vial with argon or nitrogen before sealing.
-
Use of Amber Vials: To mitigate photolytic degradation, always use amber glass vials or wrap clear vials in aluminum foil.
-
Solvent Purity: Use HPLC-grade or anhydrous solvents to minimize contaminants.
-
FAQ 2: I am observing a new, unexpected peak in my HPLC analysis. Could this be a degradant?
Answer: Yes, it is highly likely a degradant. Besides the primary oxidation product (benzoic acid derivative), other degradation products are possible depending on the storage conditions and solvent system.
-
Potential Degradants:
-
Benzoic Acid Derivative: As mentioned, this is the most common degradant from oxidation.
-
Benzyl Alcohol Derivative: Reduction of the aldehyde can lead to the formation of {4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl}methanol. This can occur if reducing agents are inadvertently present.[1]
-
Peroxy-Adducts: The oxidation process can involve transient peroxy-radical intermediates which could potentially form other byproducts.[3]
-
Piperazine Ring Degradation: While generally stable, the piperazine ring can degrade under harsh oxidative conditions or react with atmospheric pollutants like NOx to form nitrosamines, though this is less common under typical lab conditions.[5]
-
-
Troubleshooting Workflow: To identify the unknown peak, a systematic approach is necessary. A forced degradation study is the industry-standard method to intentionally generate potential degradants and confirm the stability-indicating nature of your analytical method.[4][6][7][8]
dot graph TD; A[Start: Unexpected Peak Observed] --> B{Perform Forced Degradation Study}; B --> C[Acid Hydrolysis(e.g., 0.1M HCl)]; B --> D[Base Hydrolysis(e.g., 0.1M NaOH)]; B --> E[Oxidative Stress(e.g., 3% H₂O₂)]; B --> F[Thermal Stress(e.g., 60°C in Solution)]; B --> G[Photolytic Stress(ICH Q1B Light Exposure)]; C --> H[Analyze by HPLC-UV/MS]; D --> H; E --> H; F --> H; G --> H; H --> I{Compare Degradant Profiles}; I --> J[Identify and CharacterizeNew Peaks]; end
Caption: Forced degradation study workflow.
FAQ 3: What is the best solvent to use for preparing a stock solution?
Answer: The choice of solvent is critical and involves a trade-off between solubility and stability.
-
Recommended Solvents:
-
Aprotic Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally good choices for initial stock solutions due to their high solvating power and lower reactivity compared to protic solvents.
-
Acetonitrile (ACN): A common solvent for analytical work that is relatively inert.
-
-
Solvents to Use with Caution:
-
Alcohols (Methanol, Ethanol): While the compound may be soluble, alcohols can potentially form hemiacetals or acetals with the aldehyde group, especially under acidic or basic conditions. Furthermore, some alcohols can contain impurities that promote oxidation.[3]
-
Chlorinated Solvents (DCM, Chloroform): These can contain acidic impurities (HCl) over time which may affect the stability of the piperazine moiety.
-
Aqueous Solutions: Avoid preparing stock solutions in purely aqueous media if possible, as water is a reactant in hydrolysis.[4] If aqueous buffers are required for an assay, prepare them fresh from a concentrated stock in an organic solvent.
-
-
Self-Validating Protocol: Always run a preliminary stability test in your chosen solvent. Prepare a solution, analyze it at time zero, and then re-analyze after 24-48 hours under your intended storage conditions to check for any degradation.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol is designed to intentionally stress the compound to generate potential degradation products, which is essential for developing a stability-indicating analytical method.[7][8]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: [4]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution in a clear vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample (stored at 4°C in the dark), by HPLC-UV/DAD. A mass spectrometer (MS) detector is highly recommended for structural elucidation of degradants.
-
-
Data Evaluation:
Data Presentation: Example Forced Degradation Results
The table below illustrates how to summarize the quantitative data from a forced degradation study.
| Stress Condition | Duration | Temperature | % Parent Compound Remaining | % Area of Major Degradant |
| Control (Unstressed) | 7 days | 4°C | 99.8% | Not Detected |
| 0.1 M HCl | 24 hours | 60°C | 95.2% | 4.5% (at RRT 1.2) |
| 0.1 M NaOH | 24 hours | 60°C | 88.7% | 10.1% (at RRT 1.2) |
| 3% H₂O₂ | 24 hours | RT | 82.5% | 15.8% (at RRT 1.35) |
| Thermal | 7 days | 60°C | 91.3% | 8.1% (at RRT 1.35) |
| Photolytic | - | ICH Q1B | 89.9% | 9.5% (at RRT 1.35) |
RRT = Relative Retention Time
Mechanistic Insights
The primary degradation pathway involves the oxidation of the aldehyde. This is a free-radical chain reaction that is initiated by light, heat, or metal catalysts.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded];
}
Caption: Aldehyde autoxidation mechanism.
References
- Vertex AI Search. (2025). What are the common impurities in benzaldehyde? - Blog.
- MDPI. (n.d.).
- ScienceDirect. (2020). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- Pharmaceutical Technology. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Quora. (2022).
- PubMed. (2006). Final report on the safety assessment of benzaldehyde.
- Pharmaguideline. (n.d.).
- ResearchGate. (2025). Concerning the stability of benzyl alcohol: Formation of benzaldehyde dibenzyl acetal under aerobic conditions.
- National Institutes of Health (NIH). (2012).
- Ohio Department of Health. (2016). Benzaldehyde.
- ResearchGate. (2025). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
- SAGE Journals. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics.
- Biomedical Journal of Scientific & Technical Research. (2022).
- MDPI. (2022).
- Benchchem. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | 439691-80-2.
- National Institutes of Health (NIH). (n.d.). Benzaldehyde | C6H5CHO | CID 240 - PubChem.
- HDH Chemicals. (n.d.). 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde, min 95%, 1 gram.
- CASNU. (n.d.). This compound [914349-58-9].
- National Institutes of Health (NIH). (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
- ResearchGate. (2025). 4-{3,5-Bis[2,3,5,6-tetrafluoro-4-(piperazin-1-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde in the Synthesis of New Dendritic Chromophores.
- NTU Journal of Pure Sciences. (2022).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Royal Society of Chemistry. (2025). Analytical Methods.
- South African Journal of Chemistry. (2014). Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl].
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- MDPI. (2022).
- Guidechem. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem.
- BOJNSCI. (n.d.). 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
Sources
- 1. What are the common impurities in benzaldehyde? - Blog [sinoshiny.com]
- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki-Miyaura Reactions Involving 4-Formylphenylboronic Acid
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials.[1][2][3] Among the vast array of available reagents, 4-formylphenylboronic acid serves as a critical building block for introducing a benzaldehyde moiety, a versatile precursor for countless molecular scaffolds. However, the electron-withdrawing nature of the formyl group, coupled with the inherent sensitivities of boronic acids, can sometimes lead to frustratingly low conversion rates.[4]
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura reactions with 4-formylphenylboronic acid. By understanding the underlying chemical principles, you can systematically troubleshoot your experiments and achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reagent Quality and Stability
Q1: My reaction is sluggish or has stalled completely. Could my 4-formylphenylboronic acid be the problem?
A: Absolutely. The quality and stability of the boronic acid are paramount to the success of a Suzuki-Miyaura coupling.[5][6][7] Boronic acids, including 4-formylphenylboronic acid, are susceptible to two primary degradation pathways that render them inactive:
-
Protodeboronation: This is the hydrolysis of the C–B bond back to the corresponding arene (in this case, benzaldehyde), especially under aqueous or basic conditions.[8][9][10][11]
-
Trimerization to Boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While this is often a reversible equilibrium, boroxines are generally less reactive in the catalytic cycle.
Troubleshooting Workflow:
-
Purity Check: Verify the purity of your 4-formylphenylboronic acid. Impurities can act as catalyst poisons.[6] The best method is to take a fresh ¹H NMR of the solid. Look for the characteristic aldehyde proton and the correct aromatic splitting pattern. Significant peaks corresponding to benzaldehyde indicate substantial protodeboronation.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the boronic acid. If you suspect degradation, purchase a new batch from a reputable supplier.[7]
-
Consider Boronic Esters: For particularly challenging couplings, consider using a more stable derivative like the corresponding pinacol (BPin) or MIDA boronate ester.[9] MIDA boronates are exceptionally stable and can be used in sequential coupling strategies.
Q2: I suspect my boronic acid is degrading during the reaction. How can I prevent this?
A: Preventing in-situ degradation involves both reagent choice and careful setup.
Preventative Measures:
-
Stoichiometry: Use a slight excess of the boronic acid (typically 1.2 to 1.5 equivalents) to compensate for any minor degradation that may occur during the reaction.[1]
-
"Slow Release" Strategies: Using stable boronate esters like MIDA esters allows for the slow release of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions like protodeboronation.[11]
-
Reaction Time: Avoid unnecessarily long reaction times at high temperatures, which can promote decomposition. Monitor the reaction progress closely.
Category 2: Catalyst System (Palladium & Ligand)
Q3: My reaction isn't working, and I'm seeing black particles (palladium black) crashing out. What's happening?
A: The formation of palladium black is a classic sign of catalyst deactivation.[8][12] The active catalyst in the Suzuki coupling is a Pd(0) species.[8] If this species is not properly stabilized by ligands, it can aggregate and precipitate as inactive palladium metal.[12]
Troubleshooting Workflow:
-
Ensure an Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[12] Oxygen can oxidize the catalyst, leading to decomposition and the formation of homocoupling byproducts.[5][13] It is critical to thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]
-
Ligand Selection: The ligand's job is to stabilize the palladium center and facilitate the catalytic cycle.[1][5] For an electron-deficient partner like 4-formylphenylboronic acid, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the oxidative addition and reductive elimination steps.[12][14]
-
Precatalyst Choice: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in-situ to Pd(0).[8] This step can be inefficient. Consider using modern, air-stable Pd(II) precatalysts (e.g., Buchwald palladacycles) that are designed for clean, reliable generation of the active Pd(0) catalyst.[8]
Q4: How much catalyst and ligand should I use?
A: While lower catalyst loadings are ideal, a new or difficult reaction may require more.
Optimization Strategy:
-
Initial Loading: For a new reaction, starting with a higher catalyst loading (e.g., 2-5 mol% Pd) can help ensure conversion.[12]
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium is crucial. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 is common. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical. Refer to the literature for the optimal ratio for your specific ligand.
-
Optimization: Once you achieve a successful reaction, you can then systematically reduce the catalyst loading to find the minimum required amount for efficient conversion.
// Nodes Start [label="Low Conversion:\nCatalyst Issue Suspected", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Inert [label="Is the reaction atmosphere\nrigorously inert?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Action: Degas solvent and\nreagents thoroughly (e.g.,\n3x Freeze-Pump-Thaw cycles).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Pd_Black [label="Is Palladium Black visible?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand_Issue [label="Potential Ligand or\nPrecatalyst Problem", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Ligand [label="Action: Use bulky, electron-rich\nligand (e.g., SPhos, XPhos).\nConsider modern precatalyst.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Loading [label="Action: Increase catalyst loading\n(e.g., from 1% to 3-5 mol%).\nOptimize L:Pd ratio.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction Progress", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Inert; Check_Inert -> Degas [label="No"]; Degas -> Check_Pd_Black; Check_Inert -> Check_Pd_Black [label="Yes"]; Check_Pd_Black -> Ligand_Issue [label="Yes"]; Ligand_Issue -> Optimize_Ligand; Check_Pd_Black -> Increase_Loading [label="No"]; Optimize_Ligand -> Monitor; Increase_Loading -> Monitor; }
Figure 1. Decision workflow for troubleshooting catalyst-related issues.
Category 3: Reaction Conditions (Base, Solvent, Temperature)
Q5: I've tried different palladium catalysts and my reagents are pure, but the conversion is still low. What should I try next?
A: The choice of base, solvent, and temperature forms a critical, interdependent triangle of parameters that must be optimized for your specific substrates.[5]
Key Parameters and Optimization:
| Parameter | Role in Reaction | Common Choices for 4-Formylphenylboronic Acid | Troubleshooting Insights |
| Base | Activates the boronic acid for transmetalation and neutralizes the acid produced.[15][16] | K₃PO₄, K₂CO₃, Cs₂CO₃ | The strength and solubility of the base are critical.[12] K₃PO₄ is a strong, effective base often used in challenging couplings. Cs₂CO₃ is also very effective but more expensive. If your substrate is base-sensitive, a milder base like K₂CO₃ may be necessary.[17] |
| Solvent | Solubilizes reagents, stabilizes the catalyst, and affects reaction kinetics.[5][12] | Toluene, Dioxane, THF, 2-MeTHF, DMF | A solvent screen is often the most effective way to improve yield.[12] Aprotic solvents like toluene or dioxane are common starting points. Often, a small amount of water is added to the organic solvent to help dissolve the inorganic base and facilitate the reaction.[5][15] |
| Temperature | Controls the reaction rate. | 60–110 °C | Start at a moderate temperature (e.g., 80 °C). If conversion is low, incrementally increase the temperature. Be aware that excessively high temperatures can lead to reagent decomposition and side reactions.[18] |
Q6: I'm seeing significant amounts of homocoupled product (biphenyl from my boronic acid). What causes this?
A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5] Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then mediate the dimerization of two boronic acid molecules.[5] Rigorous degassing is the primary defense against this.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl bromide with 4-formylphenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Formylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 4-formylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Inerting: Seal the tube with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[1]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[1]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[1][19] Spot a small aliquot of the reaction mixture against the starting aryl bromide. A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[1]
// Nodes N1 [label="1. Add Solids to Schlenk Tube\n(Ar-Br, Boronic Acid, Base, Pd/Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; N2 [label="2. Inert Atmosphere\n(3x Evacuate/Backfill with Argon)", fillcolor="#FBBC05", fontcolor="#202124"]; N3 [label="3. Add Degassed Solvents\n(Toluene/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; N4 [label="4. Heat and Stir\n(e.g., 100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N5 [label="5. Monitor Progress\n(TLC or LC-MS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N6 [label="6. Aqueous Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; N7 [label="7. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges N1 -> N2; N2 -> N3; N3 -> N4; N4 -> N5; N5 -> N6 [label="Reaction Complete"]; N6 -> N7; }
Figure 2. Standard experimental workflow for a Suzuki-Miyaura reaction.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]
-
Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition - ResearchGate. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. Available at: [Link]
-
Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids. Available at: [Link]
-
SUZUKI REACTION MONITORING. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - PubMed. Available at: [Link]
-
Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed. Available at: [Link]
-
Molecular Oxygen in Suzuki Homocoupling - Chemistry Stack Exchange. Available at: [Link]
-
Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer - Advion, Inc.. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ResearchGate. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Purification of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical protocols for the purification of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde, a key intermediate in pharmaceutical synthesis. Our goal is to equip you with the knowledge to diagnose purity issues and implement effective purification strategies, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. The synthesis of this molecule typically involves the reaction of 1-[bis(4-fluorophenyl)methyl]piperazine with a 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde) or a related derivative[1][2]. Based on this, common impurities include:
-
Unreacted Starting Materials: Residual 1-[bis(4-fluorophenyl)methyl]piperazine[3] and the benzaldehyde precursor.
-
Oxidation Product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzoic acid, especially upon prolonged exposure to air[4].
-
Side-Reaction Products: Products from N,N'-diarylation of piperazine can sometimes occur, although this is less common with bulky benzhydryl groups[1].
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, DMSO, ethanol, ethyl acetate).
Q2: Why is the purity of this specific compound so critical?
A2: As a functionalized benzaldehyde, this compound is a versatile intermediate in medicinal chemistry[5]. The aldehyde group is a reactive handle for subsequent transformations like reductive aminations or Wittig reactions to build more complex active pharmaceutical ingredients (APIs). Impurities can interfere with these downstream reactions, lead to the formation of undesired side products, complicate purification of the final API, and introduce potentially mutagenic or toxic substances into the final drug product[6].
Q3: What is the first analytical step I should take to assess the purity of my crude product?
A3: Thin-Layer Chromatography (TLC) is the most immediate and cost-effective first step. It provides a rapid qualitative assessment of the number of components in your sample. For a more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. ¹H NMR spectroscopy is also invaluable for identifying the structures of the main product and any significant impurities.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Q: My crude product is a persistent, non-crystallizing oil. How can I solidify it?
A: An oily product often indicates the presence of significant impurities or residual solvent that disrupts the crystal lattice formation.
-
Initial Diagnosis: First, ensure all volatile solvents have been removed under high vacuum. A ¹H NMR of the crude oil can quickly confirm the presence of residual solvents like ethyl acetate or dichloromethane.
-
Troubleshooting Steps:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes, pentane, or diethyl ether. This process can wash away non-polar impurities and provide the mechanical energy needed for nucleation.
-
Solvent Removal: If solvent is the issue, co-evaporation with a higher-boiling solvent like toluene can help azeotropically remove the more volatile contaminant.
-
Chromatography: If trituration fails, the impurity load is likely too high for crystallization. The most reliable solution is purification by flash column chromatography.
-
Q: My TLC plate shows multiple spots close together. How do I achieve good separation with column chromatography?
A: This indicates that the impurities have polarities similar to your target compound, making separation challenging. The key is to optimize the mobile phase (eluent).
-
Causality: The target molecule has two key features affecting its polarity: the basic tertiary amine in the piperazine ring and the moderately polar aldehyde group. The bulky, non-polar bis(4-fluorophenyl)methyl group reduces overall polarity. Impurities like the starting piperazine will be more basic, and the oxidized carboxylic acid will be highly polar.
-
Troubleshooting Protocol:
-
Solvent System Screening (TLC): Test a range of solvent systems. Start with a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A good starting point is a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate.
-
Tailing Reduction: Basic amines often "tail" or streak on standard silica gel due to acid-base interactions[7][8]. To counteract this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to your eluent[9]. This deactivates the acidic silanol groups on the silica surface, resulting in sharper, more symmetrical spots.
-
Alternative Stationary Phases: If separation is still poor, consider using an amine-functionalized silica column (KP-NH), which is specifically designed to minimize interactions with basic compounds and can provide excellent separation with simple hexane/ethyl acetate gradients[7].
-
| Impurity Type | Typical Rf vs. Product | Recommended Eluent Modifier |
| Unreacted Piperazine | Lower (more polar/basic) | 1% Triethylamine in Hex/EtOAc |
| Oxidized Carboxylic Acid | Much lower (baseline) | Add 1% Acetic Acid (if not eluting) |
| Non-polar byproducts | Higher (less polar) | Standard Hex/EtOAc system |
Q: I've purified my compound by column chromatography, but my yield is very low. What happened?
A: Low yield after chromatography can result from several factors.
-
Troubleshooting Steps:
-
Irreversible Adsorption: Your compound may be strongly binding to the silica gel. This is common with basic amines. Using a mobile phase modifier like triethylamine, as described above, is crucial to prevent this[8].
-
Product Instability on Silica: Aldehydes can sometimes be unstable on acidic silica gel over long periods[6]. Ensure your chromatography is performed efficiently and without unnecessary delays. Deactivating the silica with TEA can also mitigate this[9].
-
Improper Fraction Collection: Your product may have eluted in more fractions than anticipated. Re-check all collected fractions by TLC before combining and concentrating.
-
Dry Loading: If your compound has limited solubility in the eluent, it may precipitate at the top of the column when loaded directly in a solvent. To avoid this, pre-adsorb the crude material onto a small amount of silica gel. Dissolve your product in a volatile solvent (like DCM or acetone), add silica, evaporate the solvent to get a free-flowing powder, and load this powder onto the column[9].
-
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography (Amine Deactivation)
This is the most robust method for separating a mixture of impurities.
Objective: To purify the title compound from both more polar and less polar impurities while preventing tailing and yield loss.
Methodology:
-
TLC Analysis: Determine an optimal solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is Hexane:Ethyl Acetate (80:20) + 1% Triethylamine.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or toluene.
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
Add another thin layer of sand.
-
-
Elution:
-
Fill the column with your initial eluent.
-
Apply pressure (air or nitrogen) and begin collecting fractions.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
You can run the column isocratically (same solvent mixture throughout) or using a gradient (gradually increasing the percentage of the polar solvent, e.g., from 10% to 30% ethyl acetate).
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
If the crude product is mostly pure (>90%) with minor impurities, recrystallization can be a highly effective and scalable final purification step.
Objective: To obtain a highly crystalline, pure solid product.
Methodology:
-
Solvent Screening: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[10]. Test small amounts of your product in solvents like ethanol, isopropanol, ethyl acetate, and toluene. A mixed solvent system like ethanol/water or toluene/hexane may also be effective[10].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present (visible particles in the hot solution), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal[10].
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visual Workflow and Data
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision workflow for selecting a purification method.
References
-
Reddit. (2015). Purifying aldehydes? Available at: [Link]
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
-
Niu, D., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]
- Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]
-
Pharmaffiliates. (n.d.). Exploring the Synthesis and Applications of Benzaldehyde Derivatives. Available at: [Link]
-
Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde? Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Available at: [Link]
-
PubMed. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Available at: [Link]
-
National Institutes of Health. (n.d.). 4-(Benzyloxy)benzaldehyde. Available at: [Link]
- Google Patents. (n.d.). KR20070007340A - Process for preparing n-aryl-piperazine derivatives.
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Available at: [Link]
-
ResearchGate. (2025). 4-{3,5-Bis[2,3,5,6-tetrafluoro-4-(piperazin-1-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde in the Synthesis of New Dendritic Chromophores. Available at: [Link]
- Google Patents. (n.d.). US4284825A - 4-Substituted benzaldehyde-dialkylacetal.
-
ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Available at: [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]
-
ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). Available at: [Link]
Sources
- 1. 4,4'-(1,4-piperazinediyl)bis-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. reddit.com [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Welcome to the Technical Support Center for the synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde (CAS No. 914349-58-9). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important pharmaceutical intermediate. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the successful and scalable synthesis of this target molecule. Our approach is grounded in established chemical principles and field-proven insights to empower you with the expertise to navigate the intricacies of this synthesis.
Introduction to the Synthesis
The target molecule, this compound, is a key building block in medicinal chemistry. Its synthesis primarily involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-nitrogen bonds on aromatic rings. In this specific case, the secondary amine of 1-[bis(4-fluorophenyl)methyl]piperazine acts as the nucleophile, attacking the electron-deficient carbon atom of 4-fluorobenzaldehyde, leading to the displacement of the fluoride ion.
The electron-withdrawing nature of the aldehyde group in 4-fluorobenzaldehyde is crucial as it activates the aromatic ring towards nucleophilic attack, a key principle of SNAr reactions.[1][2] The fluoride ion, despite being a weak leaving group in SN2 reactions, is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack.[3][4]
This guide will provide a detailed protocol for this synthesis, address common challenges, and offer solutions to overcome them, ensuring a high-yielding and pure product.
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the synthesis of this compound:
Q1: What is the primary reaction mechanism for this synthesis?
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The piperazine nitrogen attacks the carbon atom bearing the fluorine on the 4-fluorobenzaldehyde ring, forming a temporary intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the fluoride ion.[1][2]
Q2: Why is 4-fluorobenzaldehyde used instead of other 4-halobenzaldehydes?
In SNAr reactions, the rate-determining step is typically the nucleophilic attack. Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic and thus more susceptible to attack by the nucleophile. This makes fluoroaromatics more reactive in SNAr reactions compared to their chloro, bromo, or iodo counterparts.[3][4]
Q3: Can I use a different base for this reaction?
Yes, while potassium carbonate is commonly used, other inorganic bases like cesium carbonate or organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be employed. The choice of base can influence the reaction rate and side product formation. It is advisable to perform small-scale trials to determine the optimal base for your specific conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials from the product. The disappearance of the limiting reactant (typically 1-[bis(4-fluorophenyl)methyl]piperazine) indicates the completion of the reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established SNAr methodologies.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| 1-[Bis(4-fluorophenyl)methyl]piperazine | 27469-60-9 | 288.34 | 10 | 1.0 |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 | 12 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20 | 2.0 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-[bis(4-fluorophenyl)methyl]piperazine (2.88 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Reactant Addition: To the stirred suspension, add 4-fluorobenzaldehyde (1.29 mL, 12 mmol).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
Purification
The crude product can be purified by column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with the chosen solvent system and collect the fractions containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.
Troubleshooting Guide
Characterization Data
Verifying the structure and purity of the synthesized product is a critical step. Below is a table of expected characterization data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₂F₂N₂O |
| Molecular Weight | 392.45 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected ¹H NMR Chemical Shifts (δ, ppm) | |
| Aldehyde proton (-CHO) | ~9.8 |
| Aromatic protons (benzaldehyde ring) | ~7.8 (d), ~7.0 (d) |
| Aromatic protons (fluorophenyl rings) | ~7.3 (m), ~7.0 (t) |
| Benzhydryl proton (-CH) | ~4.3 |
| Piperazine protons | ~3.4 (t), ~2.6 (t) |
| Expected ¹³C NMR Chemical Shifts (δ, ppm) | |
| Aldehyde carbon (-CHO) | ~190 |
| Aromatic carbons | 115 - 165 |
| Benzhydryl carbon (-CH) | ~75 |
| Piperazine carbons | ~50, ~45 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Safety and Handling
-
1-[Bis(4-fluorophenyl)methyl]piperazine: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
4-Fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Visualizing the Synthesis Workflow
References
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem Technical Support.
-
Boyd, S., & Moser, A. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. [Link]
-
ResearchGate. (2025). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
St. Lawrence University. (n.d.). 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde, min 95%, 1 gram. [Link]
-
CASNU. (n.d.). This compound. [Link]
-
Douglas, C. J., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. BenchChem Technical Support.
-
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Collins, S. G., & Sigman, M. S. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. [Link]
-
BOJNSCI. (n.d.). 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde. [Link]
-
MDPI. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). [Link]
-
PubMed Central. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. [Link]
-
IOP Conference Series: Materials Science and Engineering. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
PubMed. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Development of N–F fluorinating agents and their fluorinations: Historical perspective. [Link]
Sources
Technical Support Center: Ensuring the Stability of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
Sources
- 1. Sciencemadness Discussion Board - Best way to store and transfer my benzaldehyde to air tight container? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. susupport.com [susupport.com]
- 7. carlroth.com [carlroth.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for Novel API Purity
In the landscape of drug discovery and development, the synthesis of novel active pharmaceutical ingredients (APIs) is merely the first step. The compound 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde, a functionalized benzhydrylpiperazine derivative, represents a class of molecules with significant therapeutic potential, structurally related to established calcium channel blockers like Flunarizine.[1] The efficacy and safety of such a candidate are inextricably linked to its purity. Even trace-level impurities—arising from unreacted starting materials, intermediates, or side-reactions—can introduce unforeseen toxicity or alter the pharmacological profile.
Therefore, a robust, validated analytical method for purity determination is not just a quality control metric; it is a cornerstone of regulatory compliance and patient safety. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering high resolution, sensitivity, and quantitative accuracy.[2][3] This guide provides an in-depth, field-proven protocol for the purity analysis of this specific compound by HPLC, validates the method according to International Council for Harmonisation (ICH) guidelines, and compares its performance against alternative analytical techniques.
The Core of Analysis: A Validated Reversed-Phase HPLC Method
The molecular structure of this compound, featuring multiple aromatic rings, makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection. The benzaldehyde and fluorophenyl groups act as strong chromophores, ensuring high sensitivity.
Causality Behind Experimental Choices
-
Column: A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for non-polar to moderately polar compounds like our target analyte.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time (typically 5-10 minutes) for the main peak, allowing for a reasonable run time without compromising the resolution of early-eluting impurities. The acidic buffer (pH ~2-3) ensures that the tertiary amine in the piperazine ring is protonated, leading to sharp, symmetrical peak shapes by preventing interaction with residual silanol groups on the stationary phase.
-
Detector: A Photodiode Array (PDA) detector is superior to a standard UV detector. It not only quantifies the analyte at a specific wavelength (e.g., 239 nm) but also provides spectral data across a range.[4][5] This is invaluable for peak purity assessment and for tentatively identifying impurities by comparing their UV spectra to that of the main compound.
Experimental Protocol: Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
Optimized Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 2.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 239 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with HPLC-grade acetonitrile in the specified ratio.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 100 mL volumetric flask using the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the synthesized sample solution at the same concentration (100 µg/mL) as the standard solution using the mobile phase.
-
Injection and Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Perform a blank injection (mobile phase), followed by six replicate injections of the standard solution to establish system suitability. Finally, inject the sample solution in duplicate.
-
Purity Calculation: The purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness: A Self-Validating System via ICH Guidelines
An analytical method is only reliable if it is validated. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[6][7] The validation process follows the ICH Q2(R1) guideline, which is the global standard in the pharmaceutical industry.[8][9]
The Workflow of Method Validation
The validation process is a systematic evaluation of the method's performance characteristics.
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) guidelines.
Key Validation Parameters & Acceptance Criteria
Before analysis, the system must pass a System Suitability Test (SST) to ensure the chromatographic system is performing adequately.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% (for n=6 injections) | Demonstrates injection precision.[7] |
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can separate the analyte from potential impurities. | Peak for the analyte is pure (PDA) and well-resolved from impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | 80% to 120% of the target concentration for assay.[7] |
| Accuracy | Closeness of test results to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels.[8] |
| Precision | Agreement among a series of measurements. | Repeatability & Intermediate Precision: RSD ≤ 2.0%. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified with accuracy and precision. | Signal-to-Noise ratio of 10:1.[8] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | % RSD of results should remain within acceptable limits. |
Authoritative Grounding: Identifying Potential Impurities
A key aspect of specificity is identifying potential impurities. Based on the likely synthesis route—a nucleophilic substitution between 1-Bis(4-fluorophenyl)methyl piperazine [10][11] and a benzaldehyde derivative—the primary impurities would be:
-
Impurity A: Unreacted 1-Bis(4-fluorophenyl)methyl piperazine. This is also a known impurity in the synthesis of Flunarizine.[11][12]
-
Impurity B: Unreacted 4-fluorobenzaldehyde (or other starting benzaldehyde).
-
Impurity C: Degradation products, such as Bis(4-fluorophenyl)methanol, from the hydrolysis of starting materials.[13]
The developed HPLC method must demonstrate baseline resolution for the main analyte peak and peaks corresponding to these potential impurities to be considered specific.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, it is instructive to compare it with other available techniques to understand its advantages and limitations.
Sources
- 1. ossila.com [ossila.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. zenodo.org [zenodo.org]
- 10. 1-双(4-氟苯基)甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Flunarizine EP Impurity A | LGC Standards [lgcstandards.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Synthesis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde for Pharmaceutical Research
For researchers and professionals in the field of drug development, the efficient and scalable synthesis of key intermediates is paramount. One such molecule of interest is 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde, a crucial building block in the development of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols, supporting data, and expert insights to inform your selection of the most suitable method for your research and development needs.
Introduction to the Target Molecule
This compound incorporates the benzhydrylpiperazine scaffold, a privileged structure in medicinal chemistry known for its interaction with a variety of biological targets. The bis(4-fluorophenyl)methyl group is a key feature in several calcium channel blockers, such as flunarizine, where it contributes to the molecule's lipophilicity and binding affinity. The benzaldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide range of derivatives in drug discovery programs.
This guide will dissect two distinct and viable synthetic strategies:
-
Route A: A Convergent Synthesis via the coupling of two key intermediates.
-
Route B: A Linear Synthesis involving the sequential construction of the molecule.
Each route will be evaluated based on factors such as the number of steps, overall yield, scalability, and the availability and cost of starting materials.
Route A: Convergent Synthesis
This approach is characterized by the independent synthesis of two key fragments, which are then coupled in the final step to yield the target molecule. This strategy can be advantageous for optimizing the synthesis of each fragment separately and can potentially lead to higher overall yields.
Diagram of Convergent Synthesis (Route A)
Caption: Convergent synthesis pathway for the target molecule.
Step 1: Synthesis of the Key Intermediate, 1-[Bis(4-fluorophenyl)methyl]piperazine
The synthesis of this crucial intermediate is a well-established three-step process starting from the commercially available 4,4'-difluorobenzophenone.
Protocol:
-
Reduction of 4,4'-Difluorobenzophenone: To a solution of 4,4'-difluorobenzophenone (1.0 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford bis(4-fluorophenyl)methanol, which is often used in the next step without further purification.
-
Chlorination of Bis(4-fluorophenyl)methanol: The crude bis(4-fluorophenyl)methanol (1.0 eq) is dissolved in a suitable solvent like dichloromethane or toluene. Thionyl chloride (1.2 eq) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield bis(4-fluorophenyl)methyl chloride.
-
N-Alkylation of Piperazine: To a solution of piperazine (5.0 eq) and anhydrous sodium carbonate (1.5 eq) in chloroform, a solution of bis(4-fluorophenyl)methyl chloride (1.0 eq) in chloroform is added dropwise at reflux. The reaction mixture is refluxed for 18 hours. After cooling, the mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give 1-[Bis(4-fluorophenyl)methyl]piperazine.[1]
Step 2: Final Coupling - A Comparison of Two Methods
The final and critical step in this convergent route is the coupling of the benzhydrylpiperazine intermediate with a 4-formylphenyl moiety. Two powerful and widely used methods are considered here: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Method 2a: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classic method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In this case, the aldehyde group at the para position and the fluorine atom as a good leaving group on 4-fluorobenzaldehyde make it a suitable substrate.
Protocol:
A mixture of 1-[Bis(4-fluorophenyl)methyl]piperazine (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMSO or DMF is heated at 100-150°C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Method 2b: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[2] It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions.
Protocol:
To an oven-dried flask are added 4-bromobenzaldehyde (1.0 eq), 1-[Bis(4-fluorophenyl)methyl]piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene or dioxane is added, and the reaction mixture is heated to 80-110°C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the final product.
Route B: Linear Synthesis
This strategy involves the sequential construction of the target molecule, starting from simpler, commercially available materials. While this approach may involve more steps in a linear fashion, it can be advantageous if the intermediates are easily prepared and purified.
Diagram of Linear Synthesis (Route B)
Caption: Linear synthesis pathway for the target molecule.
Step 1: Synthesis of the Intermediate, 4-(Piperazin-1-yl)benzaldehyde
The synthesis of this intermediate is typically achieved through a nucleophilic aromatic substitution reaction.
Protocol:
A mixture of piperazine (2.0 eq), 4-fluorobenzaldehyde (1.0 eq), and potassium carbonate (2.0 eq) in a solvent such as DMSO is heated to 120-140°C for 8-12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford 4-(piperazin-1-yl)benzaldehyde. The product can be further purified by recrystallization.
Step 2: Final N-Alkylation
The final step involves the N-alkylation of the secondary amine of the piperazine ring with the pre-synthesized bis(4-fluorophenyl)methyl chloride (prepared as described in Route A, Step 1).
Protocol:
To a solution of 4-(piperazin-1-yl)benzaldehyde (1.0 eq) and a base such as triethylamine or potassium carbonate (1.5 eq) in a solvent like acetonitrile or DMF, a solution of bis(4-fluorophenyl)methyl chloride (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature or heated to 60-80°C for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final product.
Performance Comparison
| Parameter | Route A (Convergent) - SNAr | Route A (Convergent) - Buchwald-Hartwig | Route B (Linear) |
| Number of Steps | 4 (from 4,4'-difluorobenzophenone) | 4 (from 4,4'-difluorobenzophenone) | 3 (from piperazine and 4-fluorobenzaldehyde) |
| Overall Yield | Moderate | Potentially High | Moderate |
| Starting Materials | 4,4'-difluorobenzophenone, piperazine, 4-fluorobenzaldehyde | 4,4'-difluorobenzophenone, piperazine, 4-bromobenzaldehyde | Piperazine, 4-fluorobenzaldehyde, bis(4-fluorophenyl)methyl chloride |
| Reagent Cost | Moderate | High (due to Pd catalyst and ligand) | Moderate |
| Scalability | Good | Good, but catalyst cost can be a factor | Good |
| Key Advantages | Avoids expensive catalysts; straightforward procedure. | High functional group tolerance; milder conditions may be possible. | Fewer steps from commercially available advanced intermediate. |
| Key Disadvantages | Harsh reaction conditions (high temperature); potential for side reactions. | Cost and sensitivity of catalyst and ligand; requires inert atmosphere. | Potential for di-alkylation of piperazine in the final step. |
Expert Analysis and Recommendations
The choice between these synthetic routes will ultimately depend on the specific needs and resources of the research team.
Route A (Convergent Synthesis) offers flexibility. The SNAr approach is economically favorable due to the absence of expensive metal catalysts. However, the high temperatures required may not be suitable for substrates with sensitive functional groups. The Buchwald-Hartwig amination provides a milder and often more efficient alternative, with a broader substrate scope. While the initial investment in the catalyst and ligand is higher, the potential for higher yields and cleaner reactions can make it a more cost-effective option in the long run, especially for the synthesis of a library of analogs.
Route B (Linear Synthesis) is a more direct approach if the intermediate 4-(piperazin-1-yl)benzaldehyde is readily available or can be synthesized in high yield. The final N-alkylation step is generally a robust reaction. However, careful control of stoichiometry is crucial to minimize the formation of the di-alkylated byproduct, where the benzhydryl group attaches to both nitrogen atoms of the piperazine.
For early-stage discovery and small-scale synthesis , the linear approach (Route B) or the convergent SNAr approach (Route A, Method 2a) are often preferred due to their simplicity and lower cost. For process development and large-scale synthesis , the convergent Buchwald-Hartwig approach (Route A, Method 2b) may be more advantageous due to its potential for higher yields, milder conditions, and greater control over the reaction, despite the higher initial cost of the catalyst.
Conclusion
Both the convergent and linear synthetic strategies presented provide viable pathways to this compound. The selection of the optimal route requires a careful consideration of factors such as cost, scale, available equipment, and the chemical nature of any other functional groups present in the desired final compounds. This guide provides the necessary data and expert analysis to empower researchers to make an informed decision tailored to their specific synthetic goals.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-214. [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). Molecules, 26(7), 1965. [Link]
-
A researchgate publication on the synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde. [Link]
-
A researchgate publication on the synthesis of some new 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
- Google Patents. (n.d.). N-benzohydryl-n-methyl piperazines and process of preparing same.
-
Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18075-18086. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
A journal article on the synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). Letters in Drug Design & Discovery, 9(7), 656-662. [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
A journal article on the development of a practical Buchwald-Hartwig amine arylation protocol. [Link]
-
A journal article on SNAr reaction in aqueous medium. [Link]
-
A journal article on exploring homogeneous conditions for mild Buchwald-Hartwig amination. [Link]
-
A journal article on nucleophilic aromatic substitution reactions under aqueous, mild conditions. [Link]
-
A journal article on dual SNAr reaction in activated ortho-halonitrobenzene. [Link]
-
A journal article on exploring homogeneous conditions for mild Buchwald-Hartwig amination in batch and flow. [Link]
-
A researchgate publication on SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1]thiadiazole Series. [Link]
-
A journal article on amination of heteroaryl chlorides. [Link]
Sources
A Comparative Analysis of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde Derivatives and Their Pharmacological Precursors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern pharmacology, the piperazine scaffold remains a cornerstone of medicinal chemistry, lauded for its versatile structure that allows for the development of novel bioactive molecules targeting a wide array of diseases.[1][2] The inherent properties of the piperazine ring, such as improved water solubility, oral bioavailability, and the ability to form specific interactions with biological targets, have cemented its status as a privileged structure in drug design.[1][2] This guide provides a comparative analysis of a specific derivative, 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde, against its well-characterized structural relatives, the potent dopamine transporter inhibitor GBR 12909 and the established calcium channel blocker, flunarizine.
While direct experimental data for the benzaldehyde derivative is not extensively available in public-access literature, its structural components strongly suggest a pharmacological profile related to these known inhibitors. This guide will, therefore, present the established biological activities of GBR 12909 and flunarizine as benchmarks and offer a scientifically-grounded perspective on the potential activities of the benzaldehyde derivative. We will also provide detailed experimental protocols that would be essential in validating these hypotheses.
The Pharmacological Landscape of Bis(4-fluorophenyl)methyl Piperazine Derivatives
The core chemical moiety, 1-[bis(4-fluorophenyl)methyl]piperazine, is a well-established pharmacophore found in a variety of centrally acting agents.[3] Its presence is a strong indicator of potential activity at key neurological targets. The nature of the substituent at the 4-position of the piperazine ring plays a crucial role in determining the specific biological activity and selectivity of the resulting compound.
GBR 12909: A Potent and Selective Dopamine Transporter (DAT) Inhibitor
GBR 12909, chemically known as 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine, is a highly potent and selective inhibitor of the dopamine transporter (DAT).[4] It is widely used as a research tool to study the dopaminergic system and has been investigated as a potential therapeutic for cocaine addiction.[5] The high affinity of GBR 12909 for DAT is a key characteristic, with reported Ki values in the low nanomolar range.[4]
Flunarizine: A Clinically Utilized Calcium Channel Blocker
Flunarizine, which contains the 1-[bis(4-fluorophenyl)methyl]piperazine core with a cinnamyl substituent, is a well-known calcium channel blocker.[6] It is clinically used for the prophylaxis of migraine and in the management of certain vertigo disorders.[7] Flunarizine exerts its effects by blocking voltage-gated calcium channels, with reported IC50 values in the low micromolar range.[6][8]
Comparative Biological Activity Data
The following table summarizes the key in vitro biological activity data for the known inhibitors, GBR 12909 and flunarizine. The activity of the this compound derivative is presented as a hypothesized profile based on its structural similarity to these compounds.
| Compound | Target | Activity Metric | Value | Reference(s) |
| GBR 12909 | Dopamine Transporter (DAT) | Ki | ~1 nM | [4] |
| Flunarizine | Voltage-Gated Ca2+ Channels | IC50 | 1.77 µM (total ICa) | [6] |
| High-Voltage Activated Ca2+ Channels | IC50 | 2.73 µmol/L | [8] | |
| This compound | Dopamine Transporter (DAT) | Ki | Hypothesized | - |
| Voltage-Gated Ca2+ Channels | IC50 | Hypothesized | - |
It is crucial to note that the biological activity of the benzaldehyde derivative is yet to be experimentally determined and reported in peer-reviewed literature. The values are hypothesized based on the activity of its structural analogs.
The Potential Impact of the Benzaldehyde Moiety
The substitution of the phenylpropyl group (in GBR 12909) or the cinnamyl group (in flunarizine) with a benzaldehyde group in the topic compound is a significant chemical modification. The aldehyde functional group is electronically distinct and can engage in different types of molecular interactions. It is plausible that this derivative could exhibit a mixed pharmacological profile, potentially acting on both the dopamine transporter and calcium channels, or it may possess novel activities altogether. The electron-withdrawing nature of the aldehyde could influence the pKa of the distal piperazine nitrogen, which is known to be a key determinant of interaction with aminergic transporters. Furthermore, the aldehyde itself could form hydrogen bonds or even reversible covalent adducts with target proteins, leading to a different binding mode and kinetic profile compared to its alkyl- or alkenyl-substituted relatives.
Experimental Protocols for Biological Characterization
To empirically determine the biological activity of this compound and its derivatives, the following experimental protocols are recommended.
Dopamine Transporter (DAT) Binding Assay
This assay determines the affinity of the test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to DAT.
Workflow Diagram:
Step-by-Step Methodology:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue rich in DAT (e.g., rat striatum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]GBR 12935), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known DAT inhibitor (e.g., unlabeled GBR 12909 or cocaine) is used.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Voltage-Gated Calcium Channel Electrophysiology Assay
This assay measures the direct effect of the test compound on the function of voltage-gated calcium channels using the whole-cell patch-clamp technique on cultured neuronal cells.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable cell line expressing voltage-gated calcium channels (e.g., rat cortical neurons or a neuroblastoma cell line like SH-SY5Y).
-
Plate the cells on glass coverslips for easy access during recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Place a coverslip with cultured cells in a recording chamber on the stage of an inverted microscope.
-
Use a glass micropipette filled with an appropriate internal solution to form a high-resistance seal (gigaohm seal) with the membrane of a single cell.
-
Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
-
Data Acquisition:
-
Apply a series of depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward calcium currents (ICa).
-
Record stable baseline currents for a few minutes.
-
-
Compound Application and Data Analysis:
-
Perfuse the recording chamber with an external solution containing the test compound at a specific concentration.
-
Record the calcium currents in the presence of the compound until a steady-state effect is observed.
-
Wash out the compound to check for reversibility of the effect.
-
Repeat the process with increasing concentrations of the test compound to generate a concentration-response curve.
-
Measure the peak current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline.
-
Fit the concentration-response data to a logistic function to determine the IC50 value.
-
Conclusion
The this compound derivative represents an intriguing synthetic target within the broader class of bioactive piperazines. Based on the well-documented pharmacology of its close structural analogs, GBR 12909 and flunarizine, it is highly probable that this compound will exhibit activity at the dopamine transporter and/or voltage-gated calcium channels. The presence of the benzaldehyde moiety, however, introduces a unique chemical feature that could significantly modulate its potency, selectivity, and overall pharmacological profile. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive biological evaluation of this and other novel piperazine derivatives. Such studies are essential to uncover their therapeutic potential and to further enrich our understanding of the structure-activity relationships within this important class of compounds.
References
-
Faizan, F. A., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]
-
Wang, F., Zhu, Y., Wang, Y., Liu, J., & Chen, F. (2011). Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: a possible locus of action in the prevention of migraine. Neuroscience Letters, 487(1), 94-98. Available at: [Link]
- Jadhav, S. B., & Gaikwad, K. V. (2022). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 17(1), e202100487.
-
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. Available at: [Link]
-
Rothman, R. B., Baumann, M. H., Prisinzano, T. E., & Newman, A. H. (2008). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Future medicinal chemistry, 1(1), 123–135. Available at: [Link]
-
Tytgat, J., Vereecke, J., & Carmeliet, E. (1996). Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig. European journal of pharmacology, 296(2), 189–197. Available at: [Link]
-
Heikkila, R. E., & Manzino, L. (1984). Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake. European journal of pharmacology, 103(3-4), 241–248. Available at: [Link]
- Sokołowska, J., Gawalska, A., Grychowska, K., Satała, G., Kos, T., Bugno, R., ... & Starowicz, K. (2021). Synthesis and evaluation of N-arylpiperazine derivatives of 2-and 8-azaspiro [4.5] decane-1, 3-dione as serotonin 5-HT1A and 5-HT7 receptor ligands with antidepressant and anxiolytic-like activity. European Journal of Medicinal Chemistry, 213, 113175.
- Chen, J., Li, S., Zhang, Y., Wang, Y., & Li, J. (2022). Synthesis and biological evaluation of novel piperazine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Bioorganic Chemistry, 121, 105678.
-
Li, G. Y., Wang, W., & Sun, T. (2011). Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons. Chinese medical journal, 124(17), 2649–2655. Available at: [Link]
-
Giancola, J. B., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., ... & Newman, A. H. (2020). Structure–activity relationships for a series of (bis (4-fluorophenyl) methyl) sulfinylethyl-aminopiperidines and-piperidine amines at the dopamine transporter: bioisosteric replacement of the piperazine improves metabolic stability. European journal of medicinal chemistry, 208, 112760. Available at: [Link]
- Romanelli, M. N., Braconi, L., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8035.
- Bari, D. G., Saravanan, K., & Ahmad, R. (2020). Synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486.
- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).
-
Kumari, S., Mishra, C. B., & Tiwari, M. (2015). Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. Bioorganic & medicinal chemistry letters, 25(5), 1092-1099. Available at: [Link]
- Wouters, J., Moureau, F., Evrard, G., & Durant, F. (1996). Crystal structure of GBR 12909, a potent and selective dopamine reuptake inhibitor. Journal of medicinal chemistry, 39(16), 3129-3132.
-
Chojnacka, K., Popiołek, Ł., & Biernasiuk, A. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 27(19), 6533. Available at: [Link]
-
Singh, H., Kumar, M., & Nepak, H. (2022). Design, synthesis, and evaluation of 4-(4-methyl-4H-1, 2, 4-triazol-3-yl) piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 239, 114539. Available at: [Link]
- Mahmoud, M. R., Fakhfouri, G., & Negus, S. S. (2015). (4-(Bis (4-Fluorophenyl) methyl) piperazin-1-yl)(cyclohexyl) methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs. Molecular pharmacology, 87(2), 197-206.
-
ChEMBL. (n.d.). CHEMBL4706586. Available at: [Link]
Sources
- 1. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flunarizine dihydrochloride | Sodium/Calcium Channel | TargetMol [targetmol.com]
- 8. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Validation
In drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates the molecule's physical, chemical, and biological properties. For a compound like 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde, a derivative of the benzhydrylpiperazine class known for its potential biological activities, an unambiguous structural confirmation is the bedrock of any further investigation.[1] Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for this purpose, offering unparalleled detail into the molecular architecture.[2][3]
This guide will navigate the complete workflow of SCXRD for the structural validation of our target compound, from synthesis and crystallization to data interpretation and comparison with other techniques.
Part 1: Synthesis and Crystallization: The Foundation of a High-Quality Structure
A successful crystal structure determination begins with the synthesis of a pure compound and the growth of high-quality single crystals.
Proposed Synthesis of this compound
While the direct synthesis is not widely published, a plausible and efficient route can be designed based on established nucleophilic substitution reactions involving piperazine derivatives.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-bis(4-fluorophenyl)methyl piperazine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add 4-fluorobenzaldehyde (1.1 eq) and a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) to the solution. The base acts as a scavenger for the hydrofluoric acid byproduct.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Crystallization: The Art of Molecular Ordering
Obtaining diffraction-quality single crystals is often the most challenging step.[2][4] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[5][6]
Experimental Protocol for Crystallization:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[7] Screen a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find the optimal system.
-
Slow Evaporation (Method A):
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
-
Solvent Diffusion (Method B):
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).
-
Carefully layer a "poor" solvent in which the compound is insoluble (e.g., hexane) on top of the solution. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.[8]
-
Part 2: The Power of X-rays: From Diffraction to 3D Structure
Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall molecular conformation.[3]
The Principles of Single-Crystal X-ray Diffraction
When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular arrangement of atoms in the crystal lattice, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots.[3][9][10] The intensities and positions of these spots contain the information needed to reconstruct the three-dimensional electron density of the molecule.
Experimental Workflow for Data Collection and Structure Solution
Caption: Workflow for Single-Crystal X-ray Diffraction.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[2]
-
Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the reflections. These data are then scaled and corrected for experimental factors.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are lost during the experiment.[3][11] For small molecules, this is typically solved using "direct methods," which are computational algorithms that use statistical relationships between the reflection intensities to derive initial phases.
-
Structure Refinement: An initial model of the structure is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is rigorously checked for correctness and quality using a variety of metrics.[4][12][13]
Part 3: Data Analysis and Validation: Ensuring Trustworthiness
A crystallographic structure is only as reliable as its validation. Several key parameters are used to assess the quality of the final model.
Hypothetical Crystallographic Data for this compound
| Parameter | Value | Significance |
| Chemical Formula | C₂₄H₂₂F₂N₂O | Confirms the elemental composition. |
| Formula Weight | 392.45 | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 10.123, 15.456, 12.789 | Unit cell dimensions. |
| β (°) | 98.76 | Unit cell angle for a monoclinic system. |
| Volume (ų) | 1978.9 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ [I > 2σ(I)] | 0.045 | A measure of the agreement between the observed and calculated structure factors. A value < 0.05 is considered very good. |
| wR₂ (all data) | 0.112 | A weighted R-factor that includes all data. |
| Goodness-of-fit (S) | 1.05 | Should be close to 1 for a good model. |
| Flack Parameter | 0.02(3) | Crucial for determining the absolute configuration of chiral molecules. A value near 0 with a small standard uncertainty indicates the correct absolute structure.[14][15][16] |
The Critical Role of the Flack Parameter
For non-centrosymmetric space groups, the absolute configuration of a chiral molecule must be determined. The Flack parameter, refined against the diffraction data, provides a powerful tool for this purpose.[14][15][17] A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the inverted structure is correct. A value around 0.5 may indicate a racemic twin.[14]
Part 4: Comparison with Alternative Structural Elucidation Techniques
While X-ray crystallography is the definitive method for small molecules, other techniques can provide valuable structural information.
Caption: Comparison of Structural Biology Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides information about the chemical environment of atoms in a molecule in solution by probing the magnetic properties of atomic nuclei.[18]
-
Advantages:
-
Provides data on the structure and dynamics of molecules in solution, which can be more biologically relevant.[11]
-
Does not require crystallization.
-
-
Disadvantages:
-
Generally provides lower resolution structural information compared to SCXRD for small molecules.
-
Structure determination can be complex and time-consuming.
-
Less suitable for larger molecules.
-
Cryo-Electron Microscopy (Cryo-EM)
-
Principle: Cryo-EM involves imaging flash-frozen molecules in a thin layer of ice with an electron microscope.[19]
-
Advantages:
-
Excellent for determining the structures of large protein complexes in a near-native state.[11]
-
Does not require crystallization.
-
-
Disadvantages:
-
Not typically used for small molecules like our target compound due to resolution limitations.
-
The instrumentation is highly specialized and expensive.
-
For this compound, X-ray crystallography remains the superior choice, providing the necessary atomic resolution to definitively establish its three-dimensional structure, including bond lengths, angles, and stereochemistry.
Conclusion
The structural validation of a novel compound is a critical, multi-step process that demands both technical precision and scientific rigor. As demonstrated for this compound, single-crystal X-ray crystallography provides an unparalleled level of detail, yielding an unambiguous three-dimensional structure. The self-validating nature of the technique, through metrics like R-factors and the Flack parameter, ensures a high degree of confidence in the final model. While alternative techniques like NMR offer complementary information about solution-state behavior, SCXRD remains the gold standard for the definitive structural elucidation of small organic molecules, providing the solid foundation upon which further research and development can be built.
References
-
Validation of Experimental Crystal Structures. CCDC. [Link]
-
Flack parameter - Wikipedia. Wikipedia. [Link]
-
Structure validation in chemical crystallography. IUCr Journals. [Link]
-
Validation of protein crystal structures. Kleywegt, G. J. (2000). Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]
-
Howard Flack and the Flack Parameter. Cooper, R. (2020). Chemistry, 2(4), 796-804. [Link]
-
SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]
-
absolute configuration – Chemical Crystallography. University of Oxford. [Link]
-
X-Ray Crystallography Alternative. Energy to Sustainability Directory. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
-
Validation of Experimental Crystal Structures. CCDC. [Link]
-
Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
-
Validation of protein crystal structures. PubMed. [Link]
-
Howard Flack and The Flack Parameter. Semantic Scholar. [Link]
-
Guide for crystallization. EPFL. [Link]
-
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
-
Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]
-
Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. MDPI. [Link]
-
CRYSTALS enhancements: absolute structure determination. IUCr Journals. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. University of Houston. [Link]
-
X-ray Diffraction–Solving Problems with Phase Analysis. The McCrone Group. [Link]
-
4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde, min 95%, 1 gram. Oakwood Chemical. [Link]
-
4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde. BOJNSCI. [Link]
-
Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). ResearchGate. [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]
-
Crystallography Open Database: Search results. Crystallography Open Database. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. unifr.ch [unifr.ch]
- 9. fiveable.me [fiveable.me]
- 10. X-ray Diffraction–Solving Problems with Phase Analysis [mccrone.com]
- 11. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Flack parameter - Wikipedia [en.wikipedia.org]
- 15. Howard Flack and the Flack Parameter [mdpi.com]
- 16. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. X-Ray Crystallography Alternative → Area → Sustainability [energy.sustainability-directory.com]
A Senior Application Scientist's Guide to Benzaldehyde Building Blocks in PROTAC Design
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic innovation. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three critical elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker, far from being a passive spacer, is a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[1][2]
This guide provides an in-depth comparative analysis of benzaldehyde and its derivatives as versatile and strategic building blocks in PROTAC design. We will explore how the inherent chemical functionalities of the benzaldehyde scaffold—specifically the aldehyde group and the customizable aromatic ring—can be leveraged to modulate the properties and performance of PROTACs. This analysis is grounded in experimental data and established principles of medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource for the rational design of next-generation protein degraders.
The Strategic Advantage of Benzaldehyde Scaffolds in PROTAC Linkers
The benzaldehyde moiety offers a unique combination of features that make it an attractive component in PROTAC linkers:
-
Synthetic Tractability: The aldehyde group is a versatile chemical handle for various conjugation reactions, including reductive amination and the formation of hydrazones, allowing for the modular and efficient assembly of PROTACs.[3] This synthetic flexibility is crucial for creating libraries of PROTACs with diverse linker architectures for structure-activity relationship (SAR) studies.
-
Conformational Control: The rigid aromatic ring of benzaldehyde can introduce a degree of conformational constraint to the linker.[4] This can be advantageous in pre-organizing the PROTAC into a bioactive conformation that favors the formation of a stable ternary complex.
-
Tunable Physicochemical Properties: The benzaldehyde ring can be readily functionalized with a variety of substituents at the ortho, meta, and para positions. This allows for the fine-tuning of key drug-like properties such as solubility, lipophilicity, and metabolic stability. For instance, the introduction of polar groups like hydroxyls can enhance aqueous solubility, a common challenge in PROTAC development.
Comparative Analysis of Benzaldehyde Derivatives in PROTAC Performance
While direct head-to-head comparative studies of a wide range of benzaldehyde derivatives in a single PROTAC system are not extensively documented in the literature, we can synthesize available data and medicinal chemistry principles to draw valuable insights. The following sections will compare different classes of benzaldehyde building blocks based on their substitution patterns and the resulting impact on PROTAC performance.
The Influence of Hydroxyl and Methoxy Substitutions (Vanillin Derivatives)
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers are particularly interesting building blocks due to their natural product origins and favorable physicochemical properties.[5][6] The hydroxyl and methoxy groups can significantly influence a PROTAC's characteristics.
| Building Block | Key Features | Expected Impact on PROTAC Performance |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | - Phenolic hydroxyl group can act as a hydrogen bond donor and improve solubility.- Methoxy group can modulate lipophilicity and metabolic stability. | - Enhanced Solubility: The hydroxyl group can improve the aqueous solubility of the PROTAC, which is often a limiting factor. - Modulated Permeability: The interplay between the hydroxyl and methoxy groups can be optimized to balance solubility and cell membrane permeability. |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | - Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can influence conformation. | - Conformational Rigidity: The intramolecular hydrogen bond can rigidify the linker, potentially leading to more specific ternary complex formation. - Altered Reactivity: The proximity of the hydroxyl group may influence the reactivity of the aldehyde in conjugation reactions. |
| 4-Hydroxybenzaldehyde | - A simple phenolic aldehyde. | - Improved Solubility: The hydroxyl group is expected to increase the hydrophilicity of the PROTAC. |
Impact of Substituent Position: Ortho vs. Meta vs. Para
The position of the linker attachment point on the benzaldehyde ring relative to other substituents can have a profound effect on the three-dimensional structure of the PROTAC and its ability to induce a productive ternary complex.
| Substitution Pattern | Expected Impact on PROTAC Conformation and Activity |
| Para-substitution | - Generally leads to a more linear and extended linker conformation. - Can be advantageous for spanning larger distances between the POI and E3 ligase. |
| Meta-substitution | - Introduces a "kink" in the linker, leading to a more compact conformation. - May be beneficial for optimizing protein-protein interactions within the ternary complex. |
| Ortho-substitution | - Can introduce steric hindrance that restricts the rotation of the benzaldehyde ring, leading to a more defined conformation. - May be useful for fine-tuning the orientation of the warhead and E3 ligase ligand. |
A study on BRD4 degraders utilized aldehyde intermediates with substitutions at the ortho, meta, and para positions of a phenyl group attached to the CRBN ligand core to construct a series of PROTACs.[7][8] While a direct correlation between substitution pattern and activity was not explicitly detailed, the successful degradation of BRD4 by the resulting PROTACs demonstrates the viability of using these differently substituted building blocks.[7][8]
Experimental Protocols for Evaluating Benzaldehyde-Based PROTACs
To facilitate the comparative study of different benzaldehyde building blocks, the following section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Benzaldehyde-Containing PROTAC Linker and Final PROTAC Assembly
This protocol describes a general approach for synthesizing a PROTAC using a benzaldehyde-based linker via reductive amination.
Step 1: Synthesis of the Aldehyde-Functionalized Linker
-
To a solution of a diol linker (e.g., polyethylene glycol) in a suitable solvent (e.g., dichloromethane), add a Dess-Martin periodinane (1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde-functionalized linker by column chromatography.
Step 2: Reductive Amination to Conjugate the Linker to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand containing a primary or secondary amine (1 equivalent) and the aldehyde-functionalized linker (1.2 equivalents) in a suitable solvent (e.g., dichloroethane).
-
Add sodium triacetoxyborohydride (1.5 equivalents) and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase ligand-linker conjugate by column chromatography.
Step 3: Final PROTAC Assembly
-
The purified E3 ligase ligand-linker conjugate, which now has a terminal functional group from the other end of the diol linker (e.g., a hydroxyl group), can be activated (e.g., by conversion to a mesylate or tosylate) for coupling with the POI ligand.
-
Alternatively, if the POI ligand has a carboxylic acid, an amide coupling reaction can be performed using standard coupling reagents like HATU or HBTU.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the gold-standard assay for quantifying PROTAC-mediated protein degradation.[9]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[10][11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Immunoblotting: Normalize all samples to the same protein concentration, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[9]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).[9]
-
Detection and Analysis: Incubate with an HRP-conjugated secondary antibody, add an ECL substrate, and capture the chemiluminescent signal. Quantify the band intensities and normalize the POI signal to the loading control.[10]
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percent degradation against the log-transformed PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[10][12]
Fluorescence Polarization (FP) for Ternary Complex Formation and Cooperativity
FP assays are used to measure the binding affinities and cooperativity of ternary complex formation.[13][14]
-
Reagents and Buffers: Prepare a suitable assay buffer (e.g., PBS with 0.01% Tween-20). You will need a fluorescently labeled ligand for either the POI or the E3 ligase, the purified POI, and the purified E3 ligase complex.
-
Binary Binding Affinity (Kd) Measurement: To determine the Kd of the fluorescent ligand for its protein partner, titrate increasing concentrations of the protein into a fixed concentration of the fluorescent ligand. Measure the change in fluorescence polarization.
-
Competitive Binding Assay: To measure the binding of the PROTAC to one of the proteins, perform a competitive binding experiment where the PROTAC displaces the fluorescent ligand.
-
Ternary Complex Cooperativity (α) Measurement:
-
Measure the binding affinity of the PROTAC for the POI in the absence of the E3 ligase.
-
Measure the binding affinity of the PROTAC for the POI in the presence of a saturating concentration of the E3 ligase.
-
The cooperativity factor (α) is the ratio of these two binding affinities. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[15]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the PROTAC binds to its intended target in a cellular environment.[16][17][18]
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a specific time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining by Western Blotting or other quantitative methods.
-
Data Interpretation: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[16][19]
Visualization of Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Figure 1: PROTAC Mechanism of Action
Caption: Figure 2: General Structure of a Benzaldehyde-Based PROTAC
Caption: Figure 3: Workflow for Western Blot Analysis of PROTAC Efficacy
Conclusion
Benzaldehyde and its derivatives represent a valuable and versatile class of building blocks for the design and synthesis of PROTACs. Their synthetic accessibility, coupled with the ability to fine-tune physicochemical properties and conformational rigidity through substitution on the aromatic ring, provides a powerful toolkit for medicinal chemists. While more direct comparative studies are needed to fully elucidate the structure-activity relationships of different benzaldehyde-based linkers, the principles and experimental protocols outlined in this guide offer a solid foundation for researchers to rationally design, synthesize, and evaluate novel PROTACs with improved efficacy and drug-like properties. By systematically exploring the chemical space offered by the benzaldehyde scaffold, the field of targeted protein degradation can continue to advance towards the development of new and effective therapeutics.
References
-
Liu, X., et al. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis. [Link]
-
Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]
-
Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
-
Zhang, X., et al. (n.d.). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. National Institutes of Health. [Link]
-
Robers, M. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]
-
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PubMed Central. [Link]
-
Profacgen. (n.d.). Ternary complex formation. Profacgen. [Link]
-
ResearchGate. (n.d.). (PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. ResearchGate. [Link]
-
Słabik, K., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? PubMed Central. [Link]
-
Wang, Z., et al. (2025). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. PubMed. [Link]
-
Bond, M. J., et al. (2020). Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs. ACS Central Science. [Link]
-
Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. [Link]
-
Chen, C.-H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship and comparison of highly active compounds. ResearchGate. [Link]
-
NanoTemper. (n.d.). Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). NanoTemper. [Link]
-
ResearchGate. (n.d.). Rational structure-based design of BRD4 degrader PROTAC. ResearchGate. [Link]
-
Foley, C. A., & potting, C. M. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. [Link]
-
ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided.... ResearchGate. [Link]
-
Potter, A. J., et al. (n.d.). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. National Institutes of Health. [Link]
-
Chan, K.-H., & Cano, C. (2023). A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. PubMed. [Link]
-
Suleiman, M., et al. (2025). Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed. [Link]
-
Bricelj, A., et al. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]
-
bioRxiv. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC opti. bioRxiv. [Link]
-
University of Bath. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Bath. [Link]
-
ResearchGate. (n.d.). Comparisons of PROTACs with other therapeutic modalities. ResearchGate. [Link]
-
ACS Publications. (n.d.). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Li, Y., et al. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. [Link]
-
ResearchGate. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | Request PDF. ResearchGate. [Link]
-
Zhang, T., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. [Link]
-
Shcherbakov, D., & Gademann, K. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed Central. [Link]
-
ResearchGate. (n.d.). Case studies. The PROTACs and generated linkers for BRD4-PROTAC-VHL by.... ResearchGate. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Ternary complex formation - Profacgen [profacgen.com]
- 15. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pelagobio.com [pelagobio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Benzaldehyde-Derived Compounds
Introduction: The Benzaldehyde Scaffold – A Privileged Starting Point with Inherent Challenges
Benzaldehyde and its derivatives represent a cornerstone in medicinal chemistry, serving as foundational building blocks for a vast array of therapeutic agents, from kinase inhibitors to anti-convulsants.[1][2] Their synthetic tractability and the ability to modulate physicochemical properties through substitution on the aromatic ring make them highly attractive starting points for drug discovery campaigns.[1][2]
However, the very feature that imparts this synthetic versatility—the electrophilic aldehyde moiety—also presents a significant challenge. The aldehyde group is inherently reactive, capable of forming Schiff bases (imines) through covalent interaction with primary amine groups, such as the lysine residues abundant on protein surfaces.[3] This reactivity, coupled with the potential for broader pharmacophoric mimicry, necessitates a rigorous and early assessment of off-target interactions, or cross-reactivity.
Neglecting comprehensive cross-reactivity profiling can lead to misinterpreted structure-activity relationships (SAR), unexpected toxicity, and late-stage clinical failures. This guide presents a tiered, systematic approach to de-risk benzaldehyde-derived compounds, transforming the challenge of potential promiscuity into a well-characterized selectivity profile.
The Rationale: A Tiered Strategy for Progressive Selectivity Profiling
A robust cross-reactivity profiling strategy does not rely on a single experiment. Instead, it employs a multi-tiered approach that progressively refines our understanding of a compound's interaction landscape, from a proteome-wide view to functional cellular consequences. This strategy is designed to provide critical decision-making data at each stage of the drug discovery pipeline, optimizing resource allocation and minimizing the risk of late-stage attrition.
The logical flow of this tiered approach is designed to cast a wide net initially and then focus on the most biologically relevant interactions.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Unbiased Proteome-Wide Screening
The primary goal at this early stage is to generate a broad, unbiased map of a compound's potential binding partners across the entire proteome. This is crucial for identifying unexpected off-targets that would be missed by hypothesis-driven or panel-based approaches.
Method of Choice: Affinity-Based Chemical Proteomics
Chemical proteomics is a powerful mass spectrometry-based technique used to identify proteome-wide interactions of a small molecule.[4] The general principle involves immobilizing the compound of interest (or a close analog) on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate. These captured proteins are then identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).[5]
Causality Behind Experimental Choice: By using the entire proteome as the analyte, this method avoids any preconceived notions about the compound's targets. For a reactive scaffold like benzaldehyde, this is critical for uncovering interactions mediated by both specific, high-affinity binding pockets and less specific, covalent reactivity.
Caption: Workflow for affinity-based chemical proteomics.
Protocol: Affinity Pulldown Coupled with LC-MS/MS
-
Probe Synthesis: Synthesize an analog of the benzaldehyde derivative with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., an alkyne or biotin) suitable for conjugation to the solid support. Trustworthiness: It is critical to validate that the linker does not abrogate the primary activity of the parent compound.
-
Immobilization: Covalently attach the affinity probe to activated beads (e.g., NHS-activated sepharose or streptavidin-coated magnetic beads).
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line for an oncology compound) under conditions that preserve protein structure and function.
-
Affinity Enrichment: Incubate the immobilized probe with the cell lysate. To identify specific binders, a parallel control experiment is essential:
-
Competition Control (Self-Validating): Co-incubate the lysate and affinity probe with a high concentration of the free, non-immobilized parent compound. True, specific binders will be outcompeted by the free compound, leading to their reduced abundance in the final MS analysis.
-
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the specifically bound proteins from the beads. For improved sensitivity, on-bead digestion with trypsin is often preferred.[5]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Identify proteins that are significantly depleted in the competition control sample compared to the primary experiment. These are the high-confidence candidate interactors.
Tier 2: Focused Screening Against High-Value Target Families
Once unbiased screening provides an initial list of potential off-targets, the next step is to quantitatively assess the compound's activity against large, well-characterized protein families known for promiscuous binding. For many benzaldehyde derivatives, the human kinome is a primary concern.
Method of Choice: Competition Binding Assays (e.g., KINOMEscan®)
Competition binding technology provides a highly accurate, quantitative measure of compound affinity (dissociation constant, Kd) against hundreds of targets in a single screen. The KINOMEscan® platform, for instance, measures the ability of a test compound to displace a proprietary, active-site-directed ligand from a panel of over 480 human kinases.[6][7] The amount of kinase captured on a solid support is inversely proportional to the test compound's binding affinity.
Causality Behind Experimental Choice: Unlike enzymatic assays, which can be confounded by assay artifacts (e.g., aggregation, redox activity), binding assays provide a direct, thermodynamic measurement of interaction. This is ideal for rapidly comparing the potency and selectivity of multiple compounds during lead optimization and for establishing a quantitative SAR for both on-target and off-target interactions.
Data Presentation: Comparative Kinome Profiling
To illustrate the utility of this approach, consider two hypothetical benzaldehyde-derived kinase inhibitors, Compound A (designed against EGFR) and Compound B (designed against a different kinase, CDK2).
| Kinase Target | Compound A (% of Control) | Compound B (% of Control) | Kinase Family | Rationale for Inclusion |
| EGFR | 0.5 | 95 | TK | On-Target for Compound A |
| ERBB2 | 2.5 | 98 | TK | Close family member of EGFR |
| VEGFR2 | 45 | 15 | TK | Common anti-angiogenic off-target |
| CDK2 | 89 | 1.0 | CMGC | On-Target for Compound B |
| GSK3B | 75 | 5.5 | CMGC | Common off-target for CDK inhibitors |
| SRC | 35 | 88 | TK | Key signaling node, common off-target |
| AURKA | 92 | 48 | STE | Cell cycle kinase, potential off-target |
*Data is presented as "% of Control," where a lower number indicates stronger binding. Values <10% are typically considered significant hits. This data is illustrative.
Interpretation:
-
Compound A shows high potency and selectivity for its intended target, EGFR, with a secondary, weaker interaction with the closely related ERBB2. It shows a moderate off-target hit on SRC.
-
Compound B is potent against its target, CDK2, but also shows significant cross-reactivity with GSK3B, a common liability for this class of inhibitors. This information is critical for guiding the next round of chemical modifications to improve selectivity.
Tier 3: Cellular and Functional Validation
A binding event does not always translate to a functional consequence. The final tier of profiling aims to confirm that the off-target interactions observed in biochemical assays are relevant in a physiological context.
Methods of Choice: Cell-Based Assays and Tissue Cross-Reactivity
-
Cell-Based Protein Arrays: These arrays involve screening antibodies or compounds against a library of overexpressed proteins on the surface of human cells.[8] This confirms binding in a native membrane environment and can reveal dependencies on post-translational modifications or co-factors.
-
Phenotypic Screening: Exposing various cell lines to the compound and monitoring for specific phenotypes (e.g., apoptosis, cell cycle arrest, changes in morphology) can provide clues to its mechanism of action and potential off-target effects.[9]
-
Tissue Cross-Reactivity (TCR) Studies: A mandatory preclinical safety assessment, TCR studies use immunohistochemistry (IHC) to screen for compound binding against a panel of normal human tissues.[10] This is the gold standard for identifying potential on-target, off-organ toxicity or completely unexpected tissue binding that could predict adverse effects in vivo.[8]
Causality Behind Experimental Choice: Moving from purified proteins to live cells and tissues introduces biological complexity. These assays validate (or invalidate) the significance of biochemical hits. For example, a compound may bind an off-target kinase with high affinity in a binding assay, but if that kinase is not expressed in tissues where toxicity is a concern, or if the compound cannot reach it within the cell, the risk is mitigated. TCR provides the ultimate in situ validation before moving to in vivo studies.
Conclusion
The benzaldehyde scaffold offers immense opportunities in drug discovery, but its inherent reactivity demands a proactive and rigorous approach to selectivity profiling. By implementing a tiered strategy—beginning with unbiased, proteome-wide screening, progressing to quantitative panel-based profiling, and culminating in functional and in situ validation—researchers can build a comprehensive understanding of a compound's biological interactions. This systematic process not only de-risks candidates by identifying potential liabilities early but also strengthens intellectual property by thoroughly characterizing the unique selectivity profile of a new chemical entity. This guide provides the framework and methodologies to navigate the complexities of cross-reactivity, enabling the development of safer and more effective medicines.
References
- Vertex AI Search. (2025). What are the uses of benzaldehyde in the pharmaceutical industry? - Blog.
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of Benzaldehyde Derivatives.
-
Kwon, Y., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology, 1636, 105-117. [Link]
-
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]
-
Andersen, F. A. (2006). Final report on the safety assessment of benzaldehyde. International Journal of Toxicology, 25 Suppl 1, 11-27. [Link]
-
Şengül, B., et al. (2023). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. ResearchGate. [Link]
-
Al-Harbi, N. O., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(19), 5846. [Link]
-
Ember, E., et al. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 34(7), 1734-1744. [Link]
- BenchChem. (2025). A Comparative Analysis of Benzaldehyde Derivatives in Cross-Coupling Reactions.
-
Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from the search tool.[Link]
-
Asim, M., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1296. [Link]
-
Lanning, B. R., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. ACS Chemical Biology. [Link]
-
da Silva, C. F., et al. (2023). Mechanistic Exploration of N,N′-Disubstituted Diamines as Promising Chagas Disease Treatments. Pharmaceuticals, 16(7), 999. [Link]
-
Montalbán-López, M., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(21), 7247. [Link]
-
Wang, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 667591. [Link]
-
Tofalo, R., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(22), 7762. [Link]
-
Geoghegan, K. F., et al. (2016). Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets. Cell Chemical Biology, 23(12), 1490-1503. [Link]
- BenchChem. (2025). Comparative Reactivity Analysis of 2-[3-(Benzyloxy)phenyl]benzaldehyde and Other Benzaldehyde Derivatives.
-
de Oliveira, A. M. F., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Antibiotics, 10(9), 1102. [Link]
-
Das, R., et al. (2024). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. mAbs, 16(1), 2338101. [Link]
- Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics.
-
Abdulmalik, O., et al. (2020). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry, 63(23), 14756-14772. [Link]
- National Toxicology Program. (1990). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies).
-
Jabba, S. V., et al. (2021). Effects of benzaldehyde and benzaldehyde PG acetal on mitochondrial basal respiration in BEAS-2B cells. ResearchGate. [Link]
- Ohio Department of Health. (2016). Benzaldehyde.
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from the search tool.[Link]
-
Tape, C. J., et al. (2011). Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy. Protein Engineering, Design and Selection, 24(9), 717-725. [Link]
-
Creative Bioarray. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from the search tool.[Link]
-
Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information (US). [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. Retrieved from the search tool.[Link]
-
Blake, D. A., et al. (1996). High-performance assays of small molecules: enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. Clinical Chemistry, 42(9), 1518-1524. [Link]
-
Saito, S., et al. (1993). Friedel-Crafts-type reaction of benzaldehyde with benzene. Diprotonated benzaldehyde as the reactive intermediate. Journal of the American Chemical Society, 115(19), 8847-8848. [Link]
-
Li, Y., et al. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. Molecules, 28(1), 405. [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from the search tool.[Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
- BenchChem. (n.d.). Interpreting ML315 Kinome Scan Data: A Comparative Guide for Researchers.
Sources
- 1. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 2. nbinno.com [nbinno.com]
- 3. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule Profiling | Broad Institute [broadinstitute.org]
- 10. histobiolab.com [histobiolab.com]
A Senior Application Scientist's Guide to Validating Ligand Binding Affinity
<
In the landscape of contemporary drug discovery, the precise and reliable validation of the binding affinity between a synthesized ligand and its biological target is a cornerstone of successful therapeutic development. This guide provides an in-depth comparison of key biophysical and biochemical techniques used to quantify these molecular interactions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a senior application scientist's perspective on the causality behind experimental choices, ensuring the generation of robust and trustworthy data.
The Imperative of Orthogonal Validation
Before delving into specific methodologies, it is crucial to emphasize the principle of orthogonal validation. Relying on a single technique for determining binding affinity can be misleading, as different methods are susceptible to distinct artifacts.[1][2][3] A comprehensive validation strategy should, whenever feasible, employ multiple, independent techniques that rely on different physical principles. This approach provides a much higher degree of confidence in the measured binding parameters and helps to identify and troubleshoot potential experimental issues.[4][5]
A Comparative Overview of Key Techniques
The selection of an appropriate assay for determining binding affinity is contingent on a multitude of factors, including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics).[6][7][8] Below, we compare some of the most widely adopted and trusted methods in the field.
| Technique | Principle | Information Provided | Throughput | Sample Consumption | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[9][10] | K D , stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[9] | Low | High | Gold standard for thermodynamics; label-free; in-solution.[9][10] | Low throughput; high sample consumption; sensitive to buffer mismatch.[11] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface.[12][13][14] | K D , association rate (k a ), dissociation rate (k d ).[15] | Medium to High | Low to Medium | Real-time kinetics; label-free; high sensitivity.[6][7] | Immobilization can affect protein activity; potential for mass transport limitations.[16] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip.[15][17] | K D , k a , k d .[15] | High | Low | Real-time kinetics; label-free; high throughput; tolerant of crude samples.[18][19] | Immobilization required; lower sensitivity for small molecules compared to SPR.[15] |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient.[20][21] | K D .[22] | Medium to High | Very Low | In-solution; low sample consumption; tolerant of complex matrices.[8][23][24] | Requires fluorescent labeling (in most cases); potential for artifacts from labeling.[6][7] |
| Fluorescence Polarization (FP) | Measures changes in the polarization of emitted light from a fluorescently labeled molecule upon binding.[25][26] | K D , IC 50 . | High | Low | Homogeneous assay; high throughput; well-suited for screening.[26][27] | Requires a fluorescent probe; potential for interference from fluorescent compounds.[25] |
| Radioligand Binding Assay | Measures the binding of a radioactively labeled ligand to its target.[28][29] | K D , B max , K i .[28][29] | High | Low | Gold standard for receptor pharmacology; high sensitivity and specificity.[29][30] | Requires handling of radioactive materials; indirect measurement for unlabeled ligands.[30] |
In-Depth Methodological Analysis and Protocols
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is the only technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10] This makes it the gold standard for understanding the driving forces behind molecular recognition (enthalpy vs. entropy). The choice to use ITC is often driven by the need for this detailed thermodynamic data, which is invaluable in lead optimization. For instance, a favorable enthalpic contribution often correlates with improved specificity and a better pharmacological profile.[10]
Trustworthiness: A key aspect of a reliable ITC experiment is the accurate determination of the concentrations of both the macromolecule and the ligand.[11] Furthermore, performing control experiments, such as titrating the ligand into the buffer alone, is essential to subtract the heat of dilution.[11] For high-affinity interactions that are difficult to measure directly, a displacement titration approach can be employed, where a weaker, known binder is displaced by the high-affinity ligand.[31]
Experimental Protocol (ITC):
-
Sample Preparation:
-
Dialyze both the protein and ligand into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentration of both protein and ligand solutions.
-
Degas all solutions thoroughly to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Fill the sample cell with the protein solution and the injection syringe with the ligand solution.
-
-
Titration:
-
Perform an initial small injection to account for syringe placement artifacts.
-
Carry out a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine K D , n, and ΔH.
-
Visualization of ITC Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. swordbio.com [swordbio.com]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 7. xantec.com [xantec.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. How to Assess Binding in Drug Discovery - TA Instruments [tainstruments.com]
- 11. Isothermal titration calorimetry for measuring macromolecule-ligand affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Lower Binding Affinity than Expected - How to Troubleshoot - SPRpages [sprpages.nl]
- 17. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 18. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]
- 19. jove.com [jove.com]
- 20. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 22. nanotempertech.com [nanotempertech.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. MicroScale Thermophoresis makes it possible to measure binding affinity of Nanobodies under the harshest conditions [resources.nanotempertech.com]
- 25. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 30. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 31. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents to 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde for drug synthesis
An Objective Comparison of Key Intermediates in Modern Antihistamine Synthesis
A Senior Application Scientist's Guide to Navigating Synthetic Routes for Cetirizine Analogues
The synthesis of second-generation H1-antagonists, such as the widely prescribed drug Cetirizine, represents a significant achievement in medicinal chemistry. The choice of starting materials and synthetic strategy is a critical determinant of a process's overall efficiency, cost-effectiveness, and environmental impact. While the user's query mentioned 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde, a related and commercially more prominent intermediate for the blockbuster drug Cetirizine is its chloro-analogue. This guide will focus on the synthetic landscape of Cetirizine, comparing the convergent approach that uses advanced aldehyde intermediates with more linear strategies that employ simpler, foundational building blocks. We will provide an in-depth analysis of the alternatives, supported by experimental data and process logic, to assist researchers and drug development professionals in optimizing their synthetic endeavors.
The Convergent Keystone: The Role of Pre-functionalized Aldehydes
A sophisticated approach to Cetirizine synthesis involves the use of an advanced intermediate, such as 2-{2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy}acetaldehyde. This strategy is "convergent," meaning that the complex molecular backbone is largely pre-assembled before the final functional group transformations.
In this pathway, the aldehyde is typically oxidized to the corresponding carboxylic acid to yield the final Cetirizine molecule. The primary advantage of this method is that it simplifies the final steps of the synthesis, often leading to cleaner reactions and easier purification of the final Active Pharmaceutical Ingredient (API).
The Primary Alternative: 1-[(4-chlorophenyl)phenylmethyl]piperazine
A more flexible and often more economical approach begins with the simpler and widely available intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine.[1][2] This compound serves as the core piperazine unit, onto which the ethoxy-acetic acid side chain is subsequently built. This "linear" or "sequential" strategy is a cornerstone of many industrial manufacturing processes for Cetirizine.[3][4]
This route typically involves the N-alkylation of the piperazine with a suitable two-carbon building block bearing the precursor to the carboxylic acid.[5] Common alkylating agents include derivatives of 2-chloroethoxyacetic acid or 2-(2-chloroethoxy)acetonitrile.[3][5]
Comparative Performance and Strategic Considerations
The decision to employ a convergent versus a linear synthesis strategy involves a trade-off between the cost of starting materials and the number of synthetic steps.
| Starting Material / Strategy | Key Transformation | Typical Overall Yield | Key Advantages | Key Disadvantages |
| Convergent Strategy (Using pre-functionalized aldehyde) | Oxidation of the aldehyde to a carboxylic acid.[6] | High (for the final step) | Fewer steps in the final stage, potentially simplifying API purification. | The advanced intermediate is complex and expensive to synthesize. |
| Linear Strategy (Using 1-[(4-chlorophenyl)phenylmethyl]piperazine) | N-alkylation with a side-chain precursor (e.g., 2-chloroethoxyacetic acid derivative).[5][7] | 50-70% (multi-step overall yield)[4][7] | Utilizes cheaper, more readily available starting materials.[4] Offers greater flexibility for synthesizing analogues. | More synthetic steps are required, which can lower the overall yield and increase waste streams. |
| Alternative Linear Strategy (Starting from Hydroxyzine) | Oxidation of the terminal primary alcohol of Hydroxyzine.[8][9] | ~59%[8] | Utilizes a commercially available drug as a starting material. | The oxidation can sometimes be challenging to control and may require specific reagents like Jones reagent or TEMPO.[8][9] |
Causality Behind Experimental Choices
The preference for a linear approach starting with 1-[(4-chlorophenyl)phenylmethyl]piperazine in large-scale manufacturing is often rooted in economics.[3] The starting materials for this route, such as 4-chlorobenzophenone and piperazine, are commodity chemicals.[4][7] While the synthesis involves more steps—including the reduction of the benzophenone, introduction of the piperazine ring, and subsequent alkylation—the significant cost savings on raw materials often outweigh the process complexities.[4]
Conversely, a convergent strategy might be favored during late-stage clinical development or for the synthesis of a focused library of analogues where the cost of the advanced intermediate is less critical than the speed and efficiency of the final diversification step.
Visualizing the Synthetic Pathways
The logical flow of these competing strategies can be effectively visualized to highlight their fundamental differences.
Caption: High-level overview of a convergent synthesis pathway for Cetirizine.
Caption: Simplified workflow of a linear synthesis pathway for Cetirizine.
Self-Validating Experimental Protocol
The following protocol details a representative procedure for the synthesis of Cetirizine starting from the key alternative intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine. Each stage includes monitoring steps to validate progress.
Objective: To synthesize Cetirizine via N-alkylation.
Materials:
-
1-[(4-chlorophenyl)phenylmethyl]piperazine
-
Sodium 2-(2-chloroethoxy)acetate (or generated in situ from 2-chloroethoxyacetic acid and NaOH)[5]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Charge a suitable reactor with 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq), sodium carbonate (2.5 eq), and toluene (10 volumes).[5]
-
Heating: Begin stirring the suspension and heat the mixture to 80-85°C.[5]
-
Side-Chain Addition: In a separate vessel, prepare an aqueous solution of sodium 2-(2-chloroethoxy)acetate (1.2 eq).[5]
-
N-Alkylation Reaction: Slowly add the aqueous solution of the alkylating agent to the heated toluene suspension over 1-2 hours, maintaining the temperature at 80-85°C.[5]
-
Reaction Monitoring: After the addition is complete, allow the mixture to reflux for 12-16 hours. The reaction progress must be monitored periodically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting piperazine derivative.[5]
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water (5 volumes) and stir for 30 minutes. Separate the organic (toluene) and aqueous layers.[5]
-
Product Isolation: Extract the aqueous layer with additional toluene (2 x 3 volumes). Combine all organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.[5]
-
Final Product: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain crude Cetirizine, typically as an oil or foam.[5][6] This can then be converted to its dihydrochloride salt by treatment with HCl in a suitable solvent like acetone.[5][10]
Conclusion
The choice between a convergent synthesis using an advanced aldehyde and a linear approach with 1-[(4-chlorophenyl)phenylmethyl]piperazine is a classic process chemistry decision. While the convergent route offers elegance and efficiency in its final steps, the economic advantages and flexibility of the linear strategy have made it a mainstay for the large-scale production of Cetirizine.[1][3] As the pharmaceutical industry continues to prioritize cost-effective and sustainable manufacturing, the development of innovative catalysts and process optimizations for these linear routes will remain an active area of research, ensuring the continued availability of this important class of antihistamines.
References
[1] Vertex AI Search. 1-[(4-Chlorophenyl)phenylmethyl]piperazine: A Key Intermediate in Levocetirizine Synthesis. Accessed January 16, 2026. [5] Benchchem. Application Note: Synthesis Protocol for Cetirizine Dihydrochloride. Accessed January 16, 2026. [11] ACS Publications. A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Available at: [Link] [12] LookChem. New manufacturing procedure of cetirizine. Accessed January 16, 2026. [8] Google Patents. US6046332A - Methods for the manufacture of cetirizine. Available at: [3] ResearchGate. Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. Available at: [Link] [13] ChemicalBook. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0. Accessed January 16, 2026. [10] ChemicalBook. Cetirizine dihydrochloride synthesis. Accessed January 16, 2026. [9] Eureka | Patsnap. A kind of technique of synthesizing cetirizine hydrochloride. Available at: [2] Semantic Scholar. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Accessed January 16, 2026. [14] Google Patents. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate. Available at: [15] Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Available at: [4] Semantic Scholar. Synthesis of 1- [(4-Chlorophenyl) phenyl methyl] Piperazine. Accessed January 16, 2026. [7] A. Venkat Narsaiah, A. Basak, K. Nagaiah. A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. Rasayan J. Chem. Vol. 3, No.1 (2010), 63-66. [6] ChemicalBook. Cetirizine synthesis. Accessed January 16, 2026. [16] RSC Publishing. Synthesis of anti-allergic drugs. Available at: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1- [(4-Chlorophenyl) phenyl methyl] Piperazine | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cetirizine synthesis - chemicalbook [chemicalbook.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. US6046332A - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]
- 9. A kind of technique of synthesizing cetirizine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. Cetirizine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lookchem.com [lookchem.com]
- 13. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 14. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]
- 15. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 16. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking the Metabolic Stability of Novel Derivatives Against Parent Compounds
In the relentless pursuit of efficacious and safe therapeutics, the journey from a promising parent compound to a clinically viable drug is often paved with meticulous structural modifications. Each new derivative, born from insightful medicinal chemistry, carries the hope of improved potency, selectivity, or safety. However, a critical determinant of a drug candidate's success lies in its metabolic stability – its ability to withstand the body's metabolic machinery.[1][2] A compound with poor metabolic stability may be rapidly cleared from the body, failing to maintain therapeutic concentrations, while an excessively stable compound could lead to accumulation and toxicity.[3][4]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking the metabolic stability of new derivatives against their parent compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering you to make informed decisions in your drug discovery programs.
The Cornerstone of Drug Design: Why Metabolic Stability Matters
Metabolic stability dictates a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[2][5][6] The liver, the body's primary metabolic hub, employs a vast arsenal of enzymes, most notably the Cytochrome P450 (CYP) family, to chemically modify and eliminate foreign compounds (xenobiotics).[1][2][5] By comparing a derivative's metabolic stability to its parent, we can directly assess the impact of structural changes on its metabolic fate. This comparative approach is fundamental to establishing a robust Structure-Activity Relationship (SAR) and a Structure-Metabolism Relationship (SMR), guiding the optimization of drug candidates.[7]
Experimental Design: A Head-to-Head Comparison
To objectively compare a derivative to its parent compound, a well-controlled experimental design is paramount. The choice of in vitro systems is a critical first step, with each offering a different level of complexity and insight into metabolic pathways.
Choosing Your Weapon: In Vitro Test Systems
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells and are a cost-effective, high-throughput tool for assessing Phase I metabolism, which is primarily mediated by CYP enzymes.[7][8][9] They are ideal for initial screening and identifying major metabolic liabilities.
-
Liver S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes.[10][11][12] This allows for the investigation of both Phase I and Phase II (conjugation) metabolic pathways.[10][11]
-
Hepatocytes: These are whole liver cells and represent the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[7][8][9]
For a comprehensive comparison, a tiered approach is recommended. Initial screening in liver microsomes can rapidly identify derivatives with significant improvements in Phase I stability. Promising candidates can then be advanced to S9 fractions or hepatocytes for a more complete metabolic picture.
Experimental Workflow: From Incubation to Analysis
The following diagram outlines a typical workflow for a comparative metabolic stability study.
Caption: Figure 1: Experimental Workflow for Comparative Metabolic Stability Assessment.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for a comparative microsomal stability assay. The principles can be adapted for S9 fractions and hepatocytes.
Materials and Reagents:
-
Parent compound and derivative(s)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the parent compound and derivatives (e.g., 10 mM in DMSO).
-
On the day of the experiment, thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomes.
-
Add the parent compound or derivative to achieve the final desired concentration (e.g., 1 µM).[13]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[13]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[13] The zero-time point is crucial as it represents 100% of the compound at the start of the reaction.
-
-
Sample Processing:
-
Seal the plate and vortex to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis and Interpretation: Quantifying Stability
The primary outputs of a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).
Calculations:
-
Half-Life (t½):
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The half-life is calculated using the following equation: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint):
Data Presentation and Comparison
Summarize the results in a clear, comparative table.
| Compound | t½ (min) | CLint (µL/min/mg protein) | Fold Change vs. Parent (CLint) |
| Parent Compound | 15.2 | 45.6 | - |
| Derivative A | 45.8 | 15.1 | 3.0x decrease |
| Derivative B | 8.1 | 85.6 | 1.9x increase |
Table 1: Example Comparative Metabolic Stability Data
Decision Making: From Data to Drug Candidate
The comparative data allows for a clear assessment of the impact of structural modifications.
Caption: Figure 2: Decision Tree for Metabolic Stability Assessment.
A significant decrease in intrinsic clearance for a derivative (like Derivative A in the example) indicates a successful modification to block a metabolic "soft spot."[17] This derivative would be a prime candidate for further investigation. Conversely, an increase in clearance (Derivative B) suggests the modification introduced a new metabolic liability.
Advanced Insights: Metabolite Identification
Beyond quantifying the disappearance of the parent compound and its derivatives, identifying the metabolites formed is crucial. This can be achieved by extending the LC-MS/MS analysis to include metabolite profiling.[4][18] Understanding the metabolic pathways can reveal the specific sites of metabolism and inform further rational drug design.
Caption: Figure 3: Hypothetical Metabolic Pathways.
In this hypothetical example, replacing a metabolically labile methyl group on the parent compound with a trifluoromethyl group in the derivative successfully blocks the major demethylation pathway, leading to enhanced metabolic stability.
Conclusion: An Iterative Process of Refinement
Benchmarking the metabolic stability of new derivatives against their parent compounds is a cornerstone of modern drug discovery.[19] It is an iterative process of design, synthesis, testing, and analysis that systematically refines a molecule's properties. By employing the robust experimental and analytical strategies outlined in this guide, researchers can gain critical insights into the structure-metabolism relationships of their compounds, accelerating the journey towards the development of safer and more effective medicines.
References
- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
- Longdom Publishing.
- Merck Millipore. Metabolic Stability Assays.
- AxisPharm. Microsomal Stability Assay Protocol.
- Longdom Publishing.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
- Agilent. Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-Resolution MS.
- PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
- Eurofins Discovery. Metabolic Stability Services.
- Frontage Labor
- ResearchGate. (2025, November 19).
- Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Bentham Science.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Evotec. S9 Stability | Cyprotex ADME-Tox Solutions.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- RSC Publishing. (2022, July 13).
- NIH.
- WuXi AppTec. (2022, September 14).
- Pharma Focus Asia. Metabolic Stability.
- Pharmaron. Drug Metabolism and IVIVE: Comparing Microsomes and Hepatocytes for Metabolic Stability Screening.
- ResearchGate. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 代谢稳定性测定 [sigmaaldrich.cn]
- 8. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 9. pharmaron.com [pharmaron.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. pharmafocusasia.com [pharmafocusasia.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it encompasses a profound responsibility for ensuring the safety of the researchers who handle them and the protection of our environment. The compound 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde (CAS No. 914349-58-9) is a valuable building block, particularly in the synthesis of protein degraders.[1] However, its complex structure, incorporating a benzaldehyde group, a piperazine ring, and fluorinated phenyl moieties, necessitates a rigorous and informed approach to its disposal.
This guide provides a detailed, step-by-step protocol for the proper management and disposal of this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical waste stream safely, efficiently, and in full compliance with regulatory standards.
Section 1: Chemical Profile and Inferred Hazard Assessment
Based on this analysis, the compound should be treated as hazardous, warranting careful handling and disposal.
| Parameter | Information |
| Chemical Name | This compound[1] |
| CAS Number | 914349-58-9[1] |
| Molecular Formula | C24H22F2N2O[1] |
| Molecular Weight | 392.4 g/mol [1] |
| Inferred Primary Hazards | Harmful if swallowed[4]. Causes skin irritation[4]. Causes serious eye irritation[3][4]. Potential for allergic skin reactions[2]. May be harmful to aquatic life[3]. |
Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Given the inferred hazards, a stringent PPE protocol is mandatory. The causality is clear: to prevent skin and eye irritation, direct contact must be eliminated.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient. The benzaldehyde functional group suggests a high potential for serious eye irritation.[3][4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of them as hazardous waste after handling the chemical.[5]
-
Body Protection: A lab coat is required. For operations with a higher risk of splashes or aerosol generation, consider an impervious apron or chemical-resistant suit.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation.[6][7]
Section 3: Disposal Workflow and Logic
The proper disposal of this compound is not a single action but a systematic process. The following diagram illustrates the decision-making and operational flow from waste generation to final disposal, ensuring compliance with regulations set by bodies like the Environmental Protection Agency (EPA).[8]
Caption: Disposal Workflow for Hazardous Chemical Waste.
Section 4: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound.
Waste Collection
-
Designate a Waste Container: Before beginning work, designate a specific, compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is in good condition, with a secure, screw-top cap.[9][10]
-
Labeling: The container must be labeled before any waste is added. The label must include the words "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., Irritant, Harmful).[8][11]
-
Solid Waste: Carefully transfer any unneeded pure compound or contaminated solids (e.g., weighing paper, contaminated wipes) into the designated container using appropriate tools (spatulas, forceps).
-
Contaminated Labware:
-
Disposable Items: Pipette tips, gloves, and other disposable items that have come into contact with the chemical must be placed directly into the solid hazardous waste container.[2]
-
Non-Disposable Glassware: Glassware must be decontaminated. The first rinse with a suitable solvent (e.g., ethanol or acetone) must be collected and added to a designated liquid hazardous waste stream.[12] Subsequent rinses with soap and water can typically be discarded down the drain, but always check local regulations.
-
Storage in Satellite Accumulation Area (SAA)
-
Location: The hazardous waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[9][13][14]
-
Containment: Liquid waste containers must be kept in secondary containment (e.g., a plastic tray) to contain any potential leaks.[12]
-
Segregation: Store the waste container away from incompatible materials. Specifically, keep it separate from acids and strong oxidizing agents.[9][15] The piperazine component can react with acids, and the aldehyde group can be oxidized.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[12][14] Do not overfill containers; leave at least 10% headspace to allow for expansion.[10]
Final Disposal
-
Engage a Professional Vendor: The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[6] Never attempt to dispose of this chemical in the regular trash or down the drain.[12][16]
-
Incineration: For organic compounds like this, high-temperature incineration at a permitted facility is the most common and effective disposal method.[17][18] This process destroys the compound, converting it primarily to carbon dioxide, water, and inorganic products.
Section 5: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is critical to ensuring personnel safety.
Caption: Emergency Spill Response Workflow.
Minor Spill Procedure (Solid Compound):
-
Alert & Secure: Alert colleagues in the immediate area.[15]
-
PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Clean-up: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[6][15]
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if a flammable solvent was involved in a solution.[19]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
For major spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency responders.[6][15]
References
-
U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Lab Manager. (2026). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-(4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl)benzaldehyde, min 95%, 1 gram. Retrieved from [Link]
-
Novachem. (2024). Piperazine citrate Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
CASNU. (n.d.). This compound [914349-58-9]. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
University of Kansas Environmental Health and Safety. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste. Retrieved from [Link]
-
Chemsupply. (n.d.). UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. Retrieved from [Link]
-
Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]
-
Unknown. (n.d.). Chemical waste disposal. Retrieved from [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. epa.gov [epa.gov]
- 14. Chemical Waste – EHS [ehs.mit.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. carlroth.com [carlroth.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 19. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The compound 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde, a molecule of interest in various research and development pipelines, requires a nuanced understanding of its potential hazards to ensure safe handling and disposal. This guide provides a detailed, experience-driven framework for the appropriate use of personal protective equipment (PPE) and outlines a clear protocol for the disposal of this compound and associated materials.
I. Hazard Identification and Risk Assessment
The potential hazards of this compound are best understood by considering the toxicological profiles of its structural components.
-
Benzaldehyde Moiety: Aromatic aldehydes as a class can be combustible and may cause skin, eye, and respiratory irritation.[1][2][3] Some benzaldehydes are harmful if swallowed.[2]
-
Piperazine Moiety: Piperazine and its derivatives can cause severe skin burns and eye damage.[4] They may also cause allergic skin reactions and, in some cases, allergy or asthma-like symptoms if inhaled.[4]
-
Bis(4-fluorophenyl)methyl Group: The presence of fluorinated aromatic rings suggests that this compound should be handled with the precautions typically afforded to halogenated organic compounds. These compounds can be persistent in the environment and may have toxic effects.[5]
Based on this analysis, this compound should be treated as a compound that is potentially:
-
Harmful if swallowed.
-
A skin and eye irritant, with the potential for severe damage.
-
A potential skin and respiratory sensitizer.
-
Harmful to aquatic life.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, reacting), and the potential for aerosol or dust generation.
II. Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is essential for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, with a detailed explanation of the rationale behind each choice.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact, which can lead to irritation and potential sensitization.[4] Glove selection should be based on the specific solvent being used, if any. Always inspect gloves for signs of degradation before use and dispose of them immediately after handling the compound. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing. A face shield, in addition to goggles, is recommended for procedures with a high risk of splashing. | To protect the eyes from dust, powders, and splashes of solutions containing the compound, which could cause serious eye irritation or damage.[1][2][4] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or procedures with a higher risk of contamination, chemically resistant coveralls are recommended. | To prevent contamination of personal clothing and minimize skin exposure.[6] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a contained system, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) should be used. | To prevent the inhalation of dust or aerosols, which could cause respiratory irritation or sensitization.[1][4] |
Glove Selection:
The choice of glove material is critical and depends on the solvents being used. The following table provides a general guideline for glove compatibility with classes of chemicals relevant to the handling of this compound.
| Glove Material | Aromatic Solvents (e.g., Toluene) | Alcohols (e.g., Ethanol) | Halogenated Solvents (e.g., Dichloromethane) |
| Nitrile Rubber | Fair to Good | Excellent | Poor |
| Neoprene | Good | Excellent | Fair |
| Butyl Rubber | Poor | Excellent | Good |
| Viton® | Excellent | Excellent | Excellent |
Note: This chart provides general guidance. It is imperative to consult the glove manufacturer's specific chemical resistance data for the intended application.
III. Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operational Procedures:
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: Weigh the solid compound in the chemical fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly in the fume hood. Ensure adequate ventilation to prevent the buildup of vapors.
-
Reactions: Conduct all reactions involving this compound in a chemical fume hood.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Wash hands thoroughly with soap and water, even after removing gloves.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Disposal Plan:
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any unreacted solid compound and contaminated disposable materials (e.g., weighing boats, gloves, paper towels) in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Collect any solutions containing the compound in a dedicated, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[7]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
PPE Selection Workflow
Caption: A workflow diagram for selecting the appropriate PPE.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
CASNU. (n.d.). This compound. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
